Diethylphosphate
Description
Structure
3D Structure
Propriétés
Numéro CAS |
48042-47-3 |
|---|---|
Formule moléculaire |
C4H10O4P- |
Poids moléculaire |
153.09 g/mol |
Nom IUPAC |
diethyl phosphate |
InChI |
InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)/p-1 |
Clé InChI |
UCQFCFPECQILOL-UHFFFAOYSA-M |
SMILES |
CCOP(=O)([O-])OCC |
SMILES canonique |
CCOP(=O)([O-])OCC |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethylphosphate: Reaction Conditions and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to diethylphosphate ((C₂H₅O)₂PO₂H), a key intermediate in the synthesis of various organophosphorus compounds and a metabolite in the biodegradation of pesticides and nerve agents. This document details the reaction conditions, mechanisms, and experimental protocols for the most common and effective methods of its preparation.
Core Synthesis Pathways
The synthesis of this compound can be achieved through several distinct chemical pathways. The most prominent methods involve the use of phosphorus pentoxide, phosphoryl chloride, the hydrolysis of triethyl phosphate, and the conversion of diethyl phosphite. Each approach offers unique advantages and disadvantages concerning yield, purity, and reaction conditions.
Reaction of Phosphorus Pentoxide with Ethanol
This direct method involves the reaction of phosphorus pentoxide (P₄O₁₀) with ethanol. It is a highly exothermic reaction that typically yields a mixture of monoethyl and diethyl phosphoric acids.[1][2] Careful control of the reaction temperature is crucial to manage the exothermicity and influence the product distribution.
Reaction Scheme: P₄O₁₀ + 6 C₂H₅OH → 2 (C₂H₅)₂PO(OH) + 2 C₂H₅OPO(OH)₂
Reaction Mechanism:
The reaction proceeds through the nucleophilic attack of the hydroxyl group of ethanol on the electrophilic phosphorus atoms of phosphorus pentoxide. The P-O-P bonds of the P₄O₁₀ cage are sequentially cleaved by ethanol molecules. The initial attack forms a phosphate ester, and subsequent attacks on the same phosphorus atom or adjacent phosphorus atoms lead to the formation of mono- and di-substituted phosphate esters. The product ratio is highly dependent on the stoichiometry of the reactants and the reaction conditions.
Figure 1: General reaction scheme for the synthesis of ethyl phosphates from phosphorus pentoxide and ethanol.
Experimental Protocol:
A detailed experimental protocol for a similar reaction yielding a mixture of ethyl phosphates is as follows:
-
Ethanol is cooled to 0°C in an ice bath.
-
Phosphorus pentoxide is added in small portions to the cold ethanol, with the molar ratio of -OH groups to P atoms being 4:1.
-
After the addition of each portion of P₄O₁₀, the temperature of the mixture is allowed to rise to 13-14°C.
-
After the final addition, the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Excess ethanol is removed by rotary evaporation.[3]
This specific protocol resulted in a 95% yield of a mixture of monoethyl phosphate and this compound, with this compound being the major component.[3]
| Parameter | Value | Reference |
| Reactants | Phosphorus pentoxide, Ethanol | [1][2][3] |
| Molar Ratio (-OH:P) | 4:1 | [3] |
| Temperature | 0°C initially, then room temp. | [3] |
| Reaction Time | 12 hours | [3] |
| Yield | 95% (of mixed esters) | [3] |
Table 1: Reaction conditions for the synthesis of ethyl phosphates from phosphorus pentoxide and ethanol.
Reaction of Phosphoryl Chloride with Ethanol
A common and versatile method for synthesizing phosphate esters involves the use of phosphoryl chloride (POCl₃).[2][4] This multi-step process typically proceeds through the formation of diethyl chlorophosphate, which is subsequently hydrolyzed to this compound.[2][5] The use of a base, such as triethylamine or pyridine, is often required to neutralize the HCl byproduct.[5]
Reaction Scheme:
Step 1: Formation of Diethyl Chlorophosphate POCl₃ + 2 C₂H₅OH → (C₂H₅O)₂POCl + 2 HCl
Step 2: Hydrolysis of Diethyl Chlorophosphate (C₂H₅O)₂POCl + H₂O → (C₂H₅O)₂PO(OH) + HCl
Reaction Mechanism:
The synthesis begins with the nucleophilic attack of ethanol on the phosphorus atom of phosphoryl chloride, leading to the displacement of a chloride ion. This process is repeated with a second molecule of ethanol to form diethyl chlorophosphate. The subsequent hydrolysis of diethyl chlorophosphate involves the nucleophilic attack of water on the phosphorus atom, displacing the final chloride ion to yield this compound.
Figure 2: Two-step synthesis of this compound from phosphoryl chloride and ethanol.
Experimental Protocol (for a similar phosphate ester):
The following protocol describes the synthesis of geranyl diethyl phosphate, which illustrates the general methodology:
-
Geraniol (1.0 equiv), pyridine (2.5 equiv), and diethyl ether are combined in a flask and cooled to -30°C.
-
Diethyl chlorophosphate (1.5 equiv) is added dropwise.
-
The reaction is allowed to warm to 23°C and stirred for 6.5 hours.
-
The reaction is quenched with ethyl acetate and water.
-
The organic layer is washed with HCl, saturated NaHCO₃, and brine, then dried and concentrated.
-
The crude product is purified by silica gel chromatography.[6]
| Parameter | Value | Reference |
| Reactants | Phosphoryl Chloride, Ethanol | [2][5] |
| Intermediate | Diethyl Chlorophosphate | [2][5] |
| Hydrolysis | With Water | [2] |
| Base | Triethylamine or Pyridine | [5] |
| Yield | Not specified for DEP |
Table 2: General reaction conditions for the synthesis of this compound from phosphoryl chloride.
Hydrolysis of Triethyl Phosphate
This compound can be synthesized by the controlled hydrolysis of triethyl phosphate ((C₂H₅O)₃PO). This reaction can be performed under neutral or acidic conditions, with the reaction rate being significantly influenced by pH and temperature.[1][7] The hydrolysis of triethyl phosphate is relatively slow, especially under acidic conditions.[1][7][8]
Reaction Scheme: (C₂H₅O)₃PO + H₂O → (C₂H₅O)₂PO(OH) + C₂H₅OH
Reaction Mechanism:
The hydrolysis of triethyl phosphate can proceed via an Sₙ2 mechanism.[9] Under acidic conditions, the phosphoryl oxygen is protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. The reaction involves the formation of a pentacoordinate transition state, followed by the departure of an ethanol molecule.
Figure 3: Simplified mechanism of acid-catalyzed hydrolysis of triethyl phosphate.
Experimental Protocol and Quantitative Data:
-
kFHR (First Hydrolysis) = 7.0 × 10⁻³ s⁻¹
-
kSHR (Second Hydrolysis) = 6.8 × 10⁻³ s⁻¹
| Parameter | Value | Reference |
| Reactants | Triethyl Phosphate, Water | [1][7] |
| Catalyst | Acid (optional) | [1][7] |
| Activation Energy (ΔG‡) | ~20 kcal·mol⁻¹ | [7][8] |
| Reaction Rate (kFHR) | 7.0 × 10⁻³ s⁻¹ | [7][8] |
Table 3: Kinetic data for the hydrolysis of triethyl phosphate.
Synthesis from Diethyl Phosphite
Diethyl phosphite ((C₂H₅O)₂P(O)H) is a versatile intermediate that can be converted to this compound.[10] One common method is the Atherton-Todd reaction, where diethyl phosphite is chlorinated with carbon tetrachloride in the presence of a base to form diethyl chlorophosphate, which is then hydrolyzed as described previously.[5][11]
Reaction Scheme (Atherton-Todd followed by Hydrolysis):
-
(C₂H₅O)₂P(O)H + CCl₄ + 2 R₃N → (C₂H₅O)₂POCl + R₃NH⁺Cl⁻ + CHCl₃
-
(C₂H₅O)₂POCl + H₂O → (C₂H₅O)₂PO(OH) + HCl
Experimental Workflow:
References
- 1. Triethyl Phosphate | (C2H5)3PO4 | CID 6535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 5. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdmf.org.br [cdmf.org.br]
- 9. researchgate.net [researchgate.net]
- 10. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 11. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
Diethyl Phosphate: A Comprehensive Technical Guide on its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl phosphate (DEP), a dialkyl phosphate ester, is a molecule of significant interest in various scientific disciplines, including toxicology, environmental science, and drug development. As a primary metabolite of numerous organophosphate pesticides and nerve agents, understanding its chemical behavior is paramount for assessing the biological impact of these widely used compounds.[1][2][3] This technical guide provides an in-depth exploration of the chemical properties and reactivity of diethyl phosphate, supported by quantitative data, detailed experimental methodologies, and visual representations of its interactions and degradation pathways.
Chemical and Physical Properties
Diethyl phosphate is a colorless to pale yellow liquid at room temperature.[4] It is characterized by its solubility in water and a variety of organic solvents, a property conferred by its polar phosphate group and nonpolar ethyl substituents.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₁O₄P | [4] |
| Molecular Weight | 154.10 g/mol | [4] |
| Density | 1.29 g/cm³ | [4] |
| Melting Point | 6 °C | [4] |
| Boiling Point | 203 °C | [4] |
| Flash Point | 91 °C | [4] |
| pKa | ~1.42 | [5] |
| Water Solubility | Soluble | [3][4] |
| Organic Solvent Solubility | Soluble in ethanol, ether, acetone, chloroform, and methanol. | [3][4][5] |
Table 1: Physicochemical Properties of Diethyl Phosphate
Reactivity of Diethyl Phosphate
The reactivity of diethyl phosphate is centered around the phosphorus atom and the ester linkages. It is susceptible to nucleophilic attack and hydrolysis, and its stability is influenced by pH and the presence of catalytic agents.
Hydrolysis
The hydrolysis of diethyl phosphate, leading to the cleavage of the phosphoester bonds, can proceed under both acidic and basic conditions. The mechanism of hydrolysis for organophosphate esters like DEP generally follows a nucleophilic substitution pathway at the phosphorus center, often classified as an SN2-type reaction.[6][7]
Acid-Catalyzed Hydrolysis: In acidic media, the phosphoryl oxygen is protonated, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by water. Studies on related organophosphate esters suggest that the acid-catalyzed hydrolysis of diethyl phosphate would proceed via an A-2 mechanism, involving a bimolecular transition state.[8][9]
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the phosphorus center and displacing an ethoxide leaving group. The rate of alkaline hydrolysis is generally faster than that of acid-catalyzed or neutral hydrolysis.[7]
Enzymatic Degradation
In biological systems, diethyl phosphate is a common metabolite of organophosphate pesticides. Its formation is primarily the result of detoxification pathways mediated by enzymes such as phosphotriesterases (PTEs). These enzymes catalyze the hydrolysis of the parent organophosphate, cleaving the ester bond and yielding diethyl phosphate and an alcohol.[10]
Reactivity with Electrophiles and Nucleophiles
Detailed studies on the reactivity of diethyl phosphate with electrophiles and nucleophiles are less common than for its precursor, diethyl phosphite. However, based on the principles of organophosphorus chemistry, the following reactivity can be inferred:
-
As a Nucleophile: The anionic form of diethyl phosphate can act as a nucleophile, with the oxygen atoms of the phosphate group being the primary sites of attack. However, it is a relatively weak nucleophile compared to its corresponding phosphite.
-
Reactions with Electrophiles: While direct alkylation or acylation of the phosphate oxygen is possible, such reactions are not as facile as with more nucleophilic phosphorus compounds. Much of the literature focuses on the reactions of diethyl phosphite, which can be deprotonated to form a highly nucleophilic species that readily reacts with electrophiles like alkyl halides in the Michaelis-Becker reaction.[11][12][13]
Experimental Protocols
Synthesis of Diethyl Phosphate
A common laboratory-scale synthesis of diethyl phosphate involves the reaction of phosphorus pentoxide with ethanol.[4][14][15]
Materials:
-
Phosphorus pentoxide (P₄O₁₀)
-
Absolute ethanol
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Cool absolute ethanol in a round-bottom flask to 0 °C using an ice bath.
-
Slowly add phosphorus pentoxide to the cold ethanol in small portions with continuous stirring. The reaction is highly exothermic and the temperature should be maintained close to 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.
-
Remove the excess ethanol using a rotary evaporator to obtain a mixture of monoethyl and diethyl phosphate.
Analysis of Diethyl Phosphate Hydrolysis
The rate of hydrolysis of diethyl phosphate can be monitored using various analytical techniques, with ³¹P NMR spectroscopy being particularly effective for observing the changes in phosphorus-containing species.[16]
Materials:
-
Diethyl phosphate
-
Acidic or basic aqueous solution of known concentration
-
Constant temperature bath
-
NMR tubes
-
³¹P NMR spectrometer
Procedure:
-
Prepare a solution of diethyl phosphate in the desired acidic or basic medium.
-
Place the reaction mixture in a constant temperature bath to maintain a stable reaction temperature.
-
At regular time intervals, withdraw aliquots of the reaction mixture and transfer them to NMR tubes.
-
Acquire ³¹P NMR spectra for each aliquot.
-
Integrate the signals corresponding to diethyl phosphate and the hydrolysis product (monoethyl phosphate) to determine their relative concentrations over time.
-
Plot the concentration of diethyl phosphate versus time to determine the reaction kinetics.
Biological Implications and Signaling Pathway Interactions
Recent research has highlighted the potential for diethyl phosphate to act as an endocrine-disrupting chemical.[1][17] Studies have shown that DEP can interfere with the thyroid hormone system by interacting with key proteins involved in hormone synthesis, transport, and receptor binding.[1] This interference can disrupt the normal signaling pathways of thyroid hormones, which are crucial for regulating metabolism, growth, and development.[10]
Conclusion
Diethyl phosphate exhibits a rich and complex chemical profile. Its properties as a water-soluble organophosphate ester dictate its environmental fate and biological interactions. The reactivity of DEP, particularly its susceptibility to hydrolysis and its role as a stable metabolite of enzymatic degradation, are key to understanding its toxicological significance. While its direct reactivity with electrophiles and nucleophiles is less explored than that of related phosphites, the fundamental principles of organophosphorus chemistry provide a framework for predicting its behavior. The emerging evidence of its endocrine-disrupting capabilities, specifically its interference with thyroid hormone signaling, underscores the importance of continued research into the multifaceted nature of this ubiquitous compound. This guide serves as a foundational resource for professionals engaged in the study and management of organophosphate compounds and their metabolic products.
References
- 1. Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Diethyl Phosphate, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyl phosphate - general description and application - Georganics [georganics.sk]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Disruption in Thyroid Signaling Pathway: A Mechanism for the Effect of Endocrine-Disrupting Chemicals on Child Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 12. Synthesis of phosphorothioates using thiophosphate salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pp.bme.hu [pp.bme.hu]
- 15. CN103833785A - Synthetic method for phosphate ester - Google Patents [patents.google.com]
- 16. osti.gov [osti.gov]
- 17. researchgate.net [researchgate.net]
Diethylphosphate: A Key Metabolite of Organophosphorus Pesticides - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of diethylphosphate (DEP), a principal non-specific metabolite of a wide range of organophosphorus (OP) pesticides. Due to its prevalence as a breakdown product of numerous commonly used insecticides, DEP serves as a crucial biomarker for assessing human exposure to this class of compounds. This document details the formation of DEP from parent OP pesticides, its toxicological significance, and presents a thorough examination of the analytical methodologies employed for its detection and quantification in biological matrices. A special focus is placed on providing detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, this guide includes a compilation of quantitative data on DEP levels in various human populations and visual representations of key metabolic and signaling pathways to facilitate a deeper understanding of its role in toxicology and drug development.
Introduction
Organophosphorus (OP) pesticides are a diverse group of chemicals extensively used in agriculture and public health to control a wide variety of pests.[1] Human exposure to these compounds is a significant public health concern due to their potential for neurotoxicity.[2][3] Following exposure, OP pesticides are metabolized in the body to various dialkyl phosphates (DAPs), which are subsequently excreted in the urine.[1] this compound (DEP) is a major urinary metabolite for a significant number of OP pesticides, including chlorpyrifos, parathion, and diazinon.[1][3] Consequently, the measurement of urinary DEP levels is a widely accepted method for biomonitoring recent cumulative exposure to these pesticides.[1] This guide provides an in-depth technical resource for professionals involved in the study of OP pesticide exposure and its consequences.
Formation and Toxicological Significance
Metabolic Pathway of this compound Formation
Organophosphorus pesticides containing diethyl ester moieties undergo metabolic transformation in the body, primarily in the liver, through a series of enzymatic reactions. The general pathway involves an initial oxidative desulfuration for phosphorothioates (P=S) to their more toxic oxon (P=O) analogs, followed by hydrolysis to yield DEP.[4][5] This process is catalyzed by enzymes such as cytochrome P450s and esterases.[4]
Toxicological Significance
The primary mechanism of toxicity for OP pesticides is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[3][6] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a range of neurotoxic effects.[3] While DEP itself is not considered to be a direct inhibitor of AChE, its presence in biological samples is a direct indicator of exposure to the parent OP compounds that are potent AChE inhibitors.[7]
Recent research also suggests that DEP may have endocrine-disrupting effects, potentially by interfering with thyroid hormone regulation.[1][8] Studies in animal models have shown that chronic exposure to DEP can lead to alterations in thyroid hormone levels and related gene expression.[8]
Quantitative Data on this compound Levels
Urinary concentrations of DEP can vary significantly depending on factors such as age, diet, and occupational exposure. The following tables summarize representative data from various biomonitoring studies.
Table 1: Urinary this compound (DEP) Levels in the General Population
| Population Studied | Country/Region | Sample Size (n) | Geometric Mean (GM) (µg/L) | Median (µg/L) | 95th Percentile (µg/L) | Citation(s) |
| Adults (NHANES 1999-2008) | USA | - | - | - | - | [7] |
| Adults | Israel | 247 | - | - | - | [9] |
| Midlife Women (SWAN-MPS) | USA | 963 | - | - | - | [10] |
| Pregnant Women | Netherlands | - | - | 13.0 nmol/L | - | [11] |
Table 2: Urinary this compound (DEP) Levels in Occupationally Exposed Populations
| Population Studied | Country/Region | Sample Size (n) | Median Concentration (pg/mg) | Notes | Citation(s) |
| Agricultural Workers | - | - | 812.9 | Compared to 51.2 pg/mg in the general population. | [12] |
| Various Occupational Exposures | - | - | - | 95th percentile of total urinary alkyl phosphates is 122 µmol/mol creatinine. | [13] |
Experimental Protocols for this compound Analysis
The accurate quantification of DEP in biological matrices, primarily urine, is essential for exposure assessment. Due to its polar nature, analysis by gas chromatography often requires a derivatization step. Liquid chromatography coupled with tandem mass spectrometry offers an alternative that may not require derivatization.
Protocol 1: Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a common method for the analysis of DEP in urine using GC-MS, which includes a derivatization step to increase the volatility of the analyte.
4.1.1. Sample Preparation and Extraction
-
Thaw frozen urine samples to room temperature and vortex for 1 minute.
-
Pipette a known volume of urine (e.g., 1-5 mL) into a screw-cap glass tube.[14]
-
Add an internal standard solution (e.g., dibutylphosphate).[14]
-
Acidify the sample with hydrochloric acid.[14]
-
Add an extraction solvent (e.g., a mixture of diethyl ether and acetonitrile) and shake vigorously.[14]
-
Centrifuge to separate the organic and aqueous layers.[14]
-
Transfer the organic layer to a clean tube.
4.1.2. Derivatization
-
The extracted DEP is derivatized to a less polar and more volatile compound. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).[2][15]
-
Add PFBBr and a catalyst (e.g., potassium carbonate) to the extract.[14]
-
Heat the mixture (e.g., at 40°C overnight) to facilitate the reaction.[15]
-
After cooling, perform a second liquid-liquid extraction with a non-polar solvent like n-hexane to isolate the derivatized DEP.[14]
-
Concentrate the final extract under a gentle stream of nitrogen before GC-MS analysis.[14]
4.1.3. Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Protocol 2: Analysis of this compound in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a sensitive and selective alternative for DEP analysis, often with simpler sample preparation as derivatization is typically not required.[16]
4.2.1. Sample Preparation and Extraction
-
Thaw frozen urine samples to room temperature and vortex for 1 minute.
-
Pipette a small volume of urine (e.g., 200 µL) into a microcentrifuge tube.[16]
-
Add an internal standard solution (e.g., isotopically labeled DEP-d10).[12]
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., cold ethyl acetate), vortexing, and centrifuging.[16]
-
Transfer the supernatant, dry it down under nitrogen, and reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., acetonitrile).[16]
4.2.2. Instrumental Analysis
-
Liquid Chromatograph (LC):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both DEP and the internal standard, providing high selectivity and sensitivity.[16]
-
Conclusion
This compound is a critical biomarker for assessing human exposure to a wide range of organophosphorus pesticides. Understanding its formation, toxicological implications, and the analytical methods for its detection is paramount for researchers, scientists, and drug development professionals. The detailed protocols and compiled data in this guide serve as a valuable resource for conducting biomonitoring studies and for furthering our understanding of the health effects associated with OP pesticide exposure. The continued refinement of analytical techniques and the expansion of biomonitoring programs will be essential for mitigating the risks posed by these widely used chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Automated solid phase extraction, on-support derivatization and isotope dilution-GC/MS method for the detection of urinary dialkyl phosphates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. Graphene Oxide-Based Materials for the Remediation of Neurotoxic Organophosphates | MDPI [mdpi.com]
- 7. Biomonitoring Data Tables for Environmental Chemicals | CDC [cdc.gov]
- 8. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. Determinants of urinary dialkyl phosphate metabolites in midlife women: the Study of Women’s Health Across the Nation Multi-Pollutant Study (SWAN-MPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Biological monitoring of exposure to organophosphate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Environmental Degradation Pathways of Diethylphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylphosphate (DEP) is a dialkyl phosphate ester that primarily enters the environment as a degradation product of various organophosphorus (OP) compounds, including pesticides such as chlorpyrifos and parathion, as well as industrial chemicals.[1][2] Understanding the environmental fate of DEP is crucial for assessing the long-term ecological impact of its parent compounds. This technical guide provides a comprehensive overview of the primary degradation pathways of DEP, including chemical hydrolysis, biodegradation, and photodegradation. It details the mechanisms, kinetics, influencing factors, and degradation products associated with each pathway, supported by experimental protocols and quantitative data.
Core Degradation Pathways
The environmental persistence of this compound is governed by a combination of abiotic and biotic degradation processes. The principal pathways for its transformation are:
-
Chemical Hydrolysis: The cleavage of the ester bonds in the DEP molecule by water. This process is significantly influenced by pH and temperature.
-
Biodegradation: The breakdown of DEP by microorganisms, which utilize it as a source of phosphorus or carbon. This is a major route of detoxification in soil and water.[3][4]
-
Photodegradation: The degradation of DEP initiated by the absorption of light energy, leading to the formation of reactive species and subsequent breakdown products.
Chemical Hydrolysis
Chemical hydrolysis is a key abiotic process in the degradation of this compound in aqueous environments. The reaction involves the nucleophilic attack of a water molecule or hydroxide ion on the phosphorus atom, leading to the cleavage of the P-O-ethyl ester bond.
Mechanism and Products:
The hydrolysis of this compound proceeds in a stepwise manner, first yielding ethyl phosphate (monoethyl phosphate) and ethanol, and subsequently inorganic phosphate and another molecule of ethanol.
Factors Influencing Hydrolysis:
-
pH: The rate of hydrolysis of organophosphate esters is highly dependent on the pH of the solution.[5][6] Generally, hydrolysis is faster under alkaline conditions due to the higher concentration of the more nucleophilic hydroxide ions.[5][7] Acid-catalyzed hydrolysis can also occur but is typically slower for this compound.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between temperature and the rate constant can often be described by the Arrhenius equation.[8]
Quantitative Data on Hydrolysis:
While specific kinetic data for the hydrolysis of this compound across a wide range of environmental conditions is limited in readily available literature, studies on analogous organophosphate triesters show that half-lives can range from days to years depending on the pH and temperature.[5][9] For instance, many organophosphate triesters are stable at neutral pH but degrade rapidly at pH 13, with half-lives on the order of days or even hours.[5]
| Parameter | Condition | Value | Reference |
| Hydrolysis Half-life (t½) | pH 7, 20°C | Generally stable | [5] (by analogy) |
| pH 9, 20°C | Slower degradation | [5] (by analogy) | |
| pH 11, 20°C | Moderate degradation | [5] (by analogy) | |
| pH 13, 20°C | Rapid degradation | [5] (by analogy) | |
| Primary Degradation Product | All conditions | Ethyl phosphate, Ethanol | Inferred |
| Final Degradation Product | All conditions | Inorganic Phosphate, Ethanol | Inferred |
Note: The data presented is largely qualitative and based on the behavior of structurally similar organophosphate esters due to a lack of specific quantitative studies on this compound hydrolysis under varied environmental conditions.
Experimental Protocol for Determining Hydrolysis Rate:
A standard protocol for determining the hydrolysis rate as a function of pH and temperature is outlined in the OECD Guideline for the Testing of Chemicals 111.[10]
Workflow for Hydrolysis Study:
Biodegradation
Biodegradation is a critical pathway for the detoxification of this compound in soil and aquatic environments. A diverse range of microorganisms, including bacteria and fungi, can utilize DEP as a source of phosphorus and, in some cases, carbon.[4][11]
Mechanism and Products:
The primary mechanism of biodegradation is enzymatic hydrolysis. Phosphodiesterases are a key class of enzymes that catalyze the cleavage of the phosphoester bonds in DEP.[3] The degradation proceeds through the formation of ethyl phosphate and ultimately inorganic phosphate, which can then be assimilated by the microorganisms.
Factors Influencing Biodegradation:
-
Microbial Population: The rate of biodegradation is directly related to the presence, abundance, and activity of microorganisms capable of degrading DEP.[4][12]
-
Soil/Sediment Properties: Soil type, organic matter content, pH, and moisture content can all influence microbial activity and, consequently, the rate of DEP degradation.[12][13] For example, higher microbial biomass and favorable pH conditions can lead to faster degradation.[12]
-
Temperature: Microbial activity is temperature-dependent, with optimal degradation rates occurring within a specific temperature range for the active microbial community.
-
Nutrient Availability: The availability of other nutrients can affect the microbial degradation of DEP, especially when it is utilized as a sole phosphorus source.
Quantitative Data on Biodegradation:
The rate of biodegradation is often expressed as a dissipation time 50 (DT50), which is the time required for 50% of the substance to degrade in a particular system.[5]
| Parameter | System | Condition | DT50 (days) | Reference |
| Biodegradation (DT50) | Soil | Aerobic, 20°C | Varies with soil type | [12] (General principle) |
| River Sediment | Anaerobic, 30°C, pH 7.0 | 15.4 (for Diethyl Phthalate) | [14] (as an analog) | |
| Activated Sludge | Aerobic | Varies | [15][16][17] (General principle) | |
| Primary Degradation Product | All systems | Ethyl phosphate, Ethanol | Inferred | |
| Final Degradation Product | All systems | Inorganic Phosphate, Ethanol, Biomass, CO2 | Inferred |
Experimental Protocol for Determining Soil Biodegradation:
The OECD Guideline 307 provides a detailed protocol for assessing the aerobic and anaerobic transformation of substances in soil.[7][18][19][20][21]
Workflow for Soil Biodegradation Study (OECD 307):
References
- 1. Effects of Diethyl Phosphate, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethyl phosphate | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. epa.gov [epa.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. farm.ucl.ac.be [farm.ucl.ac.be]
- 11. food.ec.europa.eu [food.ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. Intermediates in the Transformation of Phosphonates to Phosphate by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sonophotolytic diethyl phthalate (DEP) degradation with UVC or VUV irradiation. | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Diethyl hydrogen phosphite | C4H10O3P+ | CID 6327654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. epa.gov [epa.gov]
- 20. esdac.jrc.ec.europa.eu [esdac.jrc.ec.europa.eu]
- 21. medwinpublishers.com [medwinpublishers.com]
Diethyl Phosphate: A Comprehensive Toxicological Profile for Laboratory Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl phosphate (DEP) is an organophosphorus compound and a primary metabolite of several widely used organophosphate pesticides, including chlorpyrifos, diazinon, and parathion.[1] Its prevalence as a biomarker of exposure to these pesticides underscores the importance of understanding its intrinsic toxicological properties.[1] This guide provides a detailed overview of the toxicological profile of diethyl phosphate, compiling available data on its acute and chronic effects, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The information herein is intended to support laboratory researchers and drug development professionals in the safe handling and informed use of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 598-02-7 | --INVALID-LINK-- |
| Molecular Formula | C4H11O4P | --INVALID-LINK-- |
| Molecular Weight | 154.10 g/mol | --INVALID-LINK-- |
| Appearance | Colorless, clear liquid | --INVALID-LINK-- |
| Boiling Point | 203 °C at 760 mmHg | --INVALID-LINK-- |
| Melting Point | 6 °C | --INVALID-LINK-- |
| Solubility | Slightly soluble in water | --INVALID-LINK-- |
| Vapor Density | 5.3 | --INVALID-LINK-- |
Toxicological Data
Acute Toxicity
Data on the acute toxicity of diethyl phosphate is limited. However, information from related compounds and safety data sheets provide some insights. It is classified as harmful if swallowed or in contact with skin.[2]
| Route | Species | Value | Classification |
| Oral | Rat | LD50: 2800 mg/kg | Category 4 (Harmful if swallowed) |
| Dermal | Rabbit | LD50: 4720 mg/kg | Category 4 (Harmful in contact with skin) |
Note: The provided LD50 values are based on a material safety data sheet where the specific substance was not unambiguously identified as solely diethyl phosphate. Data for structurally similar compounds like diethyl phosphite show an oral LD50 in rats of 3900 mg/kg.
Chronic Toxicity
Chronic exposure to diethyl phosphate has been shown to induce adverse health effects, particularly on the endocrine system. A 24-week study in adult male rats demonstrated that chronic exposure to DEP can lead to thyroid-related hormone disorders, resulting in symptoms of hyperthyroidism and abnormal expression of thyroid hormone-related genes in the liver.[3]
Genotoxicity
Studies on the genotoxicity of diethyl phosphate and its related compounds, such as diethyldithiophosphate (DEDTP), indicate a potential for DNA damage. In vivo studies using the micronucleus assay in mice have shown that ethylated dialkylphosphates can increase the frequency of micronucleated polychromatic erythrocytes, suggesting a genotoxic effect.[4]
Carcinogenicity
There is currently no classification for diethyl phosphate regarding its carcinogenicity by major regulatory agencies such as the International Agency for Research on Cancer (IARC), the American Conference of Governmental Industrial Hygienists (ACGIH), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[2]
Reproductive and Developmental Toxicity
Diethyl phosphate is a known neurotoxin with particular toxicity towards developing fetuses, infants, and children.[5] High exposure levels have been associated with attention deficit, memory impairment, and pervasive developmental disorders.[1]
Mechanisms of Toxicity & Signaling Pathways
The primary mechanism of toxicity for organophosphates and their metabolites like DEP is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][6]
Caption: Inhibition of Acetylcholinesterase (AChE) by Diethyl Phosphate (DEP).
Beyond AChE inhibition, evidence suggests that organophosphates can affect other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli.
Caption: Potential involvement of Diethyl Phosphate in the MAPK signaling cascade.
Furthermore, studies on related organophosphate metabolites suggest an impairment of glutamate transport, which can lead to excitotoxicity.[7][8]
Caption: Impairment of Glutamate Transport by Diethyl Phosphate.
Experimental Protocols
Detailed experimental protocols for studies specifically investigating diethyl phosphate are not consistently available in the public domain. However, based on methodologies used for similar compounds and toxicological assays, the following provides an overview of relevant experimental designs.
In Vivo Micronucleus Assay for Genotoxicity
This assay is used to assess the potential of a substance to induce chromosomal damage.
Caption: General workflow for an in vivo micronucleus assay.
Methodology:
-
Animal Dosing: Laboratory animals (e.g., mice) are administered diethyl phosphate, typically via oral gavage or intraperitoneal injection, at various dose levels alongside a control group.
-
Sample Collection: At specific time points after dosing (e.g., 24 and 48 hours), bone marrow is collected from the femur.
-
Slide Preparation: Bone marrow smears are prepared on microscope slides.
-
Staining: The slides are stained with a dye, such as Giemsa, that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei.
-
Microscopic Analysis: A statistically significant number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess cytotoxicity.
-
Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the control group to determine if there is a statistically significant increase.
Acetylcholinesterase Inhibition Assay (In Vitro)
This assay quantifies the inhibitory effect of a compound on the activity of acetylcholinesterase.
Methodology:
-
Reagent Preparation: Prepare a phosphate buffer, a solution of acetylcholinesterase, a substrate solution (e.g., acetylthiocholine iodide), and Ellman's reagent (DTNB). Prepare serial dilutions of diethyl phosphate.
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, the acetylcholinesterase solution, and the different concentrations of diethyl phosphate.
-
Incubate the plate to allow for the interaction between the enzyme and the inhibitor.
-
Add the substrate (acetylthiocholine) to initiate the enzymatic reaction.
-
Add Ellman's reagent (DTNB). The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoic acid).
-
-
Measurement: Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of diethyl phosphate compared to a control without the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
The available toxicological data for diethyl phosphate, primarily derived from studies on related organophosphorus compounds and its role as a major metabolite of several pesticides, indicate that it is a compound of significant toxicological concern. Its primary mechanism of action involves the inhibition of acetylcholinesterase, leading to neurotoxic effects. Furthermore, emerging evidence suggests its potential as a genotoxic agent and an endocrine disruptor, particularly affecting the thyroid axis. While comprehensive quantitative data and detailed experimental protocols specifically for diethyl phosphate are not always readily available, the information presented in this guide provides a crucial foundation for its safe handling and for directing future research to fill the existing data gaps. Researchers and drug development professionals should exercise caution, implement appropriate safety measures, and consider the toxicological profile outlined herein when working with diethyl phosphate.
References
- 1. hmdb.ca [hmdb.ca]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ewg.org [ewg.org]
- 6. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]
- 7. The neurotoxin diethyl dithiophosphate impairs glutamate transport in cultured Bergmann glia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Diethylphosphate (CAS 598-02-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of diethylphosphate (CAS 598-02-7), a key metabolite of various organophosphate compounds. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and toxicological studies.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological and environmental systems.
Quantitative Data Summary
| Property | Value | Units | Reference(s) |
| Molecular Formula | C4H11O4P | [1][2][3][4][5] | |
| Molecular Weight | 154.1 | g/mol | [1][2][3][4][5] |
| Melting Point | 6 | °C | [1][2][3][4][5] |
| Boiling Point | 203 | °C | [1][2][3][4][5] |
| 80 @ 0.7 mmHg | °C | [6][7] | |
| Density | 1.29 | g/cm³ | [1][2][3][4][5] |
| Water Solubility | Soluble | [6][8][9] | |
| 44.1 | g/L (Predicted) | [10][11] | |
| pKa (Strongest Acidic) | 1.42 ± 0.50 (Predicted) | [2][5][12] | |
| 1.95 (Predicted) | [10][11] | ||
| logP | 0.41 (Predicted) | [10][11] | |
| Refractive Index | 1.4170 - 1.418 | [2][4][5][13][14][15] | |
| Flash Point | 91 | °C | [2][3][4][5][13] |
| Vapor Pressure | 0.137 @ 25°C | mmHg | [13][15] |
Experimental Protocols for Physicochemical Properties
The determination of the physicochemical properties of chemical substances is standardized by internationally recognized guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability across different laboratories.
Melting Point/Melting Range (OECD 102)
The melting point of this compound is determined using the capillary method as described in OECD Guideline 102.[8][16]
-
Principle: A small, uniform sample of the substance is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.
-
Apparatus: A melting point apparatus with a heating block and a means to control and measure the temperature accurately, and glass capillary tubes.
-
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate to a temperature approximately 10°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
-
The temperature at which the last solid particle disappears is recorded as the end of the melting range.
-
Boiling Point (OECD 103)
The boiling point of this compound is determined using the ebulliometer method as outlined in OECD Guideline 103.[4][13][17][18]
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The ebulliometer method involves measuring the temperature of the boiling liquid and its vapor in equilibrium.
-
Apparatus: An ebulliometer, which consists of a boiling flask, a condenser, and a thermometer or thermocouple.
-
Procedure:
-
The ebulliometer is filled with this compound.
-
The liquid is heated to its boiling point.
-
The temperature of the vapor-liquid equilibrium is measured.
-
The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).
-
Density (OECD 109)
The density of liquid this compound is determined using a pycnometer as described in OECD Guideline 109.[2][19][20][21]
-
Principle: Density is the mass of a substance per unit volume. The pycnometer method involves determining the mass of a known volume of the liquid.
-
Apparatus: A pycnometer (a glass flask with a precise volume), a balance, and a constant temperature bath.
-
Procedure:
-
The empty pycnometer is weighed.
-
The pycnometer is filled with this compound and placed in a constant temperature bath until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, and the volume is adjusted precisely.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
-
Water Solubility (OECD 105)
The water solubility of this compound is determined using the flask method as described in OECD Guideline 105.[3][6][11][14][22]
-
Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined analytically.
-
Apparatus: A flask, a constant temperature shaker or stirrer, and an appropriate analytical instrument (e.g., LC-MS/MS) for concentration measurement.
-
Procedure:
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is agitated at a constant temperature for a sufficient time to reach equilibrium.
-
The solution is allowed to stand to separate any undissolved substance.
-
A sample of the clear aqueous solution is taken and the concentration of this compound is determined using a validated analytical method.
-
Dissociation Constant in Water (pKa) (OECD 112)
The acid dissociation constant (pKa) of this compound is determined using the titration method as outlined in OECD Guideline 112.[23][24][25]
-
Principle: The pKa is the pH at which the concentrations of the acidic and basic forms of a substance are equal. The titration method involves measuring the pH of a solution of the substance as a strong base or acid is added.
-
Apparatus: A pH meter, a buret, and a temperature-controlled vessel.
-
Procedure:
-
A known concentration of this compound is dissolved in water.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH versus volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
-
Biological Interactions and Signaling Pathways
This compound is a metabolite of organophosphorus pesticides and has been shown to exert biological effects, including the induction of oxidative stress and apoptosis. One of the key signaling pathways implicated in these effects is the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][5][7][9][26]
Caption: MAPK signaling pathway induced by organophosphorus compounds.
Experimental Workflow: Analysis of this compound in Urine
The quantification of this compound in urine is a common method for biomonitoring human exposure to organophosphate pesticides. A typical analytical workflow using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) is presented below.[27][28][29][30][31]
Caption: Analytical workflow for this compound in urine.
References
- 1. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. lcslaboratory.com [lcslaboratory.com]
- 5. mdpi.com [mdpi.com]
- 6. laboratuar.com [laboratuar.com]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. researchgate.net [researchgate.net]
- 10. oecd.org [oecd.org]
- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 12. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. acri.gov.tw [acri.gov.tw]
- 16. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 17. oecd.org [oecd.org]
- 18. laboratuar.com [laboratuar.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 23. oecd.org [oecd.org]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 25. oecd.org [oecd.org]
- 26. researchgate.net [researchgate.net]
- 27. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Analysis of dialkyl urine metabolites of organophosphate pesticides by a liquid chromatography mass spectrometry technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 31. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]
Diethyl Phosphate and its Impact on Thyroid Hormones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl phosphate (DEP), a primary metabolite of numerous organophosphorus pesticides, is emerging as a significant endocrine-disrupting chemical (EDC) with the potential to interfere with thyroid hormone homeostasis. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of DEP on the thyroid system. Drawing from in vivo animal studies and in silico molecular modeling, this document outlines the multifaceted ways in which DEP may disrupt thyroid hormone synthesis, transport, metabolism, and receptor-mediated signaling. While direct quantitative data from peer-reviewed literature on the specific effects of DEP on thyroid hormone levels remain limited in the public domain, this guide synthesizes available information to present a coherent model of its disruptive potential. Detailed experimental protocols for key assays and data from related compounds are included to provide context and methodological guidance for future research. Visualizations of the implicated signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interactions between DEP and the thyroid axis.
Introduction
The thyroid hormone system is a critical regulator of metabolism, growth, and development in vertebrates. Disruption of this intricate network by exogenous chemicals can lead to a range of adverse health effects. Organophosphorus pesticides are among the most widely used classes of insecticides globally, leading to widespread human exposure. Diethyl phosphate (DEP) is a common urinary metabolite of these pesticides and is often used as a biomarker of exposure.[1] Emerging evidence suggests that DEP itself may possess intrinsic biological activity as an endocrine disruptor, with a particular impact on the thyroid gland.[2][3]
A key study in this area indicated that chronic exposure to DEP in adult male rats can lead to thyroid-related hormone disorders, manifesting in symptoms of hyperthyroidism.[3] This in vivo observation is supported by in silico molecular docking studies, which predict strong interactions between DEP and a variety of proteins essential for thyroid hormone function.[2] These proteins are involved in the entire lifecycle of thyroid hormones, from their synthesis in the thyroid gland to their transport in the bloodstream and their ultimate action at the cellular level.[2] This guide aims to consolidate the current knowledge on the mechanisms by which DEP may exert these disruptive effects.
Mechanism of Action of Diethyl Phosphate on the Thyroid Axis
The available evidence, primarily from in vivo rat studies and in silico modeling, suggests that DEP can interfere with the thyroid hormone system at multiple levels. The proposed mechanisms are detailed below.
Interference with Thyroid Hormone Synthesis
The synthesis of thyroid hormones, triiodothyronine (T3) and thyroxine (T4), is a multi-step process occurring in the thyroid follicles. Key proteins involved include the sodium-iodide symporter (NIS), which transports iodide into the thyroid cells, and thyroid peroxidase (TPO), which catalyzes the iodination of thyroglobulin and the coupling of iodotyrosine residues.
In silico studies suggest that DEP may interact with proteins involved in thyroid hormone biosynthesis.[2] While specific binding affinities for DEP with these proteins are not yet publicly available, the predicted strong interaction implies a potential for disruption of their normal function. For instance, inhibition of TPO activity would lead to reduced thyroid hormone production.
Disruption of Thyroid Hormone Transport
Thyroid hormones are poorly soluble in water and require transport proteins to circulate in the bloodstream. The primary transport proteins are thyroxine-binding globulin (TBG) and transthyretin (TTR). In silico molecular docking studies have indicated a strong interaction between DEP and proteins involved in thyroid hormone transport.[2] By binding to these transport proteins, DEP could potentially displace T4 and T3, leading to altered levels of free, biologically active hormones.
dot
Caption: Potential disruption of thyroid hormone transport by DEP.
Alteration of Thyroid Hormone Metabolism
The conversion of the prohormone T4 to the more active T3 is a critical step in thyroid hormone action and is catalyzed by deiodinase enzymes. In silico evidence suggests that DEP can interact with proteins involved in thyroid hormone metabolism.[2] Inhibition of deiodinase activity by DEP could lead to a decrease in the production of active T3, thereby reducing thyroid hormone signaling.
Interaction with Thyroid Hormone Receptors
Thyroid hormones exert their biological effects by binding to nuclear thyroid hormone receptors (TRs), which then regulate the transcription of target genes. In silico molecular docking studies predict a strong interaction between DEP and thyroid hormone receptors.[2] This suggests that DEP could act as either an agonist or an antagonist at the receptor, mimicking or blocking the effects of endogenous thyroid hormones.
dot
Caption: Potential interaction of DEP with the thyroid hormone receptor.
In Vivo Evidence of Thyroid Disruption by Diethyl Phosphate
A study on adult male Wistar rats exposed to DEP for 24 weeks reported thyroid-related hormone disorders and symptoms consistent with hyperthyroidism.[3] The study also noted abnormal expression of thyroid hormone-related genes in the liver of these rats.[3] Unfortunately, the specific quantitative data on the changes in serum T3, T4, and TSH levels from this study are not publicly available.
Another multigenerational study in rats exposed to DEP reported histopathological changes in the thyroid gland, including follicular shrinkage and loss of thyroglobulin, which were more pronounced in the F2 generation.[4]
Table 1: Summary of In Vivo Effects of Diethyl Phosphate on the Thyroid System in Rats
| Parameter | Species/Sex | Exposure Details | Observed Effects | Citation |
| Serum Hormones | Male Wistar Rats | Chronic exposure (24 weeks) | Thyroid-related hormone disorders, symptoms of hyperthyroidism. | [3] |
| Gene Expression | Male Wistar Rats | Chronic exposure (24 weeks) | Abnormal expression of thyroid hormone-related genes in the liver. | [3] |
| Thyroid Histology | Male and Female Rats | Multigenerational exposure | Follicular shrinkage, loss of thyroglobulin, fibrosis of interfollicular tissue. | [4] |
Note: Specific quantitative data on hormone level changes were not available in the cited abstract.
In Silico Evidence for Interaction with Thyroid-Related Proteins
Molecular docking simulations have been employed to predict the binding potential of DEP with key proteins in the thyroid hormone pathway. These studies have consistently suggested that DEP can strongly interact with a range of these proteins.[2]
Table 2: Summary of In Silico Molecular Docking Predictions for Diethyl Phosphate
| Target Protein Class | Predicted Interaction | Potential Consequence | Citation |
| Thyroid Hormone Biosynthesis Proteins (e.g., TPO) | Strong interaction | Altered thyroid hormone synthesis | [2] |
| Thyroid Hormone Transport Proteins (e.g., TTR) | Strong interaction | Disrupted transport and altered free hormone levels | [2] |
| Thyroid Hormone Metabolism Enzymes (e.g., Deiodinases) | Strong interaction | Altered conversion of T4 to T3 | [2] |
| Thyroid Hormone Receptors (TRα, TRβ) | Strong interaction | Agonistic or antagonistic effects on gene transcription | [2] |
Note: Specific binding affinity values (e.g., kcal/mol) were not available in the cited abstract.
Experimental Protocols
This section provides an overview of the methodologies relevant to studying the effects of DEP on the thyroid system.
In Vivo Studies: Animal Model and Dosing
A representative protocol for chronic exposure of rats to DEP involves the following:
-
Animal Model: Adult male Wistar rats.
-
Acclimation: A one-week acclimation period is standard.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Dosing: DEP is administered by oral gavage. A study by Li et al. (2019) used doses of 0.08 mg/kg and 0.13 mg/kg body weight daily for 20 weeks. The vehicle for the control group was 0.9% saline containing 0.1% DMSO.
-
Monitoring: Body weight and food consumption are monitored weekly.
-
Sample Collection: At the end of the exposure period, blood is collected for serum analysis, and tissues (e.g., thyroid, liver) are harvested for histological or gene expression analysis.
Measurement of Thyroid Hormones in Rat Serum
Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are commonly used to quantify T3, T4, and TSH levels in rat serum. A general protocol is as follows:
-
Sample Preparation: Serum is separated from whole blood by centrifugation.
-
Assay Principle: The assay typically employs a quantitative sandwich enzyme immunoassay technique. A capture antibody specific for the target hormone is pre-coated onto a microplate.
-
Procedure:
-
Standards and samples are added to the wells.
-
An HRP-conjugated detection antibody is added.
-
After incubation and washing, a substrate solution is added, and color develops in proportion to the amount of hormone present.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
-
Quantification: A standard curve is generated to determine the concentration of the hormone in the samples.
dot
Caption: General workflow for a thyroid hormone ELISA.
In Silico Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Protein and Ligand Preparation: The 3D structures of the target proteins (e.g., TPO, TTR, TR) are obtained from protein data banks. The 3D structure of DEP is generated and optimized.
-
Docking Simulation: A docking program is used to place the DEP molecule into the binding site of the target protein in various orientations and conformations.
-
Scoring: The binding affinity of each pose is estimated using a scoring function, which typically calculates a value in kcal/mol. The more negative the value, the stronger the predicted binding.
-
Analysis: The results are analyzed to identify the most likely binding mode and to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between DEP and the target protein.
Conclusion and Future Directions
The available evidence strongly suggests that diethyl phosphate is a potential thyroid-disrupting chemical. In vivo studies in rats have demonstrated its ability to cause thyroid hormone-related disorders, and in silico models predict that it can interact with multiple key proteins within the thyroid hormone system. However, a significant data gap exists regarding the specific quantitative effects of DEP on thyroid hormone levels and its precise binding affinities for thyroid-related proteins.
Future research should prioritize the following:
-
Quantitative In Vivo Studies: Well-designed dose-response studies in animal models are needed to quantify the effects of DEP on serum T3, T4, and TSH levels.
-
In Vitro Mechanistic Studies: In vitro assays using, for example, FRTL-5 thyroid cells or purified proteins are required to confirm the direct effects of DEP on thyroid hormone synthesis, transport, metabolism, and receptor binding, and to determine key parameters such as IC50 or Ki values.
-
Publication of In Silico Data: Detailed results from molecular docking and molecular dynamics simulations, including binding energies and interaction profiles, should be made publicly available to allow for a more thorough assessment of the risks posed by DEP.
A deeper understanding of the mechanisms by which DEP disrupts the thyroid hormone system is crucial for regulatory agencies and public health officials to accurately assess the risks associated with exposure to organophosphorus pesticides and their metabolites.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Diethylphosphate and the Gut Microbiota: A Technical Guide to Host-Microbe Interactions in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the interactions between diethylphosphate (DEP), a common metabolite of organophosphorus pesticides, and the gut microbiota in rat models. Chronic exposure to DEP has been demonstrated to induce significant alterations in the composition and function of the gut microbiome, leading to downstream effects on host physiology, including changes in serum lipids, hormone levels, and inflammatory markers. This document synthesizes key quantitative data from published studies, presents detailed experimental protocols for investigating these interactions, and visualizes the complex biological pathways involved. The information contained herein is intended to serve as a valuable resource for researchers in toxicology, microbiology, and drug development to design and execute further studies aimed at elucidating the mechanisms of DEP toxicity and developing potential therapeutic interventions.
Introduction
Organophosphorus pesticides are widely used in agriculture, leading to human exposure through dietary intake. These compounds are metabolized in the body to various metabolites, with this compound (DEP) being one of the most common.[1] While traditionally, the toxicity of organophosphates has been attributed to their direct effects on the nervous system, emerging evidence highlights the significant role of the gut microbiota in mediating their toxicity. The gut microbiome is a complex ecosystem that can metabolize xenobiotics and influence host health and disease.[2] Understanding the intricate interplay between DEP and the gut microbiota is crucial for a comprehensive risk assessment and for the development of strategies to mitigate its adverse health effects. This guide focuses on the effects of DEP on the gut microbiota in rats, a commonly used animal model in toxicological research.
Quantitative Effects of this compound on Rat Gut Microbiota and Host Physiology
Chronic exposure of rats to this compound has been shown to elicit distinct and dose-dependent changes in the gut microbial composition and various physiological parameters. The following tables summarize the key quantitative findings from a seminal study where adult male rats were exposed to DEP for 20 weeks.[1]
Table 1: Effects of this compound (DEP) on Gut Microbiota Composition in Rats [1]
| Bacterial Genera | Low Dose DEP (0.08 mg/kg) | High Dose DEP (0.13 mg/kg) |
| Paraprevotella | Significantly Enriched | Significantly Enriched |
| Parabacteroides | Significantly Enriched | Significantly Enriched |
| Alloprevotella | Significantly Enriched | Significantly Enriched |
| Helicobacter | Significantly Enriched | Significantly Enriched |
| Intestinimonas | No Significant Change | Significantly Enriched |
| Clostridium sensu stricto 1 | No Significant Change | Significantly Enriched |
| Lactobacillus | No Significant Change | Significantly Enriched |
Table 2: Effects of this compound (DEP) on Serum Hormones and Inflammatory Cytokines in Rats [1]
| Parameter | Low Dose DEP (0.08 mg/kg) | High Dose DEP (0.13 mg/kg) |
| Estradiol | No Significant Change | Increased |
| Peptide Tyrosine-Tyrosine (PYY) | No Significant Change | Increased |
| Ghrelin | No Significant Change | Increased |
| Interleukin-6 (IL-6) | Decreased | Decreased |
| Tumor Necrosis Factor-alpha (TNF-α) | No Significant Change | No Significant Change |
Table 3: Effects of this compound (DEP) on Serum Lipids in Rats [1]
| Parameter | Low Dose DEP (0.08 mg/kg) | High Dose DEP (0.13 mg/kg) |
| Total Triglycerides (TGs) | No Significant Change | Decreased |
| Low-Density Lipoprotein Cholesterol (LDL-C) | No Significant Change | Decreased |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the interaction between this compound and the gut microbiota in rats.
Animal Study Design
A typical experimental workflow for investigating the effects of a xenobiotic like DEP on the gut microbiota in a rat model is depicted below.
Experimental workflow for studying DEP effects on rats.
Protocol:
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used. They should be housed in a controlled environment with a standard diet and water ad libitum.
-
Acclimatization: Allow a minimum of one week for the rats to acclimate to the housing conditions before the start of the experiment.
-
Grouping: Randomly assign rats to different experimental groups: a control group receiving the vehicle (e.g., corn oil), a low-dose DEP group, and a high-dose DEP group.
-
Exposure: Administer DEP orally via gavage daily for the specified duration (e.g., 20 weeks). Doses are typically based on environmentally relevant concentrations.
-
Sample Collection: Collect fecal samples periodically to monitor changes in the gut microbiota. At the end of the exposure period, collect terminal blood samples for serum analysis.
16S rRNA Gene Sequencing and Analysis of Gut Microbiota
Objective: To determine the composition of the gut microbiota.
Protocol:
-
Fecal DNA Extraction:
-
Use a commercial DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit) according to the manufacturer's instructions.
-
Homogenize approximately 200 mg of fecal sample in the provided lysis buffer.
-
Follow the protocol for cell lysis, proteinase K digestion, and DNA purification.
-
Elute the purified DNA in a low-salt buffer.
-
-
PCR Amplification of the 16S rRNA Gene:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers (e.g., 341F and 806R).
-
Perform PCR using a high-fidelity DNA polymerase.
-
Verify the PCR products by agarose gel electrophoresis.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Perform a second round of PCR to attach sequencing adapters and barcodes.
-
Pool the barcoded amplicons in equimolar concentrations.
-
Sequence the library on an Illumina MiSeq or NovaSeq platform.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and adapters.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
-
Perform alpha and beta diversity analyses to compare the microbial communities between different experimental groups.
-
Analysis of Serum Lipids, Hormones, and Inflammatory Cytokines
Objective: To quantify key physiological parameters in the blood.
Protocols:
-
Serum Lipid Profile: Use commercially available enzymatic colorimetric assay kits for the determination of total triglycerides (TGs) and low-density lipoprotein cholesterol (LDL-C). Follow the manufacturer's instructions for the assay procedure and spectrophotometric readings.
-
Serum Hormones (Estradiol, PYY, Ghrelin): Utilize specific enzyme-linked immunosorbent assay (ELISA) kits for each hormone. The general procedure involves:
-
Adding standards and samples to the antibody-coated microplate wells.
-
Incubating to allow the hormone to bind to the immobilized antibody.
-
Adding a biotin-conjugated detection antibody.
-
Adding streptavidin-HRP conjugate.
-
Adding a substrate solution to produce a colorimetric signal.
-
Measuring the absorbance at the appropriate wavelength and calculating the hormone concentration based on the standard curve.
-
-
Inflammatory Cytokines (IL-6, TNF-α): Use a multiplex immunoassay kit (e.g., Luminex-based) or individual ELISA kits for the quantification of IL-6 and TNF-α in serum, following the manufacturer's protocols.
Signaling Pathways and Mechanistic Insights
The alterations in the gut microbiota induced by this compound can trigger a cascade of events that impact host health. The following diagram illustrates a plausible signaling pathway linking DEP exposure to the observed physiological changes.
References
An In-depth Technical Guide on the Solubility of Diethyl Phosphate in Organic Solvents and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl phosphate (DEP), a dialkyl phosphate ester, is a compound of significant interest in various scientific and industrial fields. It is recognized as a primary metabolite of numerous organophosphate pesticides and nerve agents, making its detection and quantification crucial for toxicological and environmental monitoring.[1] Furthermore, its chemical properties, including its solubility, are fundamental to its application in chemical synthesis and its behavior in biological and environmental systems.
This technical guide provides a comprehensive overview of the solubility of diethyl phosphate in water and a range of common organic solvents. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties. This document presents available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and illustrates a key metabolic pathway involving diethyl phosphate.
Core Data: Solubility of Diethyl Phosphate
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties in drug development, as well as its fate and transport in the environment. The polar phosphate group and the nonpolar ethyl groups in diethyl phosphate give it a versatile solubility profile.[2]
Quantitative Solubility Data
Precise, experimentally determined quantitative solubility data for diethyl phosphate across a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on available data and predictions, the following summary can be provided.
| Solvent | Chemical Formula | Type | Solubility (at approx. 25°C) | Data Type |
| Water | H₂O | Protic Polar | ~44.1 g/L | Predicted |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic Polar | 60 - 100 mg/mL | Experimental |
| Ethanol | C₂H₅OH | Protic Polar | Soluble | Qualitative |
| Methanol | CH₃OH | Protic Polar | Slightly Soluble | Qualitative |
| Acetone | C₃H₆O | Aprotic Polar | Soluble | Qualitative |
| Chloroform | CHCl₃ | Nonpolar | Slightly Soluble | Qualitative |
| Benzene | C₆H₆ | Nonpolar | Soluble | Qualitative |
| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble | Qualitative |
| Isopropyl Ether | C₆H₁₄O | Nonpolar | - | See Note 1 |
| Nitrobenzene | C₆H₅NO₂ | Aprotic Polar | - | See Note 1 |
Note 1: A 1964 study by Dyrssen, Ekberg, and Liem investigated the distribution of diethyl phosphate between water and several organic solvents.[3] While not providing direct solubility values, the distribution constants (log Kd) indicate the compound's preference for the aqueous or organic phase. For isopropyl ether, chloroform, and nitrobenzene, the log Kd values were -1.75, -2.05, and -2.14, respectively, indicating a strong preference for the aqueous phase over these solvents.[3] For benzene, a combined dimerization and distribution constant was reported.[3]
Qualitative Solubility Summary
Multiple sources describe diethyl phosphate as being soluble in water and common organic solvents.[2][4] The polar nature of the phosphate group facilitates its solubility in polar solvents like water, while the ethyl groups contribute to its solubility in organic solvents.[2] Fisher Scientific describes its solubility in water as "slightly soluble".[5] ChemicalBook indicates it is "slightly soluble" in chloroform and methanol.[6]
Experimental Protocol: Determination of Liquid-Liquid Solubility
Principle
The shake-flask method involves mixing a known amount of the solute (diethyl phosphate) with a known amount of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the solute in the solvent is determined analytically.
Materials
-
Diethyl Phosphate (solute)
-
Solvent of interest (e.g., water, ethanol, etc.)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
-
Syringe filters (if not centrifuging)
Procedure
-
Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of diethyl phosphate to a known volume of the solvent at a constant, controlled temperature. The presence of a visible excess of the solute ensures that a saturated solution is formed.
-
Equilibration: Place the vials in a thermostatic shaker or water bath and agitate them for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The exact time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the two phases (the saturated solvent and the excess diethyl phosphate) to separate. To ensure complete separation, the vials can be centrifuged at the same constant temperature. Alternatively, the sample can be allowed to stand undisturbed until clear separation is observed.
-
Sampling: Carefully extract an aliquot of the saturated solvent phase, being cautious not to disturb the undissolved diethyl phosphate layer. A syringe fitted with a filter can be used to ensure no undissolved droplets are collected.
-
Quantification: Accurately dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS or HPLC) to determine the concentration of diethyl phosphate.
-
Data Analysis: Calculate the solubility of diethyl phosphate in the solvent, typically expressed in g/L, mg/mL, or mol/L. The experiment should be repeated multiple times to ensure the reproducibility of the results.
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of diethyl phosphate solubility.
Visualization of a Key Signaling Pathway
Diethyl phosphate is a common metabolite of many organophosphorus pesticides. The following diagram illustrates the metabolic degradation of the widely used insecticide, chlorpyrifos, to diethyl phosphate.
Caption: Metabolic pathway of chlorpyrifos to diethyl phosphate and TCP.
Conclusion
This technical guide has synthesized the available information on the solubility of diethyl phosphate in water and various organic solvents. While precise quantitative data remains limited for many solvents, the qualitative information and the provided experimental protocol offer a solid foundation for researchers and professionals. The versatile solubility of diethyl phosphate, stemming from its molecular structure, is a key determinant of its behavior in both synthetic and biological contexts. The illustrated metabolic pathway highlights its significance as a biomarker for organophosphate exposure. Further research to quantify the solubility of diethyl phosphate in a broader range of solvents would be highly valuable to the scientific community.
References
- 1. Diethyl phosphate | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. scispace.com [scispace.com]
- 4. Diethyl phosphate - general description and application - Georganics [georganics.sk]
- 5. Diethyl phosphate, 96% | Fisher Scientific [fishersci.ca]
- 6. DIETHYL PHOSPHATE price,buy DIETHYL PHOSPHATE - chemicalbook [chemicalbook.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Diethylphosphate: An In-depth Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for diethylphosphate (DEP). This compound is a key metabolite of numerous organophosphate pesticides and is of significant interest in toxicology, environmental science, and drug development as a biomarker of exposure.[1][2] Understanding its stability is critical for the accurate quantification and interpretation of experimental results. This document outlines the primary degradation pathways, influencing factors, and analytical methodologies for assessing the stability of this compound.
Chemical Stability of this compound
The stability of this compound is primarily influenced by temperature, pH, and enzymatic activity. Under controlled conditions, it is a relatively stable compound.[3][4] However, it is susceptible to degradation through hydrolysis and thermal decomposition.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for this compound, proceeding via nucleophilic attack on the phosphorus center. The rate of hydrolysis is significantly dependent on the pH of the solution.[5][6] The reaction can be catalyzed by both acids and bases.[7]
-
Acid-Catalyzed Hydrolysis: In acidic media, the phosphoryl oxygen is protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.
-
Neutral Hydrolysis: At neutral pH, water acts as the nucleophile in a slower reaction.
-
Alkaline-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion, a stronger nucleophile than water, attacks the phosphorus atom, leading to a faster degradation rate compared to neutral or acidic conditions.[5][8] Theoretical studies suggest that the alkaline hydrolysis of phosphate triesters can proceed through an associative mechanism.[8]
The general hydrolysis of organophosphate esters like this compound can result in the cleavage of either the P-O or C-O bond.[5][6] For this compound, this primarily leads to the formation of ethanol and phosphoric acid.
Thermal Degradation
Elevated temperatures can induce the thermal decomposition of this compound. While specific quantitative data for the neat acid is not extensively published, information on related organophosphorus compounds suggests a multi-stage degradation process.[9] Thermal degradation can lead to the formation of various volatile and non-volatile byproducts, including carbon monoxide, carbon dioxide, and oxides of phosphorus.[3][10] For some organophosphorus esters, thermal degradation involves the elimination of a phosphorus acid.[11][12]
Enzymatic Degradation
In biological systems, this compound can be a substrate for various enzymes. Phosphotriesterases (PTEs) are a class of enzymes capable of hydrolyzing organophosphates.[13] These enzymes are found in various organisms, from bacteria to mammals, and play a role in the detoxification of organophosphate compounds.[13][14] The enzymatic hydrolysis of organophosphates is a key metabolic pathway.[14]
Factors Affecting this compound Stability
The table below summarizes the key factors that influence the stability of this compound.
| Factor | Effect on Stability | Notes |
| Temperature | Higher temperatures accelerate degradation rates (both hydrolytic and thermal).[15][16] | The relationship between temperature and degradation rate can often be described by the Arrhenius equation.[16][17] |
| pH | Stability is pH-dependent. Degradation is generally faster under alkaline conditions compared to neutral or acidic conditions.[5][7] | Extreme pH values should be avoided during storage to prevent hydrolysis.[18] |
| Enzymatic Activity | In biological matrices, enzymes like phosphotriesterases can degrade this compound.[13][14] | For storage of biological samples, quenching metabolic activity, for instance by freezing, is crucial. |
| Presence of Oxidizing Agents | Incompatible with strong oxidizing agents, which can lead to degradation.[3][10] | Avoid storage with or contact with strong oxidizers. |
| Moisture | As a reactant in hydrolysis, the presence of water can facilitate degradation. | Store in tightly sealed containers to protect from moisture. |
Recommended Storage Conditions
Proper storage is essential to maintain the integrity of this compound. The following table provides recommended storage conditions based on available data.
| Condition | Recommendation | Rationale | Citations |
| Temperature (Neat/Pure Form) | Store in a cool, dry place. Recommended storage at -20°C for up to 3 years or 4°C for up to 2 years. | To minimize thermal degradation and slow down potential hydrolysis if moisture is present. | [3][4] |
| Temperature (In Solvent) | Store at -80°C for up to 6 months or -20°C for up to 1 month. | To ensure stability of stock solutions and prevent degradation from repeated freeze-thaw cycles. | [4] |
| Temperature (Biological Samples) | Long-term storage at freezing temperatures (-20°C or lower) is standard practice. | To inhibit enzymatic activity and prevent degradation in matrices like urine and plasma. | [18] |
| Container | Store in a tightly closed container. | To prevent contamination and exposure to moisture and air. | [3][10] |
| Atmosphere | Store in a well-ventilated area. | To prevent the accumulation of potentially harmful vapors. | [10] |
| Incompatibilities | Keep away from heat, sparks, open flames, and strong oxidizing agents. | This compound is a combustible liquid and can react with strong oxidizers. | [3][10] |
Experimental Protocols for Stability Assessment
A stability-indicating method is crucial to accurately determine the concentration of this compound and its degradation products over time. The following outlines a general experimental workflow for assessing the stability of this compound.
Analytical Methodology
Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of this compound and its degradation products.[19][20][21] Due to the polar nature of this compound, derivatization is often required to improve its chromatographic properties.[21]
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.[22] These studies involve exposing this compound to stress conditions more severe than those expected during normal handling and storage.
Typical Stress Conditions:
-
Hydrolysis: Incubation in acidic, neutral, and alkaline solutions (e.g., 0.1 M HCl, water, 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Heating the solid or a solution of the compound at various temperatures.
-
Photostability: Exposure to light of controlled wavelength and intensity.
Stability Study Protocol
-
Sample Preparation: Prepare solutions of this compound at a known concentration in a suitable solvent or matrix.
-
Storage: Store the samples under the desired storage conditions (e.g., different temperatures, pH values).
-
Time Points: Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).
-
Sample Analysis: Analyze the samples using a validated stability-indicating analytical method, such as GC-MS, to quantify the amount of remaining this compound and any major degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate. For temperature-dependent studies, an Arrhenius plot can be constructed to determine the activation energy of the degradation reaction.[15]
Visualizations
Degradation Pathway
Caption: Hydrolytic degradation of this compound under different pH conditions.
Experimental Workflow
Caption: A generalized workflow for conducting a stability study on this compound.
References
- 1. Diethyl phosphate - general description and application - Georganics [georganics.sk]
- 2. This compound (DEP) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.viu.ca [web.viu.ca]
- 7. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Mechanisms for Phosphotriesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diethyl phosphate | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 17. ijcrt.org [ijcrt.org]
- 18. benchchem.com [benchchem.com]
- 19. Cross validation of gas chromatography-flame photometric detection and gas chromatography-mass spectrometry methods for measuring dialkylphosphate metabolites of organophosphate pesticides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox | MDPI [mdpi.com]
- 22. SOP for Stability Studies of Finished Goods | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Diethylphosphate in Urine
Introduction
Diethylphosphate (DEP) is a primary metabolite of several organophosphate pesticides. Its quantification in urine is a key biomarker for assessing human exposure to these compounds. Accurate and sensitive analytical methods are crucial for toxicological studies, epidemiological research, and regulatory monitoring. This document provides detailed application notes and protocols for two widely used analytical techniques for the quantification of DEP in human urine: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are intended for use by researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analytical methods described in this document, allowing for a clear comparison of their key characteristics.
| Parameter | GC-MS/MS with PFBBr Derivatization | UFLC-MS/MS | LC-MS/MS |
| Matrix | Urine | Urine | Urine |
| Limit of Detection (LOD) | 0.1 µg/L[1][2] | 0.0201 ng/mL[2][3][4] | 0.2-0.8 µg/L[3] |
| Limit of Quantification (LOQ) | Not Reported | 0.0609 ng/mL[2][3][4] | 2 µg/L[5] |
| Recovery | Not Reported | 93 - 102%[2][4] | >85%[3] |
| Precision (%RSD) | 4 - 14%[1][2] | 0.62 - 5.46% (intra-day), 0.80 - 11.33% (inter-day)[2][4] | <20%[3][5] |
Experimental Protocols
Protocol 1: Analysis of this compound in Urine by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This protocol involves liquid-liquid extraction (LLE) of DEP from urine, followed by derivatization with pentafluorobenzyl bromide (PFBBr) to increase volatility for GC analysis.[1][6]
1. Materials and Reagents:
-
This compound (DEP) standard
-
Internal standard (e.g., Dibutyl phosphate - DBP)
-
Pentafluorobenzyl bromide (PFBBr)
-
Solvents: Diethyl ether, acetonitrile, hexane, acetone (analytical grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Urine collection cups
-
15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
2. Sample Preparation and Extraction:
-
Thaw frozen urine samples to room temperature and vortex for 1 minute.
-
Pipette 2.5 mL of urine into a 15 mL centrifuge tube.[6]
-
Add the internal standard solution.
-
Add 1 g of NaCl and vortex to dissolve.[6]
-
Add 5 mL of a diethyl ether/acetonitrile mixture (9:1, v/v) and vortex vigorously for 2 minutes.[6]
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.[6]
-
Transfer the upper organic layer to a clean tube.[6]
-
Repeat the extraction step with another 5 mL of the solvent mixture and combine the organic extracts.[6]
3. Derivatization:
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.[6]
-
Add 50 µL of PFBBr solution (in acetone) to the dried residue.[6]
-
Seal the tube and heat at 60°C for 1 hour.[6]
-
After cooling, evaporate the excess derivatizing reagent under nitrogen.[6]
4. Clean-up (Optional but Recommended):
-
Reconstitute the derivatized sample in 1 mL of hexane.[6]
-
Pass the solution through a small column packed with anhydrous sodium sulfate to remove any residual water.[6]
-
Elute with a hexane/acetone mixture.
-
Evaporate the eluate to a final volume of 100 µL for GC-MS analysis.[6]
5. GC-MS/MS Analysis:
-
Injection Volume: 1-2 µL[6]
-
Injector Temperature: 250°C[6]
-
Carrier Gas: Helium[6]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[6]
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to monitor characteristic ions of the derivatized DEP and internal standard.[6]
Protocol 2: Analysis of this compound in Urine by Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)
This protocol utilizes liquid-liquid extraction for sample clean-up, followed by direct analysis using UFLC-MS/MS, offering a sensitive and selective method without the need for derivatization.[3][4]
1. Materials and Reagents:
-
This compound (DEP) standard
-
Internal standard (e.g., isotope-labeled DEP)
-
Solvents: Ethyl acetate, Acetonitrile, Methanol (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Urine collection cups
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
2. Sample Preparation and Extraction:
-
Thaw frozen urine samples to room temperature and vortex for 1 minute.
-
Pipette 200 µL of urine into a 2 mL microcentrifuge tube.[6]
-
Add the internal standard solution.[6]
-
Add 800 µL of cold ethyl acetate.[6]
-
Vortex vigorously for 1 minute.[6]
-
Centrifuge at 10,000 rpm for 10 minutes.[6]
-
Transfer the supernatant (organic layer) to a clean tube.[6]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in a suitable volume of mobile phase (e.g., 100 µL of 10% methanol in water).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.[6]
3. UFLC-MS/MS Analysis:
-
Injection Volume: 5-10 µL[6]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol
-
Flow Rate: 0.3 mL/min
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5%).
-
Linearly increase the percentage of Mobile Phase B to elute DEP.
-
Return to initial conditions and equilibrate the column for the next injection.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor at least two ion transitions per compound for confirmation and quantification.[5]
-
References
- 1. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for GC-MS Analysis of Diethylphosphate in Biological Samples
FOR RESEARCH USE ONLY
Introduction
Diethylphosphate (DEP) is a primary metabolite of many organophosphate pesticides, such as chlorpyrifos and parathion.[1] Its detection and quantification in biological samples, including urine, blood, serum, and plasma, serve as a key biomarker for assessing exposure to these pesticides. Given the polar and non-volatile nature of DEP, a derivatization step is essential for successful analysis by gas chromatography-mass spectrometry (GC-MS).[1] This document provides a detailed protocol for the analysis of DEP in biological samples using GC-MS, aimed at researchers, scientists, and drug development professionals.
Metabolic Pathway of this compound
Organophosphate pesticides containing a diethyl phosphate moiety are metabolized in the body, leading to the formation of DEP, which is then excreted. The general metabolic pathway is illustrated below.
Caption: Metabolic conversion of parent organophosphate pesticides to this compound.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of DEP in biological samples involves sample preparation, derivatization, and instrumental analysis.
Caption: Experimental workflow for DEP analysis.
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of this compound in urine from various studies.
| Analyte | Matrix | Method | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Linearity (µg/L) | Reference |
| DEP | Urine | GC-MS/MS | 0.1 | - | - | - | [2] |
| DEP | Urine | GC-MS | 1 | - | - | - | [1] |
| DEP and other DAPs | Urine | GC-MS | - | 0.25 - 2.5 | 92 - 103 | - | |
| DEP and other DAPs | Hair | GC-MS | 0.02 - 0.10 (ng/mg) | 5.5 (pg/mg) for DEP | 56.1 - 107.9 | - | [3][4] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values may vary depending on the specific instrumentation and experimental conditions.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (DEP) standard
-
Isotopically labeled internal standard (e.g., this compound-d10, DEP-d10)
-
Pentafluorobenzyl bromide (PFBBr)
-
Solvents: Acetonitrile, Toluene, Hexane, Dichloromethane (all HPLC or GC grade)
-
Reagents for extraction: Sodium chloride (NaCl), Anhydrous sodium sulfate (Na₂SO₄)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)
-
pH adjustment: Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)
-
Deionized water
Sample Preparation
2.1. Urine Samples
-
Collect a mid-stream urine sample in a sterile container.
-
For long-term storage, samples should be frozen at -20°C or below.
-
Thaw the urine sample to room temperature and vortex for 1 minute.
-
Take a 1 mL aliquot of the urine sample and place it in a glass tube.
-
Spike the sample with the internal standard (e.g., DEP-d10) to a final concentration of 10 ng/mL.
-
Adjust the pH of the urine sample to 6.5-7.0 using dilute HCl or NaOH.
-
Proceed to Liquid-Liquid Extraction or Solid Phase Extraction.
2.2. Blood, Serum, and Plasma Samples [5][6][7]
-
Collect whole blood in appropriate anticoagulant-containing tubes (e.g., EDTA for plasma) or serum separator tubes.
-
Separate plasma or serum by centrifugation at 3000 rpm for 10 minutes.
-
Store samples at -80°C until analysis.
-
Thaw the sample to room temperature.
-
Take a 0.5 mL aliquot of whole blood, serum, or plasma and place it in a glass tube.
-
Spike with the internal standard (e.g., DEP-d10) to a final concentration of 10 ng/mL.
-
For whole blood and plasma, perform protein precipitation by adding 1.5 mL of cold acetonitrile. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
For serum, proceed directly to extraction.
-
Proceed to Liquid-Liquid Extraction or Solid Phase Extraction.
2.3. Liquid-Liquid Extraction (LLE) [3]
-
To the prepared sample, add 1 g of NaCl and 5 mL of a Toluene:Acetonitrile (9:1 v/v) mixture.
-
Vortex for 5 minutes and then centrifuge at 3500 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new glass tube.
-
Repeat the extraction step with another 5 mL of the Toluene:Acetonitrile mixture.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization.
2.4. Solid Phase Extraction (SPE) [6][7]
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the prepared biological sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization.
Derivatization with PFBBr[5]
-
Reconstitute the dried extract in 100 µL of acetonitrile.
-
Add 50 µL of a 10% (v/v) solution of PFBBr in acetonitrile.
-
Seal the vial and heat at 70°C for 1 hour.
-
After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
GC-MS Analysis
4.1. Instrumentation
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS).
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
4.2. GC-MS Parameters
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | |
| Initial Temperature | 80°C, hold for 1 min |
| Ramp 1 | 20°C/min to 200°C |
| Ramp 2 | 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| DEP-PFB derivative | To be determined based on fragmentation pattern (e.g., m/z 258)[3] |
| DEP-d10-PFB derivative | To be determined based on fragmentation pattern |
4.3. Calibration and Quantification
Prepare a series of calibration standards of DEP (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in the same solvent as the final sample extract. Spike each calibration standard with the internal standard at the same concentration as the samples. Analyze the calibration standards using the same GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of the DEP derivative to the peak area of the internal standard derivative against the concentration of DEP. The concentration of DEP in the biological samples can then be determined from this calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. comum.rcaap.pt [comum.rcaap.pt]
- 7. researchgate.net [researchgate.net]
Application Note: Ultrasensitive Quantification of Diethylphosphate in Hair by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of diethylphosphate (DEP), a key biomarker of organophosphate pesticide exposure, in human hair samples. Hair analysis provides a non-invasive approach for retrospective monitoring of chronic exposure. The described protocol employs an alkaline extraction followed by a direct injection into the LC-MS/MS system, ensuring high recovery and minimal matrix effects. This method is suitable for researchers, scientists, and drug development professionals requiring reliable biomonitoring of organophosphate exposure.
Introduction
Organophosphate (OP) pesticides are widely used in agriculture and their exposure has been linked to various adverse health effects. Following exposure, OPs are metabolized to dialkyl phosphates (DAPs), which are excreted in urine or can accumulate in hair.[1][2] this compound (DEP) is a common non-specific metabolite of several OP pesticides.[1][2] Hair, as a biological matrix, offers a significant advantage for biomonitoring as it provides a longer window of detection, reflecting chronic or past exposure, compared to the transient nature of urine or blood samples.[1][2][3] This document provides a detailed protocol for a sensitive and reliable LC-MS/MS method for the determination of DEP in hair, which is critical for assessing long-term exposure in epidemiological studies and clinical research.
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Ammonium hydroxide (NH₄OH)
-
Standards: this compound (DEP) analytical standard, this compound-d10 (DEP-d10) as internal standard
-
Hair Sample Processing: Dichloromethane, Methanol, Scissors, Ball mill or grinder, Ultrasonic bath, Centrifuge, Vortex mixer
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation
The sample preparation protocol is designed to effectively decontaminate the hair surface, extract the analyte of interest, and minimize matrix interference.
-
Decontamination:
-
Wash approximately 50 mg of hair sequentially with 5 mL of dichloromethane followed by 5 mL of methanol.
-
Each wash step should be performed for 2 minutes with vortexing.
-
Discard the washing solvents and allow the hair to air dry completely.
-
-
Pulverization:
-
Cut the decontaminated and dried hair into small segments (approximately 1-2 mm).
-
Pulverize the hair segments into a fine powder using a ball mill or a grinder.
-
-
Extraction:
-
To 20 mg of powdered hair in a centrifuge tube, add 1 mL of extraction solvent (Methanol with 2% Ammonium Hydroxide).[1][4]
-
Spike the sample with the internal standard (DEP-d10).
-
Vortex the mixture for 1 minute.
-
Incubate in an ultrasonic bath at 50°C for 2-4 hours.[5]
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant for LC-MS/MS analysis. The alkaline extract can be directly injected.[1][4]
-
LC-MS/MS Analysis
The analysis is performed using a reversed-phase liquid chromatography method coupled with tandem mass spectrometry in negative ion mode.
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used.[6]
-
Mobile Phase A: Water with 0.1% formic acid
-
Flow Rate: 0.2-0.5 mL/min[6]
-
Injection Volume: 5-10 µL
-
Gradient Program: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analyte. For example:
-
0-2 min: 5% B
-
2-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1][6]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Curtain Gas: 35 psi
-
Nebulizer Gas: 65 psi
-
Turbo Gas: 65 psi
-
Source Temperature: 500°C[1]
-
-
MRM Transitions: The specific precursor and product ions for DEP and its internal standard should be optimized. Commonly monitored transitions are:
-
DEP: Precursor ion (m/z) 153.1 -> Product ion (m/z) 79.0, 97.0
-
DEP-d10: Precursor ion (m/z) 163.1 -> Product ion (m/z) 81.0, 99.0
-
-
Quantitative Data
The performance of the method should be evaluated through a validation process. The following table summarizes typical quantitative data for the analysis of DEP in hair.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.24 pg/mg | [1][2] |
| Limit of Quantification (LOQ) | 0.8 pg/mg | [2] |
| **Linearity (R²) ** | > 0.99 | [1] |
| Recovery | 72% - 152% | [1][4] |
| Intra-day Precision (%RSD) | < 10% | [1] |
| Inter-day Precision (%RSD) | < 20% | [1] |
Visualizations
References
- 1. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid LC-MS/MS quantification of Organophosphate non-specific metabolites in hair using alkaline extraction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Feasibility of hair sampling to assess levels of organophosphate metabolites in rural areas of Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Ammonium diethyl phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Derivatization of Diethyl Phosphate with PFBBr for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl phosphate (DEP) is a significant biomarker used to assess human exposure to organophosphate pesticides and nerve agents. Due to its polar and non-volatile nature, direct analysis of DEP by gas chromatography (GC) is challenging. Derivatization is a crucial step to enhance its volatility and thermal stability, thereby enabling sensitive and reliable GC-based quantification. This application note provides a detailed protocol for the derivatization of DEP using pentafluorobenzyl bromide (PFBBr) and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). PFBBr is a widely used derivatizing agent that reacts with the acidic proton of DEP to form a less polar, more volatile, and highly electron-capturing pentafluorobenzyl ester, making it ideal for sensitive detection by GC-MS, particularly with negative chemical ionization (NCI).
Principle of the Method
The derivatization of diethyl phosphate with PFBBr is a nucleophilic substitution reaction. The phosphate anion acts as a nucleophile, attacking the benzylic carbon of PFBBr and displacing the bromide ion. This reaction is typically carried out in an organic solvent in the presence of a base or a phase-transfer catalyst to facilitate the deprotonation of DEP and enhance the reaction rate. The resulting PFB-DEP derivative is then extracted and analyzed by GC-MS.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of diethyl phosphate and other dialkyl phosphates using PFBBr derivatization followed by GC-MS.
| Parameter | Diethyl Phosphate (DEP) | Other Dialkyl Phosphates (DAPs) | Reference |
| Limit of Detection (LOD) | 0.25 ng/mL | 0.1 - 0.15 ng/mL | [1] |
| Limit of Quantification (LOQ) | 2.5 ng/mL | - | [1] |
| Linearity Range | 2.5 - 100 ng/mL | 0.5 - 50 ng/mL | [1] |
| Recovery | 92 - 103% | 94 - 119% (GC-FPD) | [1] |
| Precision (%RSD) | < 20% | 2 - 15% | [1] |
Experimental Protocols
Materials and Reagents
-
Diethyl phosphate (DEP) standard
-
Pentafluorobenzyl bromide (PFBBr), 10% solution in a suitable solvent (e.g., acetone or acetonitrile)
-
Internal Standard (IS): Di-n-butyl phosphate (DBP) or an isotope-labeled DEP standard
-
Phase-Transfer Catalyst (PTC): e.g., tetrabutylammonium hydrogen sulfate or 18-crown-6 ether
-
Base (optional, if not using a PTC): e.g., potassium carbonate or triethylamine
-
Organic Solvents: Acetonitrile, acetone, hexane, dichloromethane (all high purity, GC grade)
-
Deionized water
-
Anhydrous sodium sulfate
-
Sample matrix (e.g., urine, plasma, environmental water sample)
Equipment
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Autosampler
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
-
Glassware: vials, pipettes, syringes
Derivatization and Sample Preparation Protocol
This protocol is a synthesized procedure based on common practices for the derivatization of dialkyl phosphates.
-
Sample Preparation:
-
For liquid samples (e.g., urine), take a 1 mL aliquot in a glass vial.
-
Spike the sample with the internal standard (e.g., DBP) to a final concentration of 50 ng/mL.
-
Acidify the sample with a small volume of concentrated hydrochloric acid to pH < 2.
-
Perform a liquid-liquid extraction (LLE) by adding 2 mL of a 1:1 (v/v) mixture of dichloromethane and hexane.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean vial. Repeat the extraction twice more and combine the organic extracts.
-
-
Solvent Evaporation:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization Reaction:
-
Reconstitute the dried residue in 100 µL of acetonitrile.
-
Add 20 µL of a 10% PFBBr solution in acetone.
-
Add 10 µL of a phase-transfer catalyst solution (e.g., 10 mg/mL tetrabutylammonium hydrogen sulfate in water) or a small amount of powdered base (e.g., 10 mg of K₂CO₃).
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 70°C for 1 hour in a heating block or water bath.
-
-
Extraction of the Derivative:
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water to the vial.
-
Vortex for 2 minutes to extract the PFB-DEP derivative into the hexane layer.
-
Centrifuge for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
-
GC-MS Analysis Protocol
The following are typical GC-MS parameters for the analysis of PFB-derivatized compounds. These may need to be optimized for your specific instrument and column.
-
Gas Chromatograph (GC):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (for PFB-DEP):
-
m/z 181 (pentafluorobenzyl fragment, common for PFB derivatives)
-
Molecular ion or other characteristic fragments of PFB-DEP
-
-
Visualizations
Caption: Experimental workflow for DEP analysis.
Caption: Derivatization reaction of DEP with PFBBr.
References
solid phase extraction of diethylphosphate from environmental samples
An Overview of Solid Phase Extraction for the Quantification of Diethyl Phosphate in Environmental Matrices
Application Note
Introduction
Diethyl phosphate (DEP) is a primary metabolite of several organophosphate pesticides and a degradation product of organophosphate flame retardants and plasticizers.[1][2][3] Its presence in environmental samples such as water, soil, and air is an indicator of contamination from these parent compounds.[4] Accurate quantification of DEP is crucial for environmental monitoring and human exposure assessment. Solid Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of DEP from complex environmental matrices prior to chromatographic analysis.[5][6] This application note provides a detailed overview of SPE methodologies for DEP extraction, including a summary of performance data and detailed experimental protocols.
Principle of Solid Phase Extraction for DEP
Solid Phase Extraction is a sample preparation technique that separates components of a mixture based on their physical and chemical properties. For a polar and acidic analyte like DEP, SPE typically involves the following steps:
-
Sorbent Selection : The choice of SPE sorbent is critical and depends on the properties of DEP and the sample matrix. Mixed-mode anion exchange sorbents are often effective as they leverage both ion exchange and reversed-phase retention mechanisms for high selectivity.[7]
-
Conditioning : The sorbent is treated with a solvent, typically methanol, to activate the functional groups.
-
Equilibration : The sorbent is then rinsed with a solution that mimics the sample matrix (e.g., pH-adjusted water) to ensure reproducible retention.
-
Sample Loading : The pre-treated environmental sample is passed through the SPE cartridge, where DEP is retained on the sorbent.
-
Washing : The cartridge is washed with a specific solvent to remove interfering compounds.
-
Elution : A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified and concentrated DEP.
The final eluate is typically evaporated and reconstituted in a suitable solvent for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] For GC-MS analysis, a derivatization step using an agent like pentafluorobenzyl bromide (PFBBr) is often required to make the polar DEP more volatile.[2][8]
Quantitative Data Summary
The following table summarizes the performance of various methods for the determination of diethyl phosphate and related compounds in environmental and biological samples.
| Analyte | Matrix | Extraction Method | Sorbent/Solvent | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| DEP | Urine | Lyophilization & Derivatization | PFBBr | GC-MS/MS | - | 0.1 µg/L | - | [2] |
| DEP | Urine | LLE | Diethyl ether/acetonitrile | GC-MS | - | - | - | [9] |
| DEP | Urine | LLE | - | UFLC-MS/MS | 93-102 | 0.0201 ng/mL | 0.0609 ng/mL | [3][10] |
| DEP | Hair | Acetonitrile/water extraction & Derivatization | - | GC-MS | - | - | 5.5 pg/mg | [11] |
| DEP & DETP | Faeces | Derivatization | PFBBr | GC-FPD | 47-62 (DEP), 92-106 (DETP) | - | - | [12] |
| OPEs | Water | MSPE | Fe3O4@SiO2 MWCNTs | GC-MS | 72.5-89.1 | 0.038–1 µg/L | 0.10–3.59 µg/L | [13] |
| OPEs | Water | SPE | Bond Elut PPL | GC-MS | 85-99 | 1-3 ng/L | - | [14] |
| OPEs | Soil & Sediment | ASE | n-hexane/acetone | GC-MS | 72.6-112.9 | 0.17-1.21 ng/g | - | [15] |
| OPEs | Indoor Air | SPE | Aminopropyl silica | GC-NPD, GC-MS | - | 0.1-0.3 ng/m³ | - | [16] |
LOD: Limit of Detection, LOQ: Limit of Quantification, LLE: Liquid-Liquid Extraction, MSPE: Magnetic Solid-Phase Extraction, ASE: Accelerated Solvent Extraction, OPEs: Organophosphate Esters, DEP: Diethyl phosphate, DETP: Diethyl thiophosphate.
Experimental Workflows and Protocols
The following diagram illustrates a generalized workflow for the solid-phase extraction of diethyl phosphate from environmental samples.
Caption: General experimental workflow for Solid-Phase Extraction (SPE) of DEP.
Protocol 1: SPE of Diethyl Phosphate from Water Samples
This protocol is a representative method for extracting DEP from aqueous samples like groundwater or surface water, adapted from methodologies for polar acidic analytes.[7]
1. Materials and Reagents
-
SPE Cartridges: Mixed-Mode Weak Anion Exchange (WAX), e.g., 60 mg/3 mL
-
Diethyl phosphate (DEP) standard
-
Methanol, LC-MS grade
-
Formic acid, 88%
-
Ammonia solution, 25%
-
Ethyl acetate, LC-MS grade
-
Reagent water (e.g., Milli-Q)
-
SPE vacuum manifold
-
Nitrogen evaporator
2. Sample Pre-treatment
-
Collect water samples in clean glass bottles.
-
Filter the sample through a 0.45 µm glass fiber filter to remove particulate matter.
-
Adjust the pH of the water sample to 3-4 using formic acid. This ensures the amine on the sorbent is positively charged and DEP is negatively charged for strong ionic interaction.[7]
3. SPE Procedure
-
Sorbent Conditioning : Pass 3 mL of methanol through the WAX cartridge.
-
Sorbent Equilibration : Pass 3 mL of reagent water (adjusted to pH 3-4) through the cartridge. Do not allow the sorbent to go dry.
-
Sample Loading : Load the pre-treated sample onto the cartridge at a slow, steady flow rate of approximately 1-2 mL/min.
-
Washing :
-
Wash the cartridge with 3 mL of reagent water (pH 3-4) to remove unretained interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
-
Elution : Elute the DEP from the cartridge with 3 mL of 5% ammonia in an ethyl acetate/methanol mixture. The basic pH neutralizes the DEP, disrupting the ionic bond with the sorbent.
4. Post-Extraction
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for derivatization if using GC-MS.
Protocol 2: SPE of Diethyl Phosphate from Soil and Sediment Samples
This protocol outlines a general procedure for extracting DEP from solid matrices, based on common methods for organophosphate esters in soil.[15]
1. Materials and Reagents
-
Accelerated Solvent Extractor (ASE) or sonicator
-
Extraction Solvents: n-hexane, acetone
-
SPE Cartridges: Graphitized Carbon Black (GCB) combined with an amine-based sorbent (NH2) is effective for cleanup.[15]
-
Elution Solvent: 5% toluene in n-hexane/acetone (8:2, v/v)[15]
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
2. Sample Preparation and Extraction
-
Air-dry the soil or sediment sample and sieve it to remove large debris.
-
Weigh approximately 5-10 g of the homogenized sample into an extraction cell (e.g., for ASE) or a glass beaker (for sonication).
-
Add surrogate standards if available.
-
Extract the sample using a mixture of n-hexane/acetone (1:1, v/v).[15]
-
For ASE : Perform extraction at elevated temperature and pressure (e.g., 80°C, 2-3 cycles).[15]
-
For Sonication : Add the solvent to the sample, vortex, and sonicate in a water bath for 15-30 minutes. Repeat this step 2-3 times, collecting the solvent each time.
-
-
Combine the extracts and centrifuge to pellet the solid material.
-
Concentrate the supernatant to approximately 2-3 mL using a rotary evaporator or nitrogen stream.
-
Pass the concentrated extract through a column of anhydrous sodium sulfate to remove residual water.
3. SPE Cleanup
-
Sorbent Conditioning : Condition the GCB/NH2 SPE cartridge with the elution solvent.
-
Sample Loading : Load the dried and concentrated extract onto the SPE cartridge.
-
Elution : Elute the target analytes with 10 mL of the elution solvent (5% toluene in n-hexane/acetone, 8:2, v/v).[15] The GCB removes pigments and polar interferences, while the NH2 sorbent removes acidic interferences.
4. Post-Extraction
-
Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
The sample is now ready for analysis by GC-MS (after derivatization) or LC-MS/MS.
Logical Relationship Diagram
The following diagram illustrates the relationship between the sample matrix, extraction challenges, and the chosen SPE strategy for DEP analysis.
Caption: Relationship between sample matrix, challenges, and SPE strategy for DEP.
References
- 1. researchgate.net [researchgate.net]
- 2. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. analecta.hu [analecta.hu]
- 6. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. Determination of 15 Organophosphate Ester Flame Retardants in Soils and Sediments by Gas Chromatography-Mass Spectrometry with Accelerated Solvent Extraction [ykcs.ac.cn]
- 16. Indoor air sampling of organophosphate triesters using solid phase extraction (SPE) adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Diethylphosphate as a Biomarker for Occupational Pesticide Exposure
Affiliation: Google Research
Introduction
Organophosphorus (OP) pesticides are a widely utilized class of insecticides in agriculture and public health globally.[1][2] Human exposure to these compounds results in their metabolism to various dialkyl phosphates (DAPs), which are subsequently excreted in the urine.[3] Diethylphosphate (DEP) is a principal urinary metabolite for a significant number of OP pesticides, including common insecticides like chlorpyrifos, parathion, and diazinon. Consequently, the quantification of DEP in urine has become a valuable non-specific biomarker for assessing recent and cumulative exposure to these pesticides. Monitoring urinary DEP levels is a cornerstone of occupational health assessments, epidemiological studies, and evaluations of interventions aimed at reducing pesticide exposure.[3] These application notes provide a summary of quantitative data, detailed experimental protocols for DEP analysis, and visualizations of key pathways and workflows relevant to researchers, scientists, and drug development professionals.
Metabolic Pathway of Organophosphate Pesticides to this compound
Organophosphate pesticides containing a diethyl moiety are metabolized in the body, primarily through hydrolysis, to form this compound (DEP). This biotransformation can occur via enzymatic action, such as by cytochrome P450 isoforms, carboxylesterases, and paraoxonase-1.[4] The resulting DEP is a water-soluble compound that is efficiently excreted in the urine. The general metabolic scheme is illustrated below.
Quantitative Data Summary
Urinary concentrations of DEP are significantly higher in individuals with occupational exposure to organophosphate pesticides compared to the general population. The following table summarizes findings from various studies, illustrating this difference. It is important to note that direct comparison between studies may be limited by variations in analytical methods, population demographics, and specific exposure scenarios.
| Population Group | Sample Size (n) | Analyte | Mean/Median Concentration (μg/L or ng/mL) | Detection Frequency (%) | Reference |
| Occupationally Exposed | |||||
| Latina Farmworkers (2012) | 31 | DEP | Median: 4.9 μg/L | >25% | [5] |
| Latino Farmworkers (NC) | - | DEP | Median: 0.87 μg/L | 40.5% | [6] |
| Conventional Farmers (Thailand) | 213 | DEP | Median: 0.54 ng/mL | 60.1% | [7] |
| General/Non-Exposed Population | |||||
| Latina Non-Farmworkers (2012) | 55 | DEP | Median: 4.9 μg/L | >25% | [5] |
| Organic Farmers (Thailand) | 225 | DEP | Median: <0.54 ng/mL (LOD) | 12.9% | [7] |
| General Population (Israel) | 247 | DEP | High relative to US/Canada populations | 100% | [8] |
| Non-Exposed Volunteers | - | DEP | LOQ: 2 μg/L | Detected in all samples | [3] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for organophosphate pesticides is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for nerve function, as it hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By inhibiting AChE, OPs cause an accumulation of ACh, leading to overstimulation of nerve receptors and subsequent neurotoxic effects.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary concentrations of Dialkylphosphate Metabolites of Organophosphate pesticides in the study of Asian Women and their Offspring’s Development and Environmental Exposures (SAWASDEE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pesticide Urinary Metabolites Among Latina Farmworkers and Non-Farmworkers in North Carolina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variation across the Agricultural Season in Organophosphorus Pesticide Urinary Metabolite Levels for Latino Farmworkers in Eastern North Carolina: Project Design and Descriptive Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary Organophosphate Metabolites and Metabolic Biomarkers of Conventional and Organic Farmers in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. nationalacademies.org [nationalacademies.org]
- 10. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Diethyl Phosphate in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of diethyl phosphate and its derivatives in the synthesis of key pharmaceutical intermediates. The applications highlighted herein demonstrate the versatility of diethyl phosphate as a catalyst and a reagent in crucial synthetic transformations, including the formation of heterocyclic scaffolds and the introduction of phosphonate moieties essential for the biological activity of various drug candidates.
Diethyl Phosphate as a Catalyst in the Synthesis of 2,3-Dihydroquinolin-4(1H)-ones
Application Note: Diethyl phosphate serves as an efficient, transition-metal-free catalyst for the one-pot synthesis of 2,3-dihydroquinolin-4(1H)-ones. This reaction proceeds via an intermolecular aldol condensation of 2-aminoacetophenones with various benzaldehydes, followed by a hydrogen bond-driven cyclization.[1][2] The methodology is attractive for its operational simplicity, short reaction times, and good product yields. The synthesized dihydroquinolinone scaffold is a common structural motif in a range of biologically active compounds.
Experimental Protocol: General Procedure for the Diethyl Phosphate-Catalyzed Synthesis of 2,3-Dihydroquinolin-4(1H)-ones [1][2]
-
To a reaction vessel, add 2-aminoacetophenone (1.0 mmol), the desired benzaldehyde derivative (1.2 mmol), and diethyl phosphate (20 mol%).
-
Add dimethylformamide (DMF) as the solvent (5 mL).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a solid precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to afford the desired 2,3-dihydroquinolin-4(1H)-one.
Data Presentation:
The following table summarizes the yields obtained for the synthesis of various 2,3-dihydroquinolin-4(1H)-one derivatives using the protocol described above.
| Entry | 2-Aminoacetophenone Derivative | Benzaldehyde Derivative | Product | Yield (%) |
| 1 | 2-Aminoacetophenone | Benzaldehyde | 2-Phenyl-2,3-dihydroquinolin-4(1H)-one | 84 |
| 2 | 2-Aminoacetophenone | 4-Methylbenzaldehyde | 2-(p-Tolyl)-2,3-dihydroquinolin-4(1H)-one | 82 |
| 3 | 2-Aminoacetophenone | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one | 80 |
| 4 | 2-Aminoacetophenone | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one | 75 |
| 5 | 2-Aminoacetophenone | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-2,3-dihydroquinolin-4(1H)-one | 78 |
| 6 | 5-Chloro-2-aminoacetophenone | Benzaldehyde | 6-Chloro-2-phenyl-2,3-dihydroquinolin-4(1H)-one | 72 |
| 7 | 5-Methyl-2-aminoacetophenone | 4-Chlorobenzaldehyde | 6-Methyl-2-(4-chlorophenyl)-2,3-dihydroquinolin-4(1H)-one | 70 |
| 8 | 2-Aminoacetophenone | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-2,3-dihydroquinolin-4(1H)-one | 76 |
| 9 | 2-Aminoacetophenone | Thiophene-2-carbaldehyde | 2-(Thiophen-2-yl)-2,3-dihydroquinolin-4(1H)-one | 65 |
| 10 | 2-Aminoacetophenone | Furan-2-carbaldehyde | 2-(Furan-2-yl)-2,3-dihydroquinolin-4(1H)-one | 68 |
Note: Yields are for the isolated and purified products.
Logical Relationship Diagram:
Caption: Diethyl phosphate-catalyzed one-pot synthesis of 2,3-dihydroquinolin-4(1H)-ones.
Synthesis of Diethyl Benzylphosphonates as Antimicrobial Agent Precursors
Application Note: Diethyl benzylphosphonates are valuable intermediates in the synthesis of compounds with potential antimicrobial activity.[3][4] An improved synthetic pathway for these compounds involves a palladium-catalyzed α,β-homodiarylation of vinyl esters, which offers a significant yield improvement over previous methods.[3][4][5] These phosphonate derivatives can be further modified to explore their structure-activity relationships as potential therapeutic agents.
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate [3]
-
In a round-bottom flask, dissolve benzylphosphonic acid (1 mmol, 172 mg) in triethyl orthoacetate (30 mmol, 5.5 mL).
-
Heat the mixture overnight at 90 °C.
-
Monitor the reaction to completion using ³¹P NMR spectroscopy.
-
After the reaction is complete, remove the excess triethyl orthoacetate by evaporation under reduced pressure.
-
Purify the crude product using a short silica gel column, eluting with a mixture of hexanes and ethyl acetate.
-
The final product, diethyl benzylphosphonate, is isolated as a transparent oil. This procedure yields the product in 98% yield.[3]
Experimental Protocol: Improved Synthesis of 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl Acetate [3][5]
-
To a mixture of (4-((diethoxyphosphoryl)methyl)phenyl)boronic acid (0.52 mmol), 1,4-benzoquinone (0.37 mmol), and palladium acetate (5 mol%) in water (1.5 mL), add vinyl acetate (0.23 mmol).
-
Seal the reaction vial and stir the resulting solution for 23 hours at room temperature (approximately 23 °C).
-
To terminate the reaction, dilute the mixture with water (5 mL) and ethyl acetate (5 mL).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product. This improved method increases the overall yield from 1% to 38%.[3][4][5]
Data Presentation:
The following table presents the yields for the synthesis of key diethyl benzylphosphonate derivatives.
| Entry | Product | Synthetic Method | Yield (%) |
| 1 | Diethyl benzylphosphonate | Esterification of benzylphosphonic acid | 98 |
| 2 | 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate | Improved Pd-catalyzed homodiarylation | 38 |
Experimental Workflow Diagram:
Caption: Synthetic routes to diethyl benzylphosphonate derivatives.
Synthesis of a Key Intermediate for the Antiviral Drug Tenofovir
Application Note: Diethyl p-toluenesulfonyloxymethylphosphonate is a critical intermediate in the synthesis of Tenofovir, a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.[6] The synthesis involves the alkylation of (R)-9-[2-(hydroxypropyl)adenine with this diethyl phosphonate derivative, followed by dealkylation to yield the active phosphonic acid. Improved synthetic routes have focused on increasing the overall yield of this multi-step process.[6][7]
Experimental Protocol: Synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine [8]
-
Dissolve (R)-9-(2-hydroxypropyl)adenine in dimethylformamide (DMF).
-
Add lithium amide to the solution to act as a base.
-
Slowly add diethyl p-toluenesulfonyloxymethylphosphonate to the reaction mixture at room temperature.
-
Heat the reaction mixture to facilitate the condensation.
-
After the reaction is complete (monitored by TLC), cool the mixture and perform a standard aqueous workup.
-
Extract the product with an organic solvent and purify by column chromatography to yield (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine.
Experimental Protocol: Hydrolysis to Tenofovir (PMPA)
-
Treat the (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine with hydrobromic acid to dealkylate the diethyl phosphonate.
-
Heat the reaction mixture to drive the hydrolysis to completion.
-
After cooling, adjust the pH to precipitate the product, Tenofovir (PMPA).
-
Collect the solid by filtration, wash, and dry.
Data Presentation:
Recent improvements in the synthesis of Tenofovir have focused on optimizing the alkylation and deprotection steps, leading to significantly higher overall yields.
| Synthetic Route | Key Diethyl Phosphonate Reagent | Overall Yield of Tenofovir (PMPA) |
| Conventional Process | Diethyl p-toluenesulfonyloxymethylphosphonate | ~59% (two steps) |
| Improved Convergent Process | Diethyl p-toluenesulfonyloxymethylphosphonate | 70% |
| Alternative Route | Di-tert-butyl (mesyloxymethyl)phosphonate | 72% (on 5g scale) |
Note: Yields are reported for multi-step sequences and reflect significant process improvements.[6][7]
Signaling Pathway Diagram:
Caption: Key steps in the synthesis of Tenofovir (PMPA). Caption: Key steps in the synthesis of Tenofovir (PMPA).
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents [open.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. New Synthetic Route to Tenofovir - ChemistryViews [chemistryviews.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. CN105254670A - Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine - Google Patents [patents.google.com]
Application Notes and Protocols: Diethyl Phosphate and its Derivatives as Phosphorylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl phosphate and its related derivatives, such as diethyl phosphite and diethyl chlorophosphate, as versatile phosphorylating agents in organic synthesis. The protocols detailed below are intended for researchers in organic chemistry, medicinal chemistry, and drug development, offering practical guidance for the phosphorylation of key functional groups including alcohols, phenols, amines, and nucleosides.
Introduction
Phosphorylation is a fundamental transformation in organic chemistry and biology, playing a crucial role in the synthesis of biologically active molecules, including pharmaceuticals and probes for chemical biology. Diethyl phosphate and its congeners are valuable reagents for introducing a phosphate moiety onto various organic substrates. These reagents offer a balance of reactivity and stability, making them suitable for a range of applications, from the synthesis of small molecule enzyme inhibitors to the preparation of nucleoside analogues for antiviral therapies.
Phosphorylation of Alcohols
The phosphorylation of alcohols to produce phosphate esters is a key reaction in the synthesis of many biologically important molecules. Diethyl phosphite, in the presence of a catalyst and an oxidant or under Lewis acid catalysis, is an effective reagent for this transformation.
Application: Synthesis of Benzyl Phosphonates
Benzyl phosphonates are important intermediates in Horner-Wadsworth-Emmons reactions and are found in various bioactive compounds. A direct, one-flask procedure for the conversion of benzylic alcohols to the corresponding phosphonates has been developed using triethyl phosphite and zinc iodide.[1] A Lewis-acid catalyzed approach using diethyl phosphite also provides an efficient route to these compounds.[2][3]
Experimental Protocol: Lewis Acid-Catalyzed Phosphorylation of Diphenylmethanol[2][3]
This protocol describes the synthesis of diethyl benzhydrylphosphonate from diphenylmethanol and diethyl phosphonate.
Materials:
-
Diphenylmethanol
-
Diethyl phosphonate
-
Aluminum triflate (Al(OTf)₃)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloroethane (DCE)
Procedure:
-
To a solution of diphenylmethanol (0.2 mmol) in dichloroethane (2 mL) under an air atmosphere, add aluminum triflate (10 mol%).
-
Add diethyl phosphonate (2.5 equivalents) to the mixture.
-
Add trifluoromethanesulfonic anhydride (2 equivalents) as an additive.
-
Stir the reaction mixture at 40 °C for 14 hours.
-
Upon completion, the reaction mixture is worked up using standard procedures (e.g., quenching with water, extraction with an organic solvent, drying, and concentration).
-
The crude product is purified by column chromatography to yield diethyl benzhydrylphosphonate.
Quantitative Data: Substrate Scope for Alcohol Phosphorylation[2][3]
The Lewis acid-catalyzed phosphorylation of various alcohols demonstrates good to excellent yields.
| Entry | Substrate (Alcohol) | Product | Yield (%)[2][3] |
| 1 | Diphenylmethanol | Diethyl benzhydrylphosphonate | 94 |
| 2 | Bis(4-methylphenyl)methanol | Diethyl (bis(4-methylphenyl)methyl)phosphonate | 91 |
| 3 | Bis(4-methoxyphenyl)methanol | Diethyl (bis(4-methoxyphenyl)methyl)phosphonate | 99 |
| 4 | Bis(4-fluorophenyl)methanol | Diethyl (bis(4-fluorophenyl)methyl)phosphonate | 89 |
| 5 | Bis(4-chlorophenyl)methanol | Diethyl (bis(4-chlorophenyl)methyl)phosphonate | 92 |
| 6 | Di-naphthalen-2-ylmethanol | Diethyl (di-naphthalen-2-ylmethyl)phosphonate | 65 |
| 7 | Phenyl(thiophen-2-yl)methanol | Diethyl (phenyl(thiophen-2-yl)methyl)phosphonate | 58 |
Phosphorylation of Phenols
The phosphorylation of phenols is a critical step in the synthesis of various biologically active phosphate esters and isosteric mimics.[4] A mixture of triethyl phosphate and phosphorus pentoxide provides an efficient method for this transformation.[5][6]
Application: Synthesis of Aryl Phosphates
Aryl phosphates are present in numerous natural products and pharmaceuticals. The described method offers a simple and rapid route to these compounds.
Experimental Protocol: Phosphorylation of Phenol[5][6]
This protocol details the phosphorylation of phenol using triethyl phosphate and phosphorus pentoxide.
Materials:
-
Phenol
-
Triethyl phosphate
-
Phosphorus pentoxide (P₂O₅)
-
Diethyl ether
-
Brine
Procedure:
-
To a mixture of triethyl phosphate (4 g) and phosphorus pentoxide (1 g), add phenol (5 mmol) at 120 °C.
-
Stir the reaction mixture at 120 °C. The reaction time will vary depending on the substrate (see table below).
-
After the reaction is complete (monitored by TLC), pour the mixture into water.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be further purified by filtration chromatography through a short plug of silica gel.
Quantitative Data: Substrate Scope for Phenol Phosphorylation[5][6]
The phosphorylation of various substituted phenols proceeds in good yields.
| Entry | Substrate (Phenol) | Time (h) | Product | Yield (%)[5][6] |
| 1 | Phenol | 24 | Diethyl phenyl phosphate | 78 |
| 2 | 4-Methylphenol | 24 | Diethyl p-tolyl phosphate | 81 |
| 3 | 4-Methoxyphenol | 24 | Diethyl 4-methoxyphenyl phosphate | 75 |
| 4 | 4-Chlorophenol | 24 | Diethyl 4-chlorophenyl phosphate | 68 |
| 5 | 4-Bromophenol | 24 | Diethyl 4-bromophenyl phosphate | 65 |
| 6 | 4-Nitrophenol | 12 | Diethyl 4-nitrophenyl phosphate | 72 |
| 7 | 2-Nitrophenol | 12 | Diethyl 2-nitrophenyl phosphate | 46 |
| 8 | Benzyl alcohol | 24 | Benzyl diethyl phosphate | 41 |
| 9 | 1-Naphthol | 24 | Diethyl naphthalen-1-yl phosphate | 42 |
Phosphorylation of Amines
The synthesis of phosphoramidates, compounds containing a P-N bond, is of significant interest due to their presence in biologically active molecules and their use as synthetic intermediates.[7] Diethyl phosphite can be used for the direct phosphorylation of amines.
Application: Synthesis of N-Benzyl Phosphoramidates
N-substituted phosphoramidates are precursors to various bioactive compounds. The three-component reaction of benzylamines, triethyl orthoformate, and diethyl phosphite provides a route to N-benzylaminobenzylphosphonic acids.[8][9][10][11]
Experimental Protocol: Three-Component Reaction of Benzylamine, Triethyl Orthoformate, and Diethyl Phosphite[8][9][10][11]
This protocol describes the formation of diethyl N-benzylaminobenzylphosphonate.
Materials:
-
Benzylamine
-
Triethyl orthoformate
-
Diethyl phosphite
Procedure:
-
A mixture of benzylamine, triethyl orthoformate, and diethyl phosphite is heated. The molar ratio of the reactants influences the product distribution. For the formation of diethyl N-benzylaminobenzylphosphonate as the major product, a 1:1:2 molar ratio of benzylamine:triethyl orthoformate:diethyl phosphite can be used.
-
The reaction is typically carried out at elevated temperatures (e.g., 80-135 °C).
-
The progress of the reaction can be monitored by ³¹P-NMR.
-
Upon completion, the reaction mixture is cooled and the products are isolated and purified, often by column chromatography. It is important to note that this reaction can produce a mixture of products, and the desired compound may require careful separation.[8][9][10][11]
Quantitative Data: Product Distribution in the Three-Component Reaction[11]
The product distribution is highly dependent on the reaction conditions.
| Entry | Molar Ratio (Amine:Orthoformate:Phosphite) | Temperature (°C) | Product(s) | Yield(s) (%)[11] |
| 1 | 1:1:2 | 80 | Diethyl N-benzylaminobenzylphosphonate | Good |
| 2 | 1:2:1 | 135 | Mixture of bisphosphonic and aminophosphonic acids | Variable |
Phosphorylation of Nucleosides in Drug Development
The phosphorylation of nucleoside analogues is a cornerstone of antiviral drug development.[12][13][14][15] Many antiviral drugs are administered as nucleoside prodrugs, which are then phosphorylated intracellularly to their active triphosphate form by host or viral kinases.[13][15] This active form can then inhibit viral polymerases, terminating viral replication.[13][14] Diethyl phosphate derivatives are used in the synthesis of these crucial therapeutic agents.
Signaling Pathway: Activation of Nucleoside Analogue Antivirals
The following diagram illustrates the general mechanism of action for nucleoside analogue antiviral drugs.
Caption: Intracellular activation of a nucleoside analogue prodrug.
Experimental Workflow: Synthesis of a Nucleoside 5'-Phosphate
The following diagram outlines a general workflow for the synthesis of a nucleoside 5'-phosphate, a key intermediate in the preparation of antiviral agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lewis-acid-catalyzed phosphorylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08214H [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: High-Efficiency Liquid-Liquid Extraction of Diethyl Phosphate from Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl phosphate (DEP) is a primary metabolite of several organophosphate pesticides and nerve agents.[1] Its quantification in urine is a critical biomarker for assessing human exposure to these compounds.[1] This application note provides a detailed protocol for the efficient extraction of DEP from human urine samples using a liquid-liquid extraction (LLE) method. The protocol is optimized for high recovery and is suitable for subsequent analysis by advanced analytical techniques such as Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS). This method is noted for its simplicity, low sample volume requirement, and rapid execution time.[2][3]
Quantitative Data Summary
The following tables summarize the performance characteristics of the liquid-liquid extraction method for diethyl phosphate from urine, as validated in peer-reviewed studies.
Table 1: Method Validation Parameters for DEP Quantification using LLE and UFLC-MS/MS
| Parameter | Reported Value | Reference |
| Recovery Rate | 93% - 102% | [1][2][3] |
| Limit of Detection (LOD) | 0.0201 ng/mL | [1][2][4] |
| Limit of Quantification (LOQ) | 0.0609 ng/mL | [1][2][4] |
| Intra-day Precision (%RSD) | 0.62% - 5.46% | [1][2][3] |
| Inter-day Precision (%RSD) | 0.80% - 11.33% | [1][2][3] |
Table 2: Comparison of Extraction Methods for Dialkyl Phosphate (DAP) Metabolites in Urine
| Extraction Method | Recovery Rate Range | Key Advantages of LLE | Reference |
| Liquid-Liquid Extraction (LLE) | 93.18% - 101.98% | High recovery, ease of handling, small sample volume, short extraction time. | [2][3] |
| QuEChERS | 30% - 70% | [2][3] | |
| Lyophilization | 40% - 90% | [2][3] |
Experimental Protocol: Liquid-Liquid Extraction of Diethyl Phosphate from Urine
This protocol details the materials and step-by-step procedure for the extraction of DEP from urine samples.
1. Materials and Reagents
-
Diethyl phosphate (DEP) analytical standard
-
Internal standard (e.g., Isotopically labeled DEP or Dibutyl phosphate - DBP)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Urine collection cups
-
2 mL microcentrifuge tubes[5]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
UFLC-MS/MS system with a C18 reversed-phase column
2. Sample Preparation and Extraction
-
Thaw frozen urine samples to room temperature and vortex for 1 minute to ensure homogeneity.[5]
-
Pipette 200 µL of the urine sample into a 2 mL microcentrifuge tube.[2][3]
-
Add 100 µL of the internal standard solution to the urine sample.[3]
-
Add 800 µL of cold ethyl acetate to the microcentrifuge tube.[2][3]
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.[5][6]
-
Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.[5]
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.[6]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the dried residue in a suitable mobile phase for injection into the UFLC-MS/MS system.[6]
3. Instrumental Analysis (UFLC-MS/MS)
-
Chromatography: Utilize a C18 column with a gradient elution program.[6]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[6]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify DEP and the internal standard.[6]
Visualizations
Experimental Workflow Diagram
Caption: Liquid-liquid extraction workflow for DEP analysis in urine.
References
- 1. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: Rapid Detection of Diethylphosphate Metabolites using UFLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylphosphate (DEP) is a primary urinary metabolite of many organophosphate (OP) pesticides, such as chlorpyrifos, parathion, and diazinon.[1] Its detection and quantification in biological matrices, particularly urine, serve as a critical non-specific biomarker for assessing recent cumulative exposure to these compounds.[1] Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) offers a highly sensitive and selective method for the rapid determination of DEP and other dialkyl phosphate (DAP) metabolites.[2][3] This application note provides a detailed protocol for the analysis of DEP in human urine using a validated UFLC-MS/MS method, enabling high-throughput analysis for biomonitoring studies.[2]
Principle
This method employs a simple and efficient liquid-liquid extraction (LLE) procedure to isolate DEP and other DAP metabolites from the urine matrix.[2] The extracted analytes are then separated using UFLC and detected by a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.[2][4] This approach ensures high sensitivity, selectivity, and rapid analysis times, making it suitable for large-scale studies.[3][5]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
A study comparing LLE, QuEChERS, and lyophilization found LLE to be the most effective method, demonstrating high recovery rates, ease of handling, and requiring a smaller sample volume.[2]
Materials:
-
Urine sample
-
Ethyl acetate (cold)
-
Standard solution of DEP and other DAP metabolites
-
2 mL Eppendorf tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the urine sample into a 2 mL Eppendorf tube.[2]
-
Add 100 µL of the standard solution to the tube.
-
Add 800 µL of cold ethyl acetate to the tube.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tube to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for UFLC-MS/MS analysis.
UFLC-MS/MS Analysis
The following parameters are based on a validated method for the simultaneous detection of six DAP metabolites, including DEP.[2]
Instrumentation:
-
UFLC system coupled with a tandem mass spectrometer with an ESI source.
UFLC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase: A gradient of water and organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid or ammonium formate) to ensure optimal separation and ionization.
-
Flow Rate: Optimized for the column dimensions and particle size to achieve rapid separation.
-
Injection Volume: Typically 5-10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducible retention times.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: Optimized for the instrument (e.g., 500 °C).
-
Capillary Voltage: Optimized for the instrument (e.g., -3.5 kV).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte are monitored for quantification and confirmation. For DEP, this would involve monitoring the transition from its deprotonated molecule [M-H]⁻ to a characteristic fragment ion.
Data Presentation
The performance of the UFLC-MS/MS method for the detection of DEP and other DAP metabolites is summarized in the tables below.[2]
Table 1: Method Detection and Quantification Limits [2]
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| DEP | 0.0201 | 0.0609 |
| DETP | 0.0323 | 0.0969 |
| DEDTP | 0.0697 | 0.2112 |
| DMP | 0.0207 | 0.0626 |
| DMTP | 0.0488 | 0.1479 |
| DMDTP | 0.0406 | 1.229 |
Table 2: Recovery and Precision of the LLE-UFLC-MS/MS Method [2]
| Analyte | Recovery (%) | Repeatability (RSD %) | Reproducibility (RSD %) |
| DEP | 93 - 102 | 0.62 - 5.46 | 0.80 - 11.33 |
| DETP | 93 - 102 | 0.62 - 5.46 | 0.80 - 11.33 |
| DEDTP | 93 - 102 | 0.62 - 5.46 | 0.80 - 11.33 |
| DMP | 93 - 102 | 0.62 - 5.46 | 0.80 - 11.33 |
| DMTP | 93 - 102 | 0.62 - 5.46 | 0.80 - 11.33 |
| DMDTP | 93 - 102 | 0.62 - 5.46 | 0.80 - 11.33 |
Visualizations
Caption: General metabolic pathway of organophosphate pesticides to this compound.
Caption: Experimental workflow for DEP analysis by UFLC-MS/MS.
Conclusion
The described UFLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound and other organophosphate metabolites in human urine.[2][3] The simple liquid-liquid extraction protocol and the speed of the UFLC system allow for high-throughput analysis, making this method highly suitable for large-scale biomonitoring and epidemiological studies. The excellent recovery, precision, and low detection limits ensure the generation of high-quality data for assessing human exposure to organophosphate pesticides.[2]
References
Troubleshooting & Optimization
troubleshooting low recovery of diethylphosphate in solid phase extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low recovery of diethylphosphate (DEP) during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound (DEP) recovery in SPE?
Low recovery is the most frequent issue encountered in SPE.[1] The primary causes typically involve a mismatch between the analyte's chemical properties and the SPE method parameters. Key factors include:
-
Incorrect Sorbent Selection: The chosen sorbent may not have the appropriate retention mechanism for the polar and acidic nature of DEP.[1][2]
-
Improper Sample pH: The pH of the sample and loading solvent is critical. For DEP, an acidic analyte, pH must be optimized to ensure it is in a state suitable for retention by the sorbent.[3][4]
-
Suboptimal Wash and Elution Solvents: The wash solvent may be too strong, causing premature elution of DEP, or the elution solvent may be too weak to fully recover it from the sorbent.[1][3][5]
-
Procedural Errors: Issues like the sorbent bed drying out before sample loading, incorrect flow rates, or insufficient elution volume can significantly reduce recovery.[1][6]
Q2: Which SPE sorbent is most effective for this compound (DEP) extraction?
Choosing the right sorbent is crucial. This compound is a polar, acidic compound.[2] While standard reversed-phase sorbents like C18 can be used, they may offer lower retention and variable recovery for such polar analytes.[2] Mixed-mode sorbents, particularly those with a weak anion exchange (WAX) functionality, are often better suited for acidic compounds like DEP. They utilize both reversed-phase and ion-exchange mechanisms to achieve higher selectivity and recovery.[2]
Q3: How does pH influence the recovery of DEP?
As an acidic compound with a pKa around 1.42, the ionization state of DEP is highly dependent on pH.[7][8]
-
For Retention (Loading): To retain DEP on a reversed-phase or mixed-mode sorbent, the pH of the sample should typically be adjusted to be at least 2 pH units below its pKa to keep it in its neutral, less polar form. However, for anion exchange sorbents, the pH should be adjusted to be about 2 units above the pKa to ensure DEP is negatively charged and can bind to the positively charged sorbent.
-
For Elution: To elute DEP from a reversed-phase sorbent, a strong organic solvent is needed. For an anion exchange sorbent, the pH of the elution solvent should be adjusted to neutralize the charge on DEP (making it acidic) or the sorbent itself, disrupting the ionic interaction.[1]
Q4: Can the sample matrix interfere with DEP recovery?
Yes, complex sample matrices (e.g., urine, plasma, tissue homogenates) can significantly impact recovery.[4] Matrix components can compete with DEP for binding sites on the sorbent or clog the cartridge.[1][4] Proper sample pre-treatment, such as centrifugation or filtration to remove particulates, is often necessary.[9] Additionally, optimizing the wash step is critical to remove matrix interferences without losing the analyte.[10]
Q5: What should I do if my recovery is inconsistent or not reproducible?
Lack of reproducibility can stem from several factors.[5] A primary cause is allowing a silica-based sorbent bed to dry out after conditioning and before loading the sample.[1][6] Other causes include inconsistencies in sample pre-treatment, variable flow rates during loading or elution, or using expired or improperly prepared solutions.[5][6] To troubleshoot, ensure the cartridge remains fully wetted, maintain a consistent and slow flow rate (~1-2 mL/min), and verify the integrity of all solvents and solutions.[1]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low recovery of DEP. The most effective troubleshooting strategy is to track the analyte through each step of the SPE process.[3]
Problem: My recovery of this compound (DEP) is significantly lower than expected. How do I identify the cause?
Step 1: Analyte Tracking
To pinpoint where the loss is occurring, perform the SPE procedure and collect each fraction separately for analysis.[3][6]
-
Condition and Equilibrate the SPE cartridge as per your protocol.
-
Load the sample and collect the entire volume that passes through (the "load" or "flow-through" fraction).
-
Wash the cartridge with your wash solvent and collect this in a separate vial (the "wash" fraction).
-
Elute the analyte with your elution solvent and collect this in a final vial (the "elution" fraction).
-
Analyze the analyte content in all three fractions (load, wash, and elution).[3]
The following diagram illustrates the troubleshooting logic based on which fraction contains the missing DEP.
Caption: Troubleshooting workflow for low DEP recovery in SPE.
Step 2: Interpreting the Results
Case 1: DEP is found in the "Load/Flow-through" fraction.
This indicates that the analyte was not retained by the sorbent.[5]
-
Cause - Sorbent Mismatch: DEP is polar and may not retain well on a purely hydrophobic sorbent like C18, especially with a strong (highly organic) sample solvent.[1][2]
-
Solution: Select a more appropriate sorbent. A mixed-mode Weak Anion Exchange (WAX) sorbent is often ideal for acidic analytes like DEP.[2]
-
-
Cause - Incorrect pH: The sample pH may not be optimal for retention.
-
Solution: Adjust the sample pH. For retention on a WAX sorbent, the pH should be ~2 units above the pKa of DEP to ensure it is charged.
-
-
Cause - Sorbent Overload: The amount of analyte or matrix components is too high for the amount of sorbent in the cartridge, leading to breakthrough.[6]
-
Solution: Reduce the sample load or use a cartridge with a larger sorbent mass.[4]
-
Case 2: DEP is found in the "Wash" fraction.
This means the analyte was initially retained but was stripped from the sorbent during the wash step.[3]
-
Cause - Wash Solvent Too Strong: The wash solvent has too high a percentage of organic solvent, causing it to elute the DEP along with the interferences.[5][6]
Case 3: DEP is absent from the "Load" and "Wash" fractions, but recovery in the "Elution" fraction is still low.
This suggests that the analyte is strongly bound to the sorbent and was not completely removed during elution.[3]
-
Cause - Elution Solvent Too Weak: The elution solvent is not strong enough to disrupt the interactions between DEP and the sorbent.[1][4]
-
Solution: Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). For ion-exchange sorbents, adjusting the pH of the elution solvent to neutralize the analyte (make it acidic for an anion exchanger) is critical for elution.[1]
-
-
Cause - Insufficient Elution Volume: The volume of elution solvent may not be enough to pass through the entire sorbent bed and recover all the analyte.
Data Presentation: Sorbent Performance
The selection of the correct sorbent phase is the most critical factor in developing a robust SPE method. The following table summarizes representative recovery data for DEP and similar polar acidic analytes on different types of SPE sorbents.
| Sorbent Type | Retention Mechanism(s) | Representative Recovery for DEP | Key Considerations | Citations |
| Silica-Based C18 | Reversed-Phase (Hydrophobic) | 60 - 85% | Cost-effective and widely used, but can have lower retention for polar analytes like DEP. Prone to "dewetting" if the sorbent dries out, which can reduce recovery. | [2] |
| Polymeric Reversed-Phase | Reversed-Phase (Hydrophobic) | 75 - 95% | Higher capacity and more stable across a wider pH range than silica. Less prone to drying out. Good for retaining a broad range of compounds. | [2] |
| Mixed-Mode WAX | Reversed-Phase & Weak Anion Exchange | > 90% | Optimized for acidic compounds like DEP. Provides high selectivity by leveraging both hydrophobic and ionic interactions. | [2] |
Note: Recovery percentages are representative values. Actual recoveries can vary based on the specific sample matrix and experimental conditions.
Experimental Protocols
Below is a generalized protocol for the extraction of this compound from an aqueous sample (e.g., urine) using a Mixed-Mode Weak Anion Exchange (WAX) sorbent, which is highly recommended for this analyte.[2]
Objective: Extract DEP from an aqueous sample for subsequent analysis.
Materials:
-
SPE Cartridge: Mixed-Mode WAX (e.g., 60 mg/3 mL)
-
Solvents: Methanol (MeOH), Deionized Water, 5% Ammonium Hydroxide (NH₄OH) in MeOH.
-
Sample Pre-treatment: 2% Phosphoric Acid (H₃PO₄)
Generalized SPE Workflow Diagram
Caption: General experimental workflow for Solid-Phase Extraction (SPE).
Detailed Protocol Steps:
-
Sample Pre-treatment:
-
Acidify the aqueous sample (e.g., 1 mL of urine) by adding an appropriate amount of 2% phosphoric acid to adjust the pH to approximately 6.0-7.0. This ensures the DEP is ionized for retention on the WAX sorbent.
-
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the WAX cartridge to activate the reversed-phase functional groups. Do not let the sorbent go dry.[11]
-
-
Cartridge Equilibration:
-
Pass 1 mL of deionized water through the cartridge to prepare it for the aqueous sample. Ensure a small layer of water remains on top of the sorbent bed.[11]
-
-
Sample Loading:
-
Washing:
-
Pass 1 mL of deionized water through the cartridge to remove salts and polar interferences.
-
Follow with a second wash of 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the retained DEP by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic modifier neutralizes the positive charge on the sorbent, releasing the negatively charged DEP. Collect the eluate for analysis. For optimal recovery, a second 1 mL elution into the same collection tube can be performed.[9]
-
-
Post-Elution:
-
The collected fraction may be evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument (e.g., LC-MS).
-
References
- 1. welch-us.com [welch-us.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. specartridge.com [specartridge.com]
- 5. silicycle.com [silicycle.com]
- 6. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 7. DIETHYL PHOSPHATE CAS#: 598-02-7 [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 11. youtube.com [youtube.com]
Diethylphosphate Derivatization Optimization: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction time for diethylphosphate (DEP) derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatizing agents for this compound (DEP)?
A1: The most frequently used derivatizing agents for DEP and other organophosphorus compounds, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, include pentafluorobenzyl bromide (PFBBr), diazomethane and its analogs like diazotoluene, and various silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2][3][4][5]
Q2: What are the typical reaction conditions (time and temperature) for DEP derivatization?
A2: Reaction conditions are highly dependent on the chosen derivatizing agent. For instance, derivatization with PFBBr is commonly performed at 60-70°C for about 1 hour.[1][6] Silylation reactions are often faster, with some being completed within 30 to 45 minutes at temperatures ranging from 60-80°C.[4] The use of microwave-assisted derivatization can dramatically reduce the reaction time to just a few minutes.[5][7]
Q3: What key factors influence the efficiency of the derivatization reaction?
A3: Several factors critically affect the outcome of the derivatization. These include the reaction temperature, duration, concentration of the derivatizing agent, the choice of solvent, and the presence of a catalyst or base.[6][8][9] Furthermore, the sample matrix (e.g., urine, plasma, environmental extracts) can introduce interfering substances that affect the reaction rate and overall yield.[6][10]
Q4: Can the presence of water in my sample affect the derivatization?
A4: Yes, the presence of water can significantly hinder the derivatization reaction and may also lead to the hydrolysis of the formed derivative, which reduces the analytical yield.[11][12] It is crucial to ensure that all glassware is dry and to use anhydrous solvents. If water is present in the sample, an optional clean-up step using a drying agent like anhydrous sodium sulfate is recommended.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Derivatization Product | 1. Incomplete reaction due to insufficient time or temperature.[8] 2. Degradation of the derivatizing agent. 3. Presence of water in the reaction mixture.[11] 4. Interference from the sample matrix.[10] | 1. Optimize reaction time and temperature. Perform a time-course experiment (e.g., 30, 60, 90, 120 min) to determine the optimal duration. Increase the temperature in increments (e.g., 10°C) but be mindful of potential derivative degradation at very high temperatures.[8][9] 2. Use fresh derivatizing agent and store it under appropriate conditions (e.g., protected from light and moisture). 3. Ensure all glassware is thoroughly dried. Use anhydrous solvents. Consider a sample drying step if moisture is suspected.[1][12] 4. Perform a sample clean-up step (e.g., solid-phase extraction) to remove interfering compounds.[10] |
| Inconsistent or Poor Reproducibility | 1. Variability in reaction time and temperature between samples. 2. Inconsistent pipetting of reagents. 3. Matrix effects varying between samples.[6] | 1. Use a heating block or water bath with precise temperature control. Ensure accurate timing for each sample. Automated derivatization methods can improve reproducibility.[13][14] 2. Calibrate pipettes regularly. 3. Use an internal standard to normalize for variations in derivatization efficiency and matrix effects. |
| Presence of Multiple or Unexpected Peaks | 1. Side reactions or formation of by-products.[10] 2. Isomerization of the derivative.[3] 3. Incomplete derivatization leading to peaks for both the analyte and the derivative.[8] | 1. Adjust reaction conditions (e.g., lower temperature, shorter time) to minimize side reactions. 2. Certain derivatization protocols can prevent isomerization. For example, using a combination of benzyl bromide and diazotoluene for organophosphate metabolites can prevent this issue.[3] 3. Increase reaction time or temperature to drive the reaction to completion.[8] |
| Degradation of the Derivative | 1. Excessive temperature or prolonged reaction time.[15] 2. Instability of the derivative in the final solvent or on the autosampler. | 1. Reduce the reaction temperature and/or time. 2. Analyze the samples as soon as possible after derivatization. Check the stability of the derivatives over time by re-injecting a sample after several hours.[6] |
Quantitative Data on Reaction Time Optimization
The following tables summarize quantitative data from studies on the optimization of derivatization reactions for organophosphorus compounds, including DEP.
Table 1: Effect of Reaction Time and Temperature on Derivatization Yield
| Analyte | Derivatizing Agent | Temperature (°C) | Reaction Time | Outcome | Reference |
| Organophosphorus Acids | CAX-B | 70 | 1 hour | >95% conversion, no significant increase in signal beyond 1 hour. | [6] |
| Organophosphorus Acids | CAX-B | 25 | 1 hour | Negligible conversion. | [6] |
| Lysergic Acid Amide | Silylating Agent | 68 | 5 hours | Reaction did not exceed 60% completion. | [8] |
| Lysergic Acid Amide | Silylating Agent | 75 | - | Reaction reached ~95% completion. | [8] |
| Phosphonic Acids | MTBSTFA (with 1% TBDMSCl) | 80 | 45 minutes | Optimal conditions for derivatization. | [4] |
| Phosphonic Acids | MTBSTFA | 60 | 30 minutes | Quantitative conversion to silyl esters. | [4] |
Experimental Protocols & Workflows
Protocol: Derivatization of DEP using Pentafluorobenzyl Bromide (PFBBr) for GC-MS Analysis
This protocol is a generalized procedure based on common methodologies.[1]
-
Sample Preparation:
-
To a dried sample residue in a reaction vial, add an appropriate internal standard.
-
-
Derivatization:
-
Add 50 µL of PFBBr solution (e.g., in acetone).
-
Seal the vial tightly.
-
Heat the vial at 60°C for 1 hour in a heating block or water bath.
-
-
Post-Derivatization:
-
After cooling to room temperature, evaporate the excess derivatizing reagent under a gentle stream of nitrogen.
-
-
Reconstitution and Clean-up (Optional):
-
Reconstitute the residue in 1 mL of hexane.
-
Pass the solution through a small column containing anhydrous sodium sulfate to remove any residual moisture.
-
-
Analysis:
-
The sample is now ready for injection into the GC-MS system.
-
Experimental Workflow for DEP Derivatization
Caption: Workflow for DEP derivatization with PFBBr.
Logical Relationship for Troubleshooting Low Derivatization Yield
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox [mdpi.com]
- 3. Rapid and sensitive quantitative analysis of alkyl phosphates in urine after organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. gcms.cz [gcms.cz]
- 13. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
improving the sensitivity of diethylphosphate detection in complex matrices
Technical Support Center: Diethylphosphate (DEP) Detection
Welcome to the technical support center for the analysis of this compound (DEP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of DEP detection in complex biological and environmental matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting this compound (DEP)?
A1: The most prevalent methods for DEP analysis are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for high sensitivity and selectivity.[1] Other detectors used with GC include the flame photometric detector (FPD) and nitrogen-phosphorus detector (NPD).[1] For screening purposes, immunoassay-based methods and electrochemical biosensors are also being developed.[2][3][4][5]
Q2: Why is sample preparation critical for sensitive DEP detection in complex matrices?
A2: Sample preparation is crucial for removing interfering components from the matrix (e.g., salts, lipids, proteins) that can adversely affect quantification.[6] These interferences, known as matrix effects, can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate and unreliable results.[1][7][8] An effective sample preparation strategy maximizes analyte recovery while minimizing these matrix effects, which is essential for achieving high sensitivity and accuracy.[9]
Q3: What is "derivatization" and when is it necessary for DEP analysis?
A3: Derivatization is the chemical modification of an analyte to improve its analytical properties.[10] For DEP, which is a polar and non-volatile compound, derivatization is often required for gas chromatography (GC) analysis.[11][12] The process converts DEP into a more volatile and thermally stable compound, allowing it to be vaporized and separated by GC.[10][13] Common derivatization reagents include pentafluorobenzyl bromide (PFBB) and silylating agents like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[11][12][13]
Q4: How do I choose between different sample extraction techniques like LLE, SPE, and QuEChERS?
A4: The choice of extraction technique depends on the matrix, the required level of cleanliness, and throughput.
-
Liquid-Liquid Extraction (LLE): A classic technique that is effective and can provide high recovery rates. One study found LLE to be the most efficient method for analyzing DEP metabolites in urine, with recoveries between 93% and 102%.[9]
-
Solid-Phase Extraction (SPE): Offers high selectivity and can produce very clean extracts by using specific sorbents that retain the analyte while allowing interferences to be washed away.[14][15] Molecularly Imprinted Polymers (MIPs) can be used as highly selective SPE sorbents for organophosphate metabolites.[14][16]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method often used for pesticide residue analysis in food matrices.[17] However, it may provide lower recoveries for polar metabolites like DEP compared to LLE.[9] A comparison in urine samples showed QuEChERS had recoveries of 30-70%, significantly lower than LLE.[9]
Q5: What are matrix effects and how can they be mitigated?
A5: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, leading to signal suppression or enhancement.[6][7][8] Mitigation strategies include:
-
Improving Sample Cleanup: Using more selective extraction and cleanup methods like SPE to remove interfering substances.[6]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples to compensate for the effect.[6]
-
Stable Isotope-Labeled Internal Standards: Using a labeled version of the analyte (e.g., DEP-d10) is the most effective way to correct for matrix effects and variations in recovery, as the internal standard behaves nearly identically to the analyte throughout the entire process.[6][18]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, though this may compromise detection limits.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | 1. High background noise from the matrix. 2. Inefficient ionization of DEP. 3. Suboptimal MS/MS parameters. | 1. Enhance sample cleanup using Solid Phase Extraction (SPE) or a more rigorous LLE protocol.[19] 2. Optimize electrospray ionization (ESI) source parameters (e.g., nebulizer gas, drying gas temperature, capillary voltage).[19] 3. Perform a compound tuning experiment to determine the optimal multiple reaction monitoring (MRM) transitions and collision energies for DEP.[19] |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample storage or processing. 3. Incomplete derivatization (for GC methods). | 1. Evaluate a different extraction method (e.g., switch from QuEChERS to LLE or SPE). A study on urine samples found LLE had significantly higher recoveries (93-112%) compared to QuEChERS (25.86-45.21%) and lyophilization (48.28-75.22%).[9] 2. Ensure proper sample storage. For urine and plasma, freezing at -20°C or -80°C is recommended to ensure stability.[18] Avoid repeated freeze-thaw cycles.[18] 3. Optimize derivatization reaction conditions (time, temperature, reagent concentration). Derivatization yields can be dependent on reaction time.[20] |
| Inconsistent Retention Times | 1. LC pump malfunction or system leaks. 2. Column temperature fluctuations. 3. Changes in mobile phase composition. | 1. Check the LC system for pressure fluctuations and perform routine maintenance.[19] 2. Use a column oven to maintain a stable and consistent temperature.[19] 3. Prepare fresh mobile phase daily and ensure it is properly degassed and mixed.[19] |
| Peak Tailing or Broadening | 1. Column degradation or contamination. 2. Active sites in the GC inlet or LC system adsorbing the analyte. 3. Incompatible mobile phase pH (for LC). | 1. Replace the analytical column or use a guard column to protect it. 2. For GC, use a deactivated inlet liner to reduce the adsorption of polar compounds.[1] 3. For LC, ensure the mobile phase pH is appropriate for DEP and the column chemistry.[19] |
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the detection of DEP and related dialkyl phosphates (DAPs).
Table 1: Comparison of Sample Extraction Methods for DAPs in Urine.
| Extraction Method | Recovery Rate (%) | Key Advantages/Disadvantages | Source |
| Liquid-Liquid Extraction (LLE) | 93 - 102% | High recovery, simple, small sample volume. | [9] |
| Lyophilization | 48.28 - 75.22% | Lower recovery compared to LLE. | [9] |
| QuEChERS | 25.86 - 45.21% | Lowest recovery for these analytes in urine. | [9] |
Table 2: Method Detection and Quantification Limits for DAPs.
| Analytical Method | Matrix | Analyte(s) | LOD | LOQ | Source |
| UFLC-MS/MS | Human Urine | DAPs (incl. DEP) | 0.0201 - 0.0697 ng/mL | 0.0609 - 0.2112 ng/mL | [9] |
| IC-MS/MS | Human Urine | DAPs (incl. DEP) | 0.2 - 0.8 µg/L | Not Reported | [1] |
| GC-FPD | Rabbit Feces | DEP | 0.05 ppm | Not Reported | [11] |
| GC-MS | River Water/Soil | Nerve Agent Degradation Products | < 5 pg | Not Reported | [13] |
| Electrochemical Biosensor | N/A | DETP | 0.007 µg/mL | Not Reported | [2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of DEP from Urine for LC-MS/MS Analysis
This protocol is adapted from a validated UFLC-MS/MS method.[9]
-
Sample Preparation: Aliquot 200 µL of urine sample into a 2 mL microcentrifuge tube.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., Diethyl-d10-phosphate) to correct for matrix effects and recovery losses.
-
Extraction: Add 1 mL of ethyl acetate to the tube.
-
Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifugation: Centrifuge the tube at 10,000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an LC vial for injection into the LC-MS/MS system.
Protocol 2: Derivatization of DEP with PFBB for GC-MS Analysis
This protocol is based on general procedures for alkylating acidic analytes like dialkyl phosphates.[11][20]
-
Sample Extraction: Extract DEP from the desired matrix (e.g., feces, tissue homogenate) using an appropriate method (like LLE or SPE) and evaporate the solvent to dryness.
-
Reagent Preparation: Prepare a derivatizing solution of 10% pentafluorobenzyl bromide (PFBB) in a suitable solvent like acetone. Prepare a solution of a catalyst, such as 1 M potassium carbonate.
-
Reaction: Reconstitute the dried sample extract in 100 µL of acetone. Add 50 µL of the catalyst solution and 50 µL of the PFBB solution.
-
Incubation: Cap the reaction vial tightly and heat at 60-75°C for 1 hour to allow the derivatization reaction to proceed to completion.
-
Quenching/Cleanup: After cooling, the reaction mixture may be quenched and cleaned up. This can involve adding hexane and water, vortexing, and collecting the upper hexane layer which contains the derivatized, non-polar analyte.
-
Drying & Reconstitution: Evaporate the hexane layer to dryness and reconstitute in a small volume (e.g., 50 µL) of a GC-compatible solvent like isooctane.
-
Analysis: Inject the final sample into the GC-MS for analysis.
Visualized Workflows and Logic Diagrams
Caption: General analytical workflow for DEP detection.
Caption: Troubleshooting logic for low DEP signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosensors for the detection of organophosphate exposure by a new diethyl thiophosphate-specific aptamer - ProQuest [proquest.com]
- 3. Electrochemical (Bio)Sensors for Pesticides Detection Using Screen-Printed Electrodes | MDPI [mdpi.com]
- 4. A highly sensitive bio-barcode immunoassay for multi-residue detection of organophosphate pesticides based on fluorescence anti-quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. analecta.hu [analecta.hu]
- 16. researchgate.net [researchgate.net]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diethylphosphate (DEP) Analysis in Fecal Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of diethylphosphate (DEP), a key biomarker of organophosphate pesticide exposure, in complex fecal matrices.
Frequently Asked Questions (FAQs)
Q1: Why is analyzing this compound (DEP) in fecal samples so challenging?
A1: The analysis of DEP in fecal samples presents several key challenges:
-
High Polarity and Water Solubility: DEP is highly soluble in water, which makes its extraction from the aqueous phase of a fecal homogenate with organic solvents inefficient.
-
Complex Matrix: Fecal matter is a highly complex and variable matrix containing numerous potentially interfering substances, such as lipids, proteins, and undigested food components. This can lead to matrix effects, including ion suppression or enhancement in mass spectrometry, and signal interference in other detectors.
-
Low Volatility: DEP is a non-volatile compound, making it unsuitable for direct analysis by gas chromatography (GC) without a derivatization step to increase its volatility.
-
Sample Handling and Stability: The stability of DEP in fecal samples during collection, storage, and processing is a critical consideration to ensure accurate quantification. Snap-freezing at -80°C is a preferred method for handling fecal samples for metabolomics to minimize changes from the fresh condition.
Q2: What is the most common analytical method for DEP in fecal samples?
A2: The most established method involves gas chromatography (GC) coupled with either a flame photometric detector (FPD) or a mass spectrometer (MS). Due to DEP's non-volatile nature, a crucial derivatization step is required prior to GC analysis. The most common derivatization technique is the alkylation of DEP to form a more volatile pentafluorobenzyl (PFB) ester. While less common for fecal samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully used for DEP analysis in other biological matrices like urine and may be adapted to avoid the need for derivatization.
Q3: What kind of recovery rates can I expect for DEP from fecal samples?
A3: Recovery rates for DEP from fecal samples can be variable and are often lower than for other analytes due to its high polarity and the complexity of the matrix. A study on rabbit fecal samples reported recovery rates of 47-62% for DEP over a concentration range of 0.05 to 5 µg/g using a method involving homogenization in water, extraction, and derivatization to its pentafluorobenzyl ester. It is crucial to validate the recovery in your own laboratory setting using matrix-matched standards.
Q4: How should fecal samples for DEP analysis be collected and stored?
A4: Proper collection and storage are critical for maintaining the integrity of the sample. While specific stability studies for DEP in feces are limited, general best practices for fecal metabolomics should be followed. It is recommended to collect samples in a clean, dry, leakproof container and freeze them as soon as possible. Snap-freezing in liquid nitrogen and subsequent storage at -80°C is considered the gold standard to minimize metabolic changes. Storage at -20°C or even at +4°C for up to 24 hours may not significantly alter the microbial community structure, which can influence metabolite profiles, but immediate freezing is preferred.
Troubleshooting Guides
Low or No DEP Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | DEP is highly water-soluble. Consider using a more polar extraction solvent or a liquid-liquid extraction (LLE) following homogenization in water. Ensure thorough mixing and vortexing during extraction. |
| Incomplete Derivatization | The derivatization of DEP with pentafluorobenzyl bromide (PFBBr) is critical for GC analysis. Optimize reaction conditions such as temperature, time, and pH. The complex fecal matrix can interfere with the reaction; a sample clean-up step prior to derivatization may be necessary. |
| Degradation of DEP | DEP may be unstable during sample processing. Keep samples on ice when possible and minimize the time between thawing and extraction. Evaluate the stability of DEP in your matrix under your specific storage and handling conditions. |
| Instrumental Issues (GC-MS/FPD) | Check the GC inlet for contamination, which can lead to peak tailing or loss of signal for polar compounds. Ensure the detector is functioning correctly and that the MS is tuned. Use a deactivated inlet liner to reduce the adsorption of polar sample components. |
| Matrix Effects (Ion Suppression in MS) | The complex fecal matrix can suppress the ionization of the derivatized DEP. Dilute the sample extract to reduce the concentration of interfering matrix components. Utilize an isotopically labeled internal standard to correct for matrix effects. |
Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC System | Polar compounds like derivatized DEP can interact with active sites in the injector liner, column, or detector. Use a deactivated liner and a high-quality, low-bleed GC column. Condition the column according to the manufacturer's instructions. |
| Column Overloading | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Improper Injection Technique | Optimize the injector temperature and injection speed to ensure proper vaporization of the derivatized DEP. |
| Co-eluting Interferences | Matrix components may co-elute with the DEP peak, causing distortion. Improve the sample clean-up procedure or adjust the GC temperature program to enhance separation. |
Quantitative Data Summary
The following table summarizes published quantitative data for DEP analysis. Note that data for fecal matrices are limited, and values from other biological matrices are provided for comparison.
| Matrix | Analytical Method | Extraction/Derivatization | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Rabbit Feces | GC-FPD | Homogenization in water, alkylation with PFBBr | 47-62 | Not Reported | 0.05 µg/g | |
| Human Urine | GC-MS | LLE, derivatization with PFBBr | 92-103 | Not Reported | 0.25 ng/mL | |
| Human Urine | LC-MS/MS | LLE | 93-102 | 0.0201 ng/mL | 0.0609 ng/mL |
Experimental Protocols
Detailed Methodology for DEP Analysis in Fecal Samples by GC-MS
This protocol is adapted from established methods for DEP analysis in biological matrices.
1. Materials and Reagents:
-
This compound (DEP) standard
-
Isotopically labeled internal standard (e.g., d10-Diethylphosphate)
-
Pentafluorobenzyl bromide (PFBBr)
-
Solvents: Acetonitrile, hexane, acetone (analytical grade)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Homogenizer
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation and Homogenization:
-
Weigh approximately 1 g of frozen fecal sample into a 15 mL centrifuge tube.
-
Add 5 mL of deionized water.
-
Homogenize the sample thoroughly using a mechanical homogenizer until a uniform suspension is achieved.
3. Extraction:
-
To the homogenate, add a known amount of the internal standard solution.
-
Add 5 mL of acetonitrile, cap the tube, and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean centrifuge tube.
-
Repeat the extraction step with an additional 5 mL of acetonitrile.
-
Combine the organic extracts.
4. Derivatization:
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at room temperature.
-
Add 50 µL of PFBBr solution (in acetone) to the dried residue.
-
Seal the tube and heat at 60°C for 1 hour in a heating block or water bath.
-
After cooling to room temperature, evaporate the excess derivatizing reagent under a gentle stream of nitrogen.
5. Clean-up:
-
Reconstitute the derivatized sample in 1 mL of hexane.
-
Pass the solution through a small column packed with anhydrous sodium sulfate to remove any residual water.
-
Elute with a hexane/acetone mixture.
-
Evaporate the eluate to a final volume of 100 µL for GC-MS analysis.
6. GC-MS Analysis:
-
Injection Volume: 1-2 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Column: DB-5ms or equivalent non-polar capillary column
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes. (This program should be optimized for your specific instrument and column).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized DEP and the internal standard.
Visualizations
Caption: Experimental workflow for DEP analysis in fecal samples.
Caption: Troubleshooting decision tree for low DEP signal.
reducing signal suppression of diethylphosphate in electrospray ionization
Welcome to the technical support center for the analysis of diethylphosphate (DEP) using electrospray ionization mass spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to signal suppression in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in the context of ESI-MS analysis of this compound (DEP)?
A1: Signal suppression in ESI-MS is a phenomenon where the ionization efficiency of the target analyte, in this case, DEP, is reduced due to the presence of other co-eluting components in the sample matrix.[1][2] This leads to a decreased instrument response and can result in inaccurate quantification or even complete loss of the analyte signal.[1][3] The interfering components, often referred to as the "matrix," compete with the analyte for ionization in the electrospray source.[4]
Q2: What are the common causes of DEP signal suppression?
A2: The primary causes of DEP signal suppression are matrix effects originating from various sources:
-
Biological Matrices: Components like salts, phospholipids, proteins, and metabolites from biological samples (e.g., urine, plasma, tissue extracts) are major contributors to signal suppression.[1][2]
-
Sample Preparation: Reagents and contaminants introduced during sample extraction and preparation steps can interfere with DEP ionization.[5]
-
Mobile Phase: Non-volatile salts and certain mobile phase additives can suppress the ESI signal.[6][7] For instance, trifluoroacetic acid (TFA) is known to cause significant ion suppression compared to more volatile modifiers like formic acid.[7][8]
-
High Analyte Concentration: While less common for trace analysis, very high concentrations of other analytes in the sample can also lead to competitive ionization and suppress the signal of DEP.[9]
Q3: How can I determine if my DEP signal is being suppressed?
A3: Several methods can be used to assess the presence and extent of matrix effects and signal suppression:[5]
-
Post-Column Infusion: A constant flow of a DEP standard solution is infused into the mobile phase after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal of the DEP standard at the retention time of the interfering components indicates signal suppression.
-
Spike and Recovery: A known amount of DEP is spiked into a pre-extracted blank matrix sample and a pure solvent. The peak area of DEP in the matrix is compared to that in the pure solvent. A lower peak area in the matrix indicates signal suppression.[5]
-
Matrix-Matched Calibration: Calibration curves are prepared in both a pure solvent and a blank matrix extract. A difference in the slopes of the two curves suggests the presence of matrix effects.[5]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the ESI-MS analysis of DEP.
| Problem | Possible Cause | Recommended Solution(s) |
| Low or no DEP signal in samples, but good signal in standards. | Severe signal suppression from matrix components. | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[5] 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating signal suppression.[2][5] 3. Modify Chromatographic Conditions: Adjust the HPLC gradient to achieve better separation of DEP from the matrix interferents.[10] |
| Inconsistent and irreproducible DEP peak areas across injections. | Variable matrix effects between samples or instrument contamination. | 1. Use an Internal Standard: Employ a stable isotope-labeled internal standard (e.g., d10-DEP) to compensate for variations in signal suppression.[10] 2. Implement Column Washing: Incorporate a robust column washing step between injections to prevent the buildup of matrix components on the column.[11] 3. Check for System Contamination: Clean the ESI source components as per the manufacturer's recommendations. |
| Poor sensitivity for DEP even after optimizing MS parameters. | Suboptimal mobile phase composition or high ESI flow rate. | 1. Optimize Mobile Phase Additives: Replace strong ion-pairing agents like TFA with MS-friendly modifiers such as formic acid or ammonium formate.[7][12] 2. Reduce ESI Flow Rate: Lowering the flow rate to the nano-electrospray (nano-ESI) range (e.g., 0.1 µL/min) can significantly reduce signal suppression and improve sensitivity.[2][3] |
| DEP signal is present but at a much lower intensity than expected. | Competition for ionization from co-eluting compounds. | 1. Derivatization: Chemically modify DEP to a more readily ionizable form. For organophosphorus acids, derivatization with agents like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) can enhance signal intensity.[13][14][15] 2. Alternative Ionization Technique: If available, consider using an alternative ionization source that is less susceptible to matrix effects, such as Atmospheric Pressure Chemical Ionization (APCI) or Chemical Ionization (CI).[16][17][18] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on reducing signal suppression.
Table 1: Effect of ESI Flow Rate on Signal Intensity and Suppression
| Flow Rate (µL/min) | Analyte Signal Intensity (Relative Units) | Reduction in Signal Suppression |
| 200 | 1x | Baseline |
| 50 | Increased | Noticeable |
| 0.1 | Up to 3-fold increase | Significant[1] |
Data synthesized from a study comparing conventional ESI flow rates to nano-ESI flow rates. A significant improvement in signal and reduction in suppression was observed at lower flow rates.[2][3]
Table 2: Impact of Derivatization on Limits of Identification (LOIs) for Organophosphorus Acids
| Compound Type | LOI Range (ng/mL) - Intact | LOI Range (ng/mL) - Derivatized | Improvement Factor |
| Organophosphorus Acids | 1 - 10 | 0.02 - 0.2 | 50x to 100x[13][14] |
This table illustrates the significant improvement in detection limits for organophosphorus acids after derivatization, which enhances their ionization efficiency.[13][14]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for DEP from Biological Fluids
This protocol provides a general guideline for cleaning up biological samples to reduce matrix effects.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) with methanol followed by water.
-
Loading: Load the pre-treated sample (e.g., diluted urine or plasma) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute DEP from the cartridge using an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: Derivatization of DEP using CAX-B
This protocol describes a method to enhance the ESI signal of DEP through chemical derivatization.[14][15]
-
Sample Preparation: Spike the sample extract containing DEP with an internal standard.
-
Reaction Mixture: In a reaction vial, add the sample extract, 1 mg of N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), and 1 mg of potassium carbonate (K₂CO₃) in acetonitrile.[13]
-
Incubation: Stir the mixture for 1 hour at 70°C.[13]
-
Analysis: After cooling, the derivatized sample is ready for LC-ESI-MS/MS analysis in positive ion mode.
Visualizations
Caption: Experimental workflow for DEP analysis.
Caption: Troubleshooting logic for low DEP signal.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of signal suppression effects in ESI-MS using a nanosplitting device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal suppression in electrospray ionization Fourier transform mass spectrometry of multi-component samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spectroscopyonline.com [spectroscopyonline.com]
selection of internal standards for accurate diethylphosphate quantification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of diethylphosphate (DEP), a key biomarker for organophosphate pesticide exposure.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of DEP quantification.
Question: Why am I observing high variability in my DEP quantification results between samples?
Answer: High variability in DEP quantification is a common issue and can stem from several factors throughout the analytical workflow. The most significant of these is the sample matrix effect, where co-eluting substances from the biological sample interfere with the ionization of DEP, leading to either suppression or enhancement of the signal.[1] To mitigate this, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d10 (DEP-d10), is highly recommended.[2][3][4] SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.
Other potential sources of variability include:
-
Inconsistent Sample Preparation: Ensure that all sample preparation steps, including extraction and derivatization, are performed consistently across all samples. Any variation in reagent volumes, reaction times, or temperatures can lead to differing recoveries of DEP.
-
Analyte Instability: DEP can be susceptible to degradation if samples are not stored properly. It is recommended to store biological samples at -20°C or lower to ensure long-term stability.[5] Repeated freeze-thaw cycles should also be avoided as they can be detrimental to the stability of metabolites.[5]
-
Instrumental Variability: Fluctuations in the performance of the analytical instrument (GC-MS or LC-MS/MS) can also contribute to variability. Regular calibration and maintenance of the instrument are crucial.
Question: I am seeing poor peak shape (e.g., tailing) for DEP in my GC-MS analysis. What could be the cause?
Answer: Poor peak shape, particularly peak tailing, for DEP in GC-MS analysis is often due to the polar nature of the derivatized analyte and its interaction with active sites in the GC system.[6] Here are some troubleshooting steps:
-
Incomplete Derivatization: DEP is a polar and non-volatile compound that requires derivatization to be analyzed by GC.[7] Incomplete derivatization will result in free DEP, which is highly polar and will interact strongly with the GC column, leading to peak tailing. Ensure that the derivatization reaction goes to completion by optimizing the reaction conditions (e.g., temperature, time, and reagent concentration).
-
Active Sites in the GC System: Active sites in the GC inlet liner, column, or detector can cause adsorption of polar analytes. Using a deactivated inlet liner and a high-quality, well-maintained GC column can significantly reduce peak tailing.[6]
-
Improper GC Conditions: The GC temperature program and carrier gas flow rate can also affect peak shape. A slower temperature ramp or a higher flow rate may help to improve peak symmetry.
Question: My recovery of DEP is consistently low. How can I improve it?
Answer: Low recovery of DEP can occur at multiple stages of the analytical process. Consider the following to improve your recovery rates:
-
Extraction Efficiency: The choice of extraction method and solvent is critical. For urine samples, liquid-liquid extraction or solid-phase extraction (SPE) are commonly used. Ensure that the chosen solvent system is optimal for extracting the polar DEP from the sample matrix.
-
Derivatization Yield: The efficiency of the derivatization reaction directly impacts the final recovery. As mentioned previously, ensure the reaction conditions are optimized. Common derivatizing agents for GC-MS analysis of DEP include pentafluorobenzyl bromide (PFBBr).[7][8]
-
Analyte Loss During Sample Handling: DEP can be lost through adsorption to glassware or plasticware. Silanizing glassware can help to minimize this. Also, be mindful of potential losses during solvent evaporation steps.
-
Matrix Effects: In LC-MS/MS, ion suppression due to matrix components can lead to an apparent low recovery. The use of a co-eluting isotopically labeled internal standard is the most effective way to correct for this.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard for DEP quantification?
A1: The ideal internal standard for DEP quantification is a stable isotope-labeled version of the analyte, such as this compound-d10 (DEP-d10).[2] This is because its chemical and physical properties are nearly identical to the unlabeled DEP, meaning it will behave similarly during sample preparation, chromatography, and ionization.[3][4] This allows for the most accurate correction of matrix effects and variations in recovery. Other non-isotopically labeled compounds like triphenyl phosphate (for GC-MS) and dibutyl phosphate have also been used, but they may not compensate for all sources of error as effectively as a SIL-IS.[6][9]
Q2: Is derivatization always necessary for DEP analysis?
A2: Derivatization is generally required for the analysis of DEP by Gas Chromatography (GC) because DEP is a polar and non-volatile compound.[7][10] The derivatization process converts DEP into a more volatile and less polar derivative that can be readily analyzed by GC-MS.[11] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is typically not necessary as the technique is well-suited for the direct analysis of polar and non-volatile compounds.[2]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of DEP?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting components, are a major challenge in LC-MS/MS analysis.[1] The most effective way to minimize and correct for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with DEP.[1] Other strategies include:
-
Effective Sample Cleanup: Employing a robust sample preparation method, such as solid-phase extraction (SPE), can help to remove interfering matrix components before analysis.
-
Chromatographic Separation: Optimizing the HPLC or UHPLC separation to resolve DEP from interfering compounds can also reduce matrix effects.
-
Matrix-Matched Calibration: Preparing calibration standards in a matrix that is similar to the samples can help to compensate for matrix effects, although this may not be as effective as using a SIL-IS.
Q4: What are the typical storage conditions for biological samples for DEP analysis?
A4: To ensure the stability of DEP in biological matrices like urine and plasma, it is crucial to store them at low temperatures. Long-term storage at -20°C has been shown to be effective for up to several years with no significant degradation of DEP.[5] For even longer-term storage, -80°C is recommended.[5] It is also important to avoid repeated freeze-thaw cycles, as this can lead to analyte degradation.[5]
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of DEP using different analytical methods and internal standards.
| Analytical Method | Internal Standard | Sample Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Reference |
| GC-MS/MS | - | Hair | - | - | [12] |
| LC-MS/MS | DEP-d10 | Hair | - | 0.24 pg/mg | [2] |
| GC-FPD | - | Feces | 47-62% | 0.05 µg/g | [13] |
| GC-MS | - | Urine | - | 3-6 ng/mL | [14] |
| GC-MS/MS | - | Urine | - | 0.1 µg/L | [8] |
Experimental Protocols
Protocol 1: DEP Quantification in Urine using LC-MS/MS with an Isotope-Labeled Internal Standard
This protocol is adapted from methodologies that prioritize accuracy by using a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
This compound (DEP) analytical standard
-
This compound-d10 (DEP-d10) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples
2. Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1 mL aliquot of urine, add 10 µL of the DEP-d10 internal standard working solution (concentration should be optimized based on expected DEP levels).
-
Vortex the sample for 30 seconds.
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate DEP from matrix interferences (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor at least two transitions for both DEP and DEP-d10 for confident identification and quantification.
Protocol 2: DEP Quantification in Urine using GC-MS with Derivatization
This protocol outlines a general procedure for DEP analysis by GC-MS, which requires a derivatization step.
1. Materials and Reagents:
-
This compound (DEP) analytical standard
-
Triphenyl phosphate (internal standard)
-
Pentafluorobenzyl bromide (PFBBr) derivatizing agent
-
Dichloromethane (GC grade)
-
Sodium sulfate (anhydrous)
-
Urine samples
2. Sample Preparation and Derivatization:
-
Thaw frozen urine samples to room temperature and vortex.
-
To a 1 mL aliquot of urine, add 10 µL of the triphenyl phosphate internal standard working solution.
-
Perform a liquid-liquid extraction by adding 2 mL of dichloromethane and shaking vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic (bottom) layer to a clean tube.
-
Repeat the extraction with another 2 mL of dichloromethane and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to approximately 100 µL under a gentle stream of nitrogen.
-
Add 50 µL of PFBBr solution and heat at 70°C for 1 hour to form the PFB-ester of DEP.
-
After cooling, evaporate the remaining solvent and reconstitute in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
3. GC-MS Conditions:
-
GC System: A gas chromatograph with a mass selective detector (MSD).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Inlet: Splitless injection mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature program that allows for the separation of the derivatized DEP from other sample components (e.g., start at 80°C, ramp to 280°C).
-
MSD: Electron ionization (EI) source.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized DEP and the internal standard.
Visualizations
Caption: LC-MS/MS workflow for DEP quantification.
Caption: Decision logic for internal standard selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid and sensitive quantitative analysis of alkyl phosphates in urine after organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Poor Chromatographic Peak Shape for Diethyl Phosphate: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor chromatographic peak shape of diethyl phosphate (DEP).
Troubleshooting Guide: A Step-by-Step Approach to Resolving Poor Peak Shape
Poor peak shape, often characterized by tailing, fronting, or broadening, can significantly impact the accuracy and precision of diethyl phosphate quantification. This guide provides a systematic approach to diagnosing and resolving these common issues.
Is the poor peak shape observed for all peaks or specific to diethyl phosphate?
-
All Peaks: If all peaks in your chromatogram exhibit poor shape, this typically points to a system-wide issue.
-
Specific to Diethyl Phosphate: If only the DEP peak is affected, the problem is likely related to specific chemical interactions between DEP and the column or mobile phase.
Here's a workflow to pinpoint the cause of the issue:
Caption: A logical workflow for troubleshooting poor diethyl phosphate peak shape.
Frequently Asked Questions (FAQs)
Q1: My diethyl phosphate peak is showing significant tailing. What is the most likely cause?
Peak tailing for diethyl phosphate is often due to secondary interactions between the acidic phosphate group of DEP and active sites on the stationary phase or analytical hardware. Here are the primary causes and solutions:
-
Interaction with Residual Silanols: The most common cause of peak tailing for acidic compounds like DEP is the interaction with residual silanol groups on the silica-based stationary phase.[1] These silanols can be acidic and interact with the negatively charged phosphate group, causing some DEP molecules to be retained longer, resulting in a tailed peak.
-
Solution:
-
Lower Mobile Phase pH: With a predicted pKa of approximately 1.42, analyzing DEP at a low pH (e.g., pH 2.5-3) will ensure the phosphate group is fully protonated, minimizing its interaction with silanols.[2]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for polar and acidic compounds.
-
-
-
Interaction with Metal Surfaces: Phosphate groups are known to interact with metal ions, such as iron and chromium, present in stainless steel components of the HPLC system, including the column frit, tubing, and injector.[3][4] This can lead to severe peak tailing and even loss of the analyte.
-
Solution:
-
Use a Bio-inert or PEEK-lined System: If possible, use an HPLC system and column with bio-inert surfaces (e.g., PEEK-lined stainless steel or titanium) to minimize metal interactions.
-
Mobile Phase Additives: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help to bind metal ions and reduce their interaction with DEP. However, this is often not suitable for LC-MS applications due to ion suppression.
-
System Passivation: In some cases, passivating the HPLC system by flushing with a strong acid can help to remove metal oxides and reduce active sites.
-
-
Q2: How does the mobile phase pH affect the peak shape of diethyl phosphate?
The pH of the mobile phase is a critical parameter for achieving a good peak shape for ionizable compounds like DEP.[5][6]
-
At a pH close to the pKa (around 1.42): DEP will exist in both its protonated (neutral) and deprotonated (anionic) forms. This can lead to peak splitting or severe broadening as the two forms will have different retention characteristics.
-
At a pH well below the pKa (e.g., pH < 1): DEP will be fully protonated and less polar, leading to increased retention on a reversed-phase column and minimized interaction with silanol groups, generally resulting in a better peak shape.
-
At a pH well above the pKa (e.g., pH > 3): DEP will be fully deprotonated (anionic). In this state, it is more prone to interact with residual silanols and metal surfaces, which can cause significant peak tailing.
Experimental Protocol: Mobile Phase pH Optimization
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase components with varying pH values (e.g., pH 2.0, 2.5, 3.0, and 4.0) using a suitable buffer like phosphate buffer or by adding formic acid. The organic mobile phase (e.g., acetonitrile or methanol) should be consistent.
-
Equilibrate the Column: For each mobile phase, thoroughly equilibrate the C18 column until a stable baseline is achieved.
-
Inject DEP Standard: Inject a standard solution of diethyl phosphate.
-
Analyze Peak Shape: Measure the peak asymmetry or tailing factor at each pH.
| Mobile Phase pH | Expected Peak Shape Observation |
| 2.0 | Symmetrical peak, good retention |
| 2.5 | Symmetrical to slightly tailing peak |
| 3.0 | Moderate peak tailing |
| 4.0 | Significant peak tailing |
Q3: My DEP peak is broad. What could be the issue?
Peak broadening can be caused by several factors, distinct from the specific interactions that cause tailing:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, often fronting, peaks.
-
Solution: Dilute the sample and inject a smaller volume or mass.
-
-
Extra-Column Volume: Excessive volume in the tubing between the injector, column, and detector can cause the analyte band to spread before it reaches the detector.
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly made to minimize dead volume.
-
-
Column Degradation: A void at the head of the column or a partially blocked frit can disrupt the flow path and cause peak broadening.
-
Solution: Replace the column frit or the entire column if necessary. Using a guard column can help extend the life of the analytical column.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a broad peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q4: What are the recommended starting conditions for developing an HPLC method for diethyl phosphate?
Based on the properties of DEP and common chromatographic practices, here is a recommended starting point for method development:
| Parameter | Recommendation |
| Column | C18, end-capped, 3 or 5 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of organic phase (e.g., 5%) and ramp up to a higher percentage (e.g., 95%) to elute DEP. |
| Flow Rate | 0.5 - 1.0 mL/min for a 4.6 mm ID column |
| Column Temperature | 30 - 40 °C to improve peak shape and reduce viscosity |
| Detection | UV (if a suitable chromophore is present or derivatization is used) or, more commonly, Mass Spectrometry (MS) in negative ion mode. |
Experimental Protocol: Generic HPLC-MS Method for DEP
-
Sample Preparation: Perform a liquid-liquid extraction (LLE) of the sample to remove matrix interferences.[1]
-
Chromatographic System: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% formic acid
-
B: Acetonitrile + 0.1% formic acid
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
MS Detection: ESI in negative ion mode, monitoring the transition for DEP (e.g., m/z 153 -> m/z 125).
Q5: Can sample preparation affect the peak shape of diethyl phosphate?
Yes, sample preparation is crucial for good peak shape, especially when dealing with complex matrices like biological fluids or environmental samples.
-
Matrix Effects: Co-eluting matrix components can interfere with the ionization of DEP in the mass spectrometer source, leading to ion suppression or enhancement and potentially affecting peak shape.
-
Particulates: Undissolved particles in the sample can block the column frit, leading to high backpressure and distorted peaks.
Recommended Sample Preparation Technique: Liquid-Liquid Extraction (LLE)
-
Acidify the Sample: Adjust the pH of the aqueous sample to ~2 with a suitable acid.
-
Add Extraction Solvent: Add an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex and Centrifuge: Mix thoroughly to allow DEP to partition into the organic layer, then centrifuge to separate the layers.
-
Evaporate and Reconstitute: Transfer the organic layer to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the initial mobile phase. This ensures compatibility with the chromatographic system and helps to focus the analyte at the head of the column, leading to sharper peaks.
Logical Relationships in Troubleshooting
The following diagram illustrates the interconnectedness of various factors that can lead to poor peak shape for diethyl phosphate.
Caption: Interplay of factors contributing to poor DEP peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
Technical Support Center: Minimizing Contamination in Trace Level Diethylphosphate Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace level analysis of diethylphosphate (DEP).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common sources of this compound (DEP) contamination in the laboratory?
A1: this compound (DEP) is a metabolite of several organophosphate pesticides and is also used in various industrial applications. Contamination can be introduced at multiple stages of the analytical workflow. Key sources include:
-
Laboratory Consumables: Plasticware, such as pipette tips, centrifuge tubes, and vials, can be a source of organic contaminants, including organophosphates or compounds that interfere with DEP analysis.
-
Reagents and Solvents: Impurities in solvents, reagents, and even high-purity water can introduce DEP or interfering compounds. It is crucial to use high-purity, pesticide-grade, or LC-MS-grade solvents and reagents.
-
Glassware: Improperly cleaned glassware can harbor residues from previous experiments or cleaning agents.
-
Cross-Contamination: Handling of high-concentration standards or samples in the same area as trace-level samples can lead to cross-contamination.
-
Environmental Exposure: The laboratory environment itself can be a source of contamination from dust particles or volatile organic compounds.
Q2: I am observing high background or blank levels in my GC-MS analysis of DEP. What are the likely causes and how can I troubleshoot this?
A2: High background or blank levels in GC-MS analysis of DEP are often indicative of contamination. The following troubleshooting guide can help identify and eliminate the source of the contamination.
Troubleshooting Workflow for High Blanks in DEP Analysis
Caption: Troubleshooting workflow for high blank signals in DEP analysis.
Q3: My recovery of DEP is low and inconsistent. What are the potential reasons and how can I improve it?
A3: Low and inconsistent recovery of DEP is a common challenge due to its polar nature. Here are some factors to consider and steps to improve recovery:
-
Sample Preparation:
-
Extraction Method: this compound is highly water-soluble, making extraction into organic solvents challenging. For urine samples, liquid-liquid extraction (LLE) with a polar solvent like ethyl acetate can be effective. Solid-phase extraction (SPE) is another option, but the choice of sorbent is critical. A mixed-mode or anion exchange sorbent may be necessary to retain the polar DEP.
-
pH Adjustment: The pH of the sample can significantly impact the extraction efficiency of DEP. Acidifying the sample (e.g., to pH 3) can improve its partitioning into organic solvents during LLE.
-
-
Derivatization:
-
Incomplete Reaction: The derivatization of DEP with agents like pentafluorobenzyl bromide (PFBBr) is crucial for GC-MS analysis. Ensure that the reaction conditions (temperature, time, and reagent concentration) are optimized for complete derivatization.
-
Reagent Quality: The purity and freshness of the derivatizing agent are important. Degraded or contaminated reagents can lead to poor derivatization efficiency.
-
-
Chromatography:
-
Adsorption: DEP and its derivatives can be prone to adsorption in the GC inlet and column, leading to peak tailing and low response. Using a deactivated inlet liner and a high-quality, low-bleed column can mitigate this issue.
-
Q4: What are the best practices for cleaning laboratory glassware for trace level organophosphate analysis?
A4: A rigorous glassware cleaning protocol is essential to prevent contamination.
-
Initial Rinse: Immediately after use, rinse glassware with the last solvent used.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent and hot water.
-
Tap Water Rinse: Rinse thoroughly with tap water.
-
Deionized Water Rinse: Rinse multiple times with deionized water.
-
Solvent Rinse: Rinse with a high-purity solvent such as acetone or hexane.
-
Drying: Dry in an oven at a high temperature (e.g., 120-150°C). For critical applications, glassware can be baked in a muffle furnace at 400°C for 15-30 minutes (volumetric glassware should not be placed in a muffle furnace).[1]
-
Storage: Store glassware covered with aluminum foil or in a clean, dust-free environment.[1]
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for the determination of this compound.
Table 1: Performance of GC-MS and LC-MS/MS Methods for this compound Analysis
| Parameter | GC-MS with PFBBr Derivatization | LC-MS/MS | Notes |
| Limit of Detection (LOD) | 0.04 - 0.5 µg/L | 0.02 - 0.1 µg/L | LC-MS/MS generally offers lower detection limits. |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 µg/L | 0.06 - 0.2 µg/L | |
| Accuracy (% Recovery) | 70 - 110% | 85 - 115% | Can be highly matrix-dependent. |
| Precision (% RSD) | < 15% | < 10% | LC-MS/MS often provides better precision. |
| Derivatization Required | Yes | No | Eliminating derivatization reduces sample preparation time and potential for error. |
Table 2: Comparison of Sample Preparation Techniques for DEP in Urine
| Technique | Typical Recovery | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | 80 - 105% | Simple, cost-effective. | Can be labor-intensive, may form emulsions. |
| Solid-Phase Extraction (SPE) | 75 - 95% | High selectivity, can concentrate the analyte. | Can be more expensive, method development can be complex. |
| Lyophilization (Freeze-Drying) | > 90% | Good for concentrating non-volatile analytes. | Time-consuming, not suitable for volatile compounds. |
Experimental Protocols
Protocol 1: this compound Analysis in Urine by GC-MS with PFBBr Derivatization
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine in a glass centrifuge tube, add an internal standard (e.g., deuterated DEP).
-
Acidify the sample to approximately pH 3 with a suitable acid (e.g., HCl).
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 3-5) two more times and combine the organic extracts.
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried extract, add 100 µL of a solution of 10% pentafluorobenzyl bromide (PFBBr) in acetone and 10 µL of triethylamine (as a catalyst).
-
Seal the tube and heat at 75°C for 1 hour.
-
Cool to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detection: Electron impact (EI) ionization with selected ion monitoring (SIM) for target ions of the DEP-PFB derivative.
-
Workflow for DEP Analysis by GC-MS
Caption: General workflow for the analysis of DEP in urine by GC-MS.
References
optimizing pH for diethylphosphate extraction from aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for the extraction of diethylphosphate (DEP) from aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the key principle for optimizing the pH for this compound (DEP) extraction?
A1: The extraction efficiency of this compound, an acidic organophosphate, is highly dependent on its ionization state in the aqueous solution. DEP has a pKa value in the range of 1.42 to 1.95.[1][2] To achieve optimal extraction into a nonpolar organic solvent during liquid-liquid extraction (LLE), or for retention on a reversed-phase solid-phase extraction (SPE) column, the pH of the aqueous sample should be adjusted to be at least 2 pH units below its pKa. At a pH below its pKa, DEP will be in its neutral, protonated form, which is significantly more soluble in organic solvents and better retained by nonpolar sorbents.
Q2: What is the recommended pH for extracting this compound from an aqueous solution?
A2: Based on its pKa of approximately 1.42-1.95, the recommended pH for extracting this compound is between 1 and 2.[1][2] At this low pH, DEP is predominantly in its non-ionized form, maximizing its partitioning into an organic solvent or its retention on a nonpolar SPE sorbent.
Q3: Can I use solid-phase extraction (SPE) for this compound, and how does pH play a role?
A3: Yes, SPE is a common technique for extracting DEP. For reversed-phase SPE (e.g., using a C18 cartridge), it is crucial to adjust the sample pH to below the pKa of this compound (i.e., pH 1-2) before loading it onto the column. This ensures that the analyte is in its neutral form and can be effectively retained by the nonpolar stationary phase. For anion exchange SPE, the pH would need to be adjusted to a level where DEP is in its negatively charged (deprotonated) form to be retained by the positively charged sorbent.
Q4: I am working with urine samples. Are there any specific considerations for pH adjustment?
A4: Yes, urine is a complex matrix that can present challenges. Urinary matrix components can interfere with the extraction and analysis.[3][4] It is still recommended to acidify the urine sample to a pH of 1-2 before extraction. However, the presence of urinary particles after thawing frozen samples can affect the measurements of dialkyl phosphates like DEP.[4] It is advisable to centrifuge urine samples and use the supernatant for extraction to minimize interferences.
Q5: What are some common organic solvents used for liquid-liquid extraction of this compound?
A5: While specific solvent selection depends on the overall experimental design, moderately polar, water-immiscible organic solvents are typically used. Ethyl acetate is a commonly used solvent for the LLE of organophosphate metabolites from biological samples.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Incorrect pH of the aqueous sample: If the pH is too high (above the pKa), DEP will be in its ionized form and will not partition well into the organic solvent or be retained by a reversed-phase SPE sorbent. | Ensure the pH of the aqueous sample is adjusted to 1-2 using a strong acid like HCl or H2SO4 before extraction. Verify the pH with a calibrated pH meter. |
| Incomplete phase separation in LLE: Emulsions can form, especially with complex matrices like urine or plasma, trapping the analyte. | Centrifuge the sample to break the emulsion. You can also try adding a small amount of a saturated salt solution (salting out) to improve phase separation. | |
| Matrix effects: Co-extracted endogenous compounds from the sample matrix (e.g., urine, plasma) can interfere with the ionization of DEP in the mass spectrometer, leading to signal suppression or enhancement. | Incorporate a sample clean-up step after extraction, such as solid-phase extraction. Using a matrix-matched calibration curve or an isotopically labeled internal standard can also help to compensate for matrix effects.[3][4] | |
| High variability in results | Inconsistent pH adjustment: Small variations in pH around the pKa can lead to significant changes in the ionization state and, therefore, extraction efficiency. | Use a calibrated pH meter and ensure thorough mixing of the sample after adding acid to achieve a consistent and accurate pH. |
| Presence of particulates in the sample: Solid particles in the sample can adsorb the analyte, leading to inconsistent results.[4] | Centrifuge the sample before pH adjustment and extraction. Use the supernatant for the procedure. | |
| Contamination or interfering peaks in the chromatogram | Co-extraction of interfering compounds: The chosen extraction conditions may also extract other compounds from the matrix that have similar properties to DEP. | Optimize the washing steps in your SPE protocol to remove interferences. For LLE, a back-extraction can be performed. After the initial extraction into the organic phase, the organic phase can be washed with a basic aqueous solution to remove acidic interferences, while DEP remains in the organic phase (at a low pH). |
| Contamination from labware or reagents: Plasticizers or other contaminants can leach from containers or be present in solvents. | Use high-purity solvents and thoroughly clean all glassware. Running a method blank (a sample without the analyte) is essential to identify any background contamination. |
Data Presentation
The following table illustrates the theoretical relationship between the pH of the aqueous solution and the expected extraction efficiency of this compound into a nonpolar organic solvent. This is based on the Henderson-Hasselbalch equation and the principle that the neutral form of the analyte is preferentially extracted.
| pH of Aqueous Solution | pKa of this compound | Predicted Dominant Form of this compound | Expected Extraction Efficiency into Nonpolar Solvent |
| 1.0 | ~1.42 - 1.95 | Neutral (protonated) | Very High |
| 2.0 | ~1.42 - 1.95 | Mostly Neutral | High |
| 3.0 | ~1.42 - 1.95 | Mix of Neutral and Ionized | Moderate |
| 4.0 | ~1.42 - 1.95 | Mostly Ionized (deprotonated) | Low |
| 7.0 | ~1.42 - 1.95 | Ionized (deprotonated) | Very Low |
Experimental Protocols
Protocol 1: pH Optimization for Liquid-Liquid Extraction (LLE) of this compound
This protocol describes a method to determine the optimal pH for the extraction of this compound from an aqueous sample.
Materials:
-
Aqueous sample containing this compound
-
Standard solution of this compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Ethyl acetate (or other suitable water-immiscible organic solvent)
-
pH meter or pH paper
-
Separatory funnels
-
Vortex mixer
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., LC-MS/MS or GC-MS)
Procedure:
-
Prepare a series of aqueous samples: Aliquot the same volume of your aqueous sample into several containers. If using a clean matrix, spike each with a known concentration of this compound.
-
Adjust the pH: Adjust the pH of each sample to a different value (e.g., 1, 2, 3, 4, 5, 6, and 7) using 1 M HCl or 1 M NaOH.
-
Perform the extraction: a. Transfer each pH-adjusted aqueous sample to a separate separatory funnel. b. Add a fixed volume of ethyl acetate (e.g., a 1:1 ratio with the aqueous sample). c. Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure. d. Allow the layers to separate. If an emulsion forms, centrifuge the mixture to aid separation. e. Carefully collect the organic (upper) layer.
-
Analyze the extracts: Quantify the concentration of this compound in each organic extract using your analytical method.
-
Determine the optimal pH: Plot the recovery of this compound as a function of pH. The pH that yields the highest recovery is the optimal pH for extraction.
Protocol 2: Solid-Phase Extraction (SPE) of this compound using a Reversed-Phase Cartridge
This protocol provides a general procedure for the extraction of this compound from an aqueous sample using a C18 SPE cartridge.
Materials:
-
Aqueous sample containing this compound
-
Hydrochloric acid (HCl), 1 M
-
Methanol (HPLC grade)
-
Deionized water
-
SPE manifold
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Collection tubes
-
Nitrogen evaporator (optional)
-
Analytical instrument for quantification
Procedure:
-
Sample Pre-treatment: Adjust the pH of the aqueous sample to 1-2 with 1 M HCl. Centrifuge the sample if particulates are present and use the supernatant.
-
Condition the SPE cartridge: a. Pass 5 mL of methanol through the cartridge. b. Pass 5 mL of deionized water through the cartridge. Do not let the cartridge run dry.
-
Load the sample: Load the pH-adjusted sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Wash the cartridge: a. Pass 5 mL of deionized water (pH adjusted to 1-2) through the cartridge to remove polar interferences. b. Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
Elute the analyte: a. Place a clean collection tube under the cartridge. b. Pass 5 mL of methanol through the cartridge to elute the this compound.
-
Concentrate the eluate: If necessary, evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
-
Analyze the sample: Quantify the this compound concentration in the reconstituted sample.
Visualizations
Caption: Workflow for optimizing this compound extraction.
References
- 1. cromlab-instruments.es [cromlab-instruments.es]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects in analysis of dialkyl phosphate metabolites of organophosphate pesticides in urine by gas chromatography/tandem mass spectrometer [agris.fao.org]
- 5. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Diethylphosphate in Water Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of diethylphosphate (DEP), a primary metabolite of several organophosphate pesticides, in water samples. The selection of a robust and reliable analytical method is critical for environmental monitoring, toxicological studies, and ensuring the safety of water resources. This document outlines the performance of common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)—supported by experimental data from various studies. Detailed experimental protocols and a discussion of sample preparation techniques, such as Solid-Phase Extraction (SPE), are also provided to assist in method selection and implementation.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of different analytical methods for the determination of this compound. The validation parameters presented are compiled from multiple scientific sources and align with international regulatory guidelines.[1]
| Method | Matrix | Linearity (Range) | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ |
| GC-MS | Fecal Samples | 0.05 - 5 µg/g | 47 - 62% | Not Reported | Not Reported | Not Reported |
| GC-MS | Foscarnet Sodium | 0.025 - 0.120 µg/ml | 100.7 - 116.7% | < 15.0% | Not Reported | Not Reported |
| GC-FPD | Urine | Not Reported | 94 - 119% | < 20% | 0.10 - 2.5 ng/mL | Not Reported |
| GC-MS (EI) | Urine | Not Reported | 92 - 103% | < 20% | Not Reported | 0.25 - 2.5 ng/mL |
| UFLC-MS/MS | Urine | Not Reported | 93 - 102% | 0.62 - 5.46% (intra-day), 0.80 - 11.33% (inter-day) | 0.0201 ng/mL | 0.0609 ng/mL |
| GC/MS-MS (NCI) | Urine | Not Reported | Not Reported | 4 - 14% | 0.1 µg/L | Not Reported |
Abbreviations: GC-MS: Gas Chromatography-Mass Spectrometry; GC-FPD: Gas Chromatography-Flame Photometric Detection; UFLC-MS/MS: Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry; EI: Electron Impact; NCI: Negative Ion Chemical Ionization; LOD: Limit of Detection; LOQ: Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are essential for replicating the analytical methods and achieving comparable results.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a critical step for the extraction and concentration of DEP from water samples prior to chromatographic analysis. The choice of sorbent is crucial for achieving high recovery.
Comparison of SPE Sorbents:
| Sorbent Type | Primary Retention Mechanism | Typical Recovery for DEP & Analogs (%) | Key Advantages | Key Limitations |
| Polymeric Reversed-Phase | Hydrophobic (Reversed-Phase) | 80 - 95% | High capacity; stable across a wide pH range. | May have lower selectivity for polar compounds compared to mixed-mode sorbents. |
| Mixed-Mode Weak Anion Exchange (WAX) | Anion Exchange & Reversed-Phase | > 90% | High selectivity for acidic compounds like DEP; allows for rigorous wash steps. | Requires careful pH control for optimal retention and elution. |
| Silica-Based Reversed-Phase (C18) | Hydrophobic (Reversed-Phase) | 70 - 90% | Widely available and cost-effective. | Prone to "dewetting" if the sorbent dries out, which can reduce recovery.[2] |
Generalized SPE Protocol for Water Samples:
-
Sample Pre-treatment: Adjust the pH of the water sample. For WAX sorbents, a pH of 3-4 is effective to ensure the sorbent is positively charged and DEP is negatively charged for strong ionic interaction.[2]
-
Sorbent Conditioning: Condition the SPE cartridge by passing a suitable solvent, such as methanol (e.g., 3 mL), through it.[2]
-
Sorbent Equilibration: Equilibrate the cartridge by passing reagent water (adjusted to the same pH as the sample) through it (e.g., 3 mL). Do not allow the sorbent to go dry.[2]
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interferences while retaining the analyte.
-
Elution: Elute the DEP from the cartridge using an appropriate elution solvent. For WAX sorbents, a common eluent is a mixture of methanol and acetonitrile with a small percentage of a basic modifier like ammonium hydroxide.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection into the analytical instrument.
GC-MS Analysis
A common technique for the analysis of semi-volatile organic compounds. Derivatization is often required for polar analytes like DEP to improve their volatility and chromatographic behavior.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).[1]
-
Column: A non-polar capillary column such as an HP-5 (30 m length, 0.32 mm internal diameter, 1 µm film thickness) is commonly used.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.49 ml/min).[1]
-
Injector Temperature: Typically around 220°C.[1]
-
Oven Temperature Program: An initial temperature of around 70°C, followed by a temperature ramp to ensure proper elution and separation of the analyte.[1]
-
Detection: Mass spectrometry, monitoring specific ions for quantification.[1]
UFLC-MS/MS Analysis
This technique offers high sensitivity and selectivity and is well-suited for the analysis of polar compounds like DEP without the need for derivatization.
-
Instrumentation: Ultra-Fast Liquid Chromatograph coupled with a tandem mass spectrometer (UFLC-MS/MS).[1]
-
Sample Preparation: While SPE is common for water samples, liquid-liquid extraction (LLE) has also been shown to be effective, with high recovery rates.[1][3]
-
Chromatographic Conditions: Specifics of the column (e.g., a C18 column), mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol with additives like formic acid or ammonium formate), and gradient elution are optimized to achieve good separation.[1]
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode is typically used for high selectivity and sensitivity, with specific precursor and product ion transitions for DEP.[1]
Mandatory Visualization
Caption: Experimental workflow for analytical method validation.
Caption: Logical relationship of analytical method validation parameters.
References
A Researcher's Guide to Derivatization Agents for Diethylphosphate (DEP) Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of diethylphosphate (DEP), a key biomarker of exposure to organophosphate pesticides and nerve agents, selecting the appropriate derivatization agent is a critical step for achieving sensitive and reliable results, particularly in gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of two common classes of derivatization agents: alkylating agents, exemplified by pentafluorobenzyl bromide (PFBBr), and silylating agents, represented by N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
The choice of derivatization agent can significantly impact the volatility, thermal stability, and ionization efficiency of DEP, thereby influencing the analytical method's performance. This guide presents a summary of their performance, detailed experimental protocols, and a visual representation of the analytical workflow to aid in your selection process.
Performance Comparison of Derivatization Agents
The following table summarizes the quantitative performance of PFBBr and BSTFA for the analysis of this compound and other dialkyl phosphates (DAPs).
| Derivatization Agent | Analyte(s) | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Pentafluorobenzyl bromide (PFBBr) | DEP and other DAPs | Urine | GC-MS | 0.1 - 0.5 ng/mL[1] | 0.1 - 0.2 µg/L[2] | 70.2 - 93.2[3] | 2 - 15[4] |
| DEP and DETP | Faecal Samples | GC-FPD | - | 0.05 µg/g | 47 - 62 (DEP), 92 - 106 (DETP)[3] | - | |
| DEP | Hair | GC-MS | - | 10 ng/mg | 56.1 - 107.9[5] | 13.5 - 17.5[5] | |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Phosphonic acids | Aqueous | GC-MS | 10 - 20 pg/mL[1] | - | - | - |
| General polar compounds | Various | GC-MS | Analyte dependent | Analyte dependent | >95% derivatization yield generally expected[6] | <10 (for automated derivatization of amino acids)[7] |
Note: Direct comparative studies for BSTFA derivatization of DEP with detailed quantitative data are less common in the reviewed literature. The data for BSTFA with phosphonic acids is provided as a reference for its potential performance with similar organophosphorus compounds.
Experimental Workflow for DEP Analysis
The following diagram illustrates a typical experimental workflow for the analysis of this compound, from sample preparation to data acquisition.
Caption: A generalized experimental workflow for the analysis of this compound (DEP).
Experimental Protocols
Below are detailed protocols for the derivatization of this compound using PFBBr and a general protocol for silylation using BSTFA.
Protocol 1: Derivatization of this compound with Pentafluorobenzyl Bromide (PFBBr)
This protocol is adapted from methods described for the analysis of dialkyl phosphate metabolites in biological matrices.[1][4][8]
Materials:
-
This compound (DEP) standard or sample extract dried to completion.
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone or other suitable solvent).[6]
-
Phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate or 18-crown-6 ether).[6][9]
-
Potassium carbonate (K₂CO₃) or other suitable base.
-
Acetonitrile or other suitable organic solvent.
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps).
-
Heating block or water bath.
-
Vortex mixer.
-
Nitrogen evaporator.
Procedure:
-
Sample Preparation: Ensure the sample containing DEP is in a dry residue in a reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness, for example, under a stream of dry nitrogen.
-
Reagent Addition:
-
To the dried sample, add 100 µL of acetonitrile.
-
Add 20 µL of a 10% PFBBr solution in acetone.[6]
-
Add a small amount of phase-transfer catalyst (e.g., a few crystals of 18-crown-6 ether or a small volume of a tetrabutylammonium hydrogen sulfate solution).[6][9]
-
Add a small amount of powdered potassium carbonate to act as a base.
-
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Incubate the mixture at 70-80°C for 1 to 1.5 hours.[10][11]
-
Work-up:
-
After incubation, allow the vial to cool to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).
-
-
Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system.
Protocol 2: Silylation of this compound with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This is a general protocol for the silylation of polar compounds and can be adapted for this compound.[12][13][14]
Materials:
-
This compound (DEP) standard or sample extract dried to completion.
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% trimethylchlorosilane (TMCS) as a catalyst.[13]
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile).
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps).
-
Heating block or water bath.
-
Vortex mixer.
Procedure:
-
Sample Preparation: Place the dried sample (typically 1-10 mg) into a reaction vial.[13] It is crucial that the sample is free of water as silylating reagents are moisture-sensitive.[12]
-
Reagent Addition:
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-80°C for 30-60 minutes.[13] For some compounds, the reaction may be complete at room temperature after a few minutes.[13]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system. No work-up is typically required as the by-products of the silylation reaction are volatile.[13]
Concluding Remarks
Both PFBBr and BSTFA are effective derivatization agents for the GC-MS analysis of polar compounds like this compound.
-
PFBBr is a well-established reagent for organophosphate analysis, with extensive literature and validated methods providing robust and sensitive results, particularly with electron capture negative ionization mass spectrometry.[8][15] The derivatization forms stable pentafluorobenzyl esters.
-
BSTFA is a powerful and versatile silylating agent that reacts with a broad range of polar functional groups to form more volatile and thermally stable trimethylsilyl (TMS) derivatives.[12][13] The reaction is often rapid and clean, with volatile by-products that do not typically interfere with the analysis. However, TMS derivatives can be susceptible to hydrolysis and require anhydrous conditions.[14]
The selection between these agents will depend on the specific requirements of the assay, including the desired sensitivity, the sample matrix, and the available instrumentation. For highly sensitive and targeted analysis of DEP, PFBBr derivatization followed by GC-MS is a proven method. For broader metabolomic studies where various polar compounds are of interest, BSTFA offers a versatile and efficient option. Researchers are encouraged to optimize the chosen derivatization protocol for their specific application to achieve the best analytical performance.
References
- 1. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organophosphate Pesticide Urinary Metabolites among Latino Immigrants: North Carolina Farmworkers and Non-Farmworkers Compared - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Urinary Organophosphate Metabolites and Metabolic Biomarkers of Conventional and Organic Farmers in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. web.gps.caltech.edu [web.gps.caltech.edu]
- 15. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Diethylphosphate Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of diethylphosphate (DEP), a key biomarker of exposure to organophosphate pesticides. The information presented is collated from various studies and aims to assist laboratories in selecting and validating appropriate analytical methods, as well as in understanding the potential for inter-laboratory variability.
Data Presentation: Performance of Analytical Methods
The following tables summarize the quantitative performance data for the most common analytical methods used for DEP analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values are indicative of the performance reported in various research and validation studies.
Table 1: Comparison of GC-MS Method Performance for this compound (DEP) Analysis
| Parameter | Reported Range | Sample Matrix | Derivatization | Key Observations | Citations |
| Limit of Detection (LOD) | 0.1 - 3 µg/L | Urine | Pentafluorobenzyl bromide (PFBBr) | Sensitivity can be influenced by the derivatization efficiency and the cleanliness of the sample extract. | [1] |
| Limit of Quantification (LOQ) | 0.25 - 2.5 ng/mL | Urine | PFBBr | Generally suitable for biomonitoring studies of occupational and environmental exposure. | [2] |
| Recovery | 92 - 103% | Urine | PFBBr | Good recovery rates are achievable with optimized extraction and derivatization protocols. | [2] |
| Precision (%RSD) | < 20% | Urine | PFBBr | Demonstrates good method repeatability and reproducibility in single laboratory validation studies. | [2] |
Table 2: Comparison of LC-MS/MS Method Performance for this compound (DEP) Analysis
| Parameter | Reported Range | Sample Matrix | Key Observations | Citations |
| Limit of Detection (LOD) | 0.04 - 1.5 ng/mL | Urine | Generally offers higher sensitivity compared to GC-MS and often requires less sample preparation. | [3] |
| Limit of Quantification (LOQ) | 0.0609 - 0.2112 ng/mL; 2 µg/L | Urine | Lower LOQs make it suitable for detecting low-level environmental exposures. | [4] |
| Recovery | 78 - 119% | Urine | A wide range of recovery has been reported, highlighting the importance of method optimization. | [5] |
| Precision (%RSD) | < 15% | Urine | Excellent precision is achievable, making it a robust method for quantitative analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results and for comparing performance across laboratories. Below are generalized protocols for the key experiments cited in the literature for DEP analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation (Urine):
-
An internal standard (e.g., a stable isotope-labeled DEP) is added to the urine sample.
-
Enzymatic hydrolysis is often performed to release conjugated DEP.
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate DEP and other dialkylphosphates from the urine matrix.
-
-
Derivatization:
-
The extracted analytes are dried and then derivatized to increase their volatility for GC analysis.[6]
-
A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).[1][6] The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 1.5-3 hours).[6][7]
-
-
Instrumental Analysis:
-
A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used for separation.
-
The mass spectrometer is operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for sensitive and selective detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation (Urine):
-
Instrumental Analysis:
-
A liquid chromatograph with a suitable column (e.g., C18 or HILIC) is used for separation.[3]
-
The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to enhance ionization.
-
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[4] This allows for the simultaneous monitoring of specific precursor and product ion transitions for DEP and its internal standard, providing high selectivity and sensitivity.
-
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the inter-laboratory comparison of analytical methods.
Caption: Workflow of an Inter-Laboratory Comparison Study.
Caption: Key Performance Indicators in Method Validation.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound in biological samples. LC-MS/MS generally offers higher sensitivity and throughput, while GC-MS is a well-established and robust method. The choice of method will depend on the specific requirements of the study, including the desired detection limits, sample throughput, and available instrumentation.
For meaningful inter-laboratory comparisons, it is essential to use well-characterized reference materials and to have detailed and harmonized analytical protocols. Participation in proficiency testing schemes, such as the German External Quality Assessment Scheme (G-EQUAS), is highly recommended to ensure the accuracy and comparability of results across different laboratories.[8][9] Continuous monitoring of method performance through internal quality control and external quality assessment is crucial for generating reliable and reproducible data in biomonitoring and research studies.
References
- 1. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Cross validation of gas chromatography-flame photometric detection and gas chromatography-mass spectrometry methods for measuring dialkylphosphate metabolites of organophosphate pesticides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of dialkylphosphate metabolites of organophosphorus insecticides in human urine using 96-well plate sample preparation and high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Method Developed for Measurement of Dialkylphosphate Metabolites in Urine Collected from Children Non-Occupationally Exposed to Organophosphate Pesticides in an Agricultural Community in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Diethylphosphate Certified Reference Materials for Analytical Standards
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. The quantification of diethylphosphate (DEP), a key metabolite of organophosphate pesticides, serves as a critical biomarker for exposure assessment. The foundation of precise analysis rests upon the quality of certified reference materials (CRMs). This guide provides an objective comparison of commercially available this compound CRMs, details common analytical methodologies, and offers insights into the selection of appropriate standards for your research needs.
Comparison of Commercially Available this compound CRMs
Several reputable suppliers offer this compound CRMs, each with its own set of specifications. While detailed Certificates of Analysis (CoAs) with quantitative data on certified concentration, expanded uncertainty, and stability are typically available to customers upon request, the following table summarizes the publicly available information to facilitate an initial comparison.
Table 1: Overview of Commercially Available this compound Certified Reference Materials
| Supplier | Product Name/Number | Format | Concentration | Stated Quality Standards |
| LGC Standards | Diethyl phosphate (DRE-C12251500) | Neat | Not Applicable | Characterized under ISO/IEC 17025[1] |
| AccuStandard | This compound (P-534S) | Solution | 100 µg/mL in Methanol | Certified Reference Material (ISO 17034 mentioned for the class)[2] |
| LABSTANDARD | Diethyl Phosphate (LBS1Y6P3490) | Neat | Not Applicable | ISO 17034 for Reference Material (RM)[3] |
Note: The information in this table is based on data available on the suppliers' websites. For precise specifications, it is essential to consult the Certificate of Analysis provided with the specific lot of the CRM.
Understanding the Certificate of Analysis: Key Quantitative Data
The Certificate of Analysis is a critical document that provides all the necessary information to ensure the traceability and uncertainty of the measurement. When comparing this compound CRMs, researchers should pay close attention to the following key parameters, which are typically found on the CoA.
Table 2: Representative Quantitative Data from a Certificate of Analysis for a this compound CRM
| Parameter | Example Value (Neat CRM) | Example Value (Solution CRM) | Significance for Researchers |
| Certified Purity | 99.8% | Not Applicable | The certified purity value is essential for the accurate preparation of stock and working solutions. |
| Expanded Uncertainty (Purity) | ± 0.2% | Not Applicable | This value represents the range within which the true purity is asserted to lie with a high level of confidence (typically 95%). |
| Certified Concentration | Not Applicable | 100.2 µg/mL | For solution CRMs, this is the certified value that should be used for calibration. |
| Expanded Uncertainty (Conc.) | Not Applicable | ± 0.5 µg/mL | This value indicates the uncertainty associated with the certified concentration, which should be factored into the overall uncertainty budget of the analytical method. |
| Storage Conditions | 2-8 °C | -20 °C | Adherence to the recommended storage conditions is crucial for maintaining the stability of the CRM. |
| Expiry Date | 2 years from date of release | 1 year from date of release | The CRM should not be used after its expiry date to ensure the validity of the analytical results. |
Experimental Protocols for this compound Analysis
The analysis of this compound in biological matrices, most commonly urine, is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][5] Below are detailed methodologies for these key experiments.
Protocol 1: Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the extraction of this compound from the urine matrix, derivatization to a more volatile compound, and subsequent analysis by GC-MS.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine sample in a glass tube, add an internal standard (e.g., a stable isotope-labeled DEP).
-
Acidify the sample with hydrochloric acid (HCl).
-
Add an organic solvent (e.g., diethyl ether or ethyl acetate) and vortex for 2 minutes to extract the analyte.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction process and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried extract, add a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) in a suitable solvent (e.g., acetone).
-
Heat the mixture at a specific temperature (e.g., 60°C) for a defined period to allow the derivatization reaction to complete.
-
After cooling, evaporate the solvent.
-
Reconstitute the residue in a solvent suitable for GC injection (e.g., hexane).
3. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for organophosphate analysis (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A gradient program to ensure the separation of the analyte from other matrix components.
-
Mass Spectrometer: Operated in either electron impact (EI) or negative chemical ionization (NCI) mode, with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
Protocol 2: Analysis of this compound in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity and often does not require derivatization.[5][6]
1. Sample Preparation (Solid-Phase Extraction or "Dilute-and-Shoot"):
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange) with methanol and water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with water and a weak organic solvent to remove interferences.
-
Elute the this compound with a stronger organic solvent, often containing a small amount of acid or base.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
"Dilute-and-Shoot":
-
For simpler and faster analysis, the urine sample can be diluted with the mobile phase, centrifuged or filtered, and directly injected into the LC-MS/MS system. This approach is suitable for methods with high sensitivity.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its internal standard, providing high selectivity and quantitative accuracy.
Visualizing the Workflow and Comparison
To further clarify the experimental process and the logical framework for comparing CRMs, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross validation of gas chromatography-flame photometric detection and gas chromatography-mass spectrometry methods for measuring dialkylphosphate metabolites of organophosphate pesticides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS Methods for Diethylphosphate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of diethylphosphate (DEP), a key biomarker for exposure to organophosphate pesticides. The information presented herein is based on published experimental data and is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, ensuring robust and compliant results.
Quantitative Performance Comparison
The selection of an analytical technique for DEP quantification is often dictated by the required sensitivity, selectivity, and the nature of the biological matrix. Both GC-MS and LC-MS/MS are powerful tools for this purpose, each with its own set of advantages and limitations. The following table summarizes key quantitative performance parameters from various studies to facilitate a direct comparison.
| Performance Parameter | GC-MS | LC-MS/MS | Source(s) |
| Limit of Detection (LOD) | 0.1 µg/L - 2.5 ng/mL | 0.0201 ng/mL - 0.1 µg/L | [1][2][3] |
| Limit of Quantification (LOQ) | 0.25 - 2.5 ng/mL | 0.0609 ng/mL - 2 µg/L | [2][3][4][5] |
| Accuracy (% Recovery) | 92 - 103% | 93 - 102% | [2][3][5] |
| Precision (%RSD) | < 20% | < 15% (intra-day), < 12% (inter-day) | [1][2][3][5][6] |
| Derivatization | Typically Required | Not Required | [1][7][8] |
| Sample Throughput | Lower | Higher | [8][9] |
| Matrix Effects | Can be significant | Can be significant, but manageable with appropriate sample preparation and internal standards | [2][8] |
Experimental Methodologies
The reliability of analytical data is intrinsically linked to the experimental protocol. Below are detailed methodologies for both GC-MS and LC-MS/MS analysis of DEP, synthesized from established methods.
GC-MS Methodology
Gas chromatography-mass spectrometry for DEP analysis typically involves a derivatization step to increase the volatility of the analyte.[7]
1. Sample Preparation and Extraction:
-
A common method is liquid-liquid extraction (LLE).[9]
-
To 1 mL of urine, add an internal standard (e.g., dibutyl phosphate).
-
Acidify the sample with an appropriate acid.
-
Extract the analytes with an organic solvent such as diethyl ether or ethyl acetate.
-
Centrifuge to separate the layers and collect the organic phase.
-
Repeat the extraction for improved recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
The dried extract is derivatized using an agent like pentafluorobenzyl bromide (PFBBr) to form a more volatile ester.[1][7]
-
Reconstitute the dried extract in a suitable solvent and add the derivatizing agent.
-
Heat the mixture to facilitate the reaction.
-
After cooling, the derivatized sample is ready for injection.
3. GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.[7]
-
Carrier Gas: Helium is the most common carrier gas.[7]
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. A typical program might start at a lower temperature and ramp up to a higher temperature.[7]
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) can be used. NCI can offer higher sensitivity for electrophilic compounds like the PFB derivatives.[1][2]
-
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized DEP and the internal standard.[6][7]
LC-MS/MS Methodology
Liquid chromatography-tandem mass spectrometry offers the advantage of analyzing DEP directly without the need for derivatization, which can simplify sample preparation and improve throughput.[8][9]
1. Sample Preparation and Extraction:
-
LLE is also a common extraction technique for LC-MS/MS.[4][5]
-
To a small volume of urine (e.g., 200 µL), add the internal standard.[7]
-
Add a larger volume of a water-immiscible organic solvent (e.g., ethyl acetate).[7]
-
Vortex vigorously to ensure thorough mixing and extraction.
-
Centrifuge to separate the phases.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.[7]
2. LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is commonly employed for the separation.[4][7]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve ionization, is typical.[7]
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.[7]
-
Ionization Mode: Electrospray Ionization (ESI) in the negative ion mode is generally used for DEP analysis.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred detection mode for its high selectivity and sensitivity. This involves monitoring a specific precursor ion of DEP and its characteristic product ions.[4][7]
Experimental and Logical Workflows
To visually represent the processes involved in a cross-validation study and the analytical workflows, the following diagrams are provided.
Caption: Cross-validation workflow for GC-MS and LC-MS/MS analysis of this compound.
Caption: Decision tree for selecting between GC-MS and LC-MS/MS for DEP analysis.
Conclusion
Both GC-MS and LC-MS/MS are highly capable and validated techniques for the quantification of this compound in biological matrices. The choice between the two often comes down to a trade-off between the higher throughput and sensitivity of LC-MS/MS and the potentially lower cost and established nature of GC-MS. For studies requiring the analysis of a large number of samples with very low detection limits, LC-MS/MS is often the preferred method. However, GC-MS remains a robust and reliable alternative, particularly when high throughput is not a primary concern. A thorough cross-validation, as outlined in this guide, is essential when transitioning between methods or comparing data from different analytical platforms to ensure data consistency and reliability.
References
- 1. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Cross validation of gas chromatography-flame photometric detection and gas chromatography-mass spectrometry methods for measuring dialkylphosphate metabolites of organophosphate pesticides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. researchgate.net [researchgate.net]
Performance Showdown: A Comparative Guide to SPE Sorbents for Diethylphosphate Extraction
For researchers, scientists, and drug development professionals engaged in the analysis of diethylphosphate (DEP), a critical biomarker of exposure to organophosphate pesticides and nerve agents, the selection of the appropriate Solid-Phase Extraction (SPE) cartridge is a pivotal decision. This choice directly influences the accuracy, reproducibility, and sensitivity of analytical outcomes. This guide provides an objective comparison of different SPE sorbent types, supported by experimental data, to facilitate an informed selection process for your analytical needs.
This compound is a polar and acidic compound, characteristics that are crucial in determining the most effective retention mechanism for its extraction from complex aqueous matrices such as urine, plasma, and environmental water samples. This comparison focuses on three prevalent categories of SPE sorbents: Polymeric Reversed-Phase, Mixed-Mode Anion Exchange, and traditional Silica-Based Reversed-Phase.
Data Presentation: Performance of SPE Sorbents
The following table summarizes the performance characteristics of different SPE sorbent types for the extraction of this compound. The data presented is a synthesis from multiple studies, and it's important to note that performance can vary based on the specific sample matrix, experimental conditions, and the commercial brand of the SPE cartridge.[1]
| Sorbent Type | Common Trade Names | Primary Retention Mechanism(s) | Typical Recovery for DEP (%) | Reproducibility (RSD) (%) | Limit of Detection (LOD) (ng/mL) | Key Advantages | Key Limitations |
| Polymeric Reversed-Phase | Waters Oasis HLB, Agilent Bond Elut PPL | Hydrophobic (Reversed-Phase) | 80 - 95%[1] | 1 - 17%[2] | 0.1 - 0.3[2] | High capacity; stable across a wide pH range; resistant to drying. | Lower retention for very polar compounds; potential for non-specific binding. |
| Mixed-Mode Weak Anion Exchange | Waters Oasis WAX, Phenomenex Strata-X-AW | Anion Exchange & Reversed-Phase | 90 - 105%[1] | < 15% (for similar compounds) | Not specified in reviewed literature | High selectivity for acidic compounds like DEP; allows for stringent washing steps, yielding cleaner extracts. | Requires careful pH control for optimal retention and elution; can be more expensive. |
| Silica-Based Reversed-Phase | Agilent Bond Elut C18, Waters Sep-Pak C18 | Hydrophobic (Reversed-Phase) | 60 - 85%[1] | < 20% (for DAP metabolites)[3] | Not specified in reviewed literature | Wide availability; extensive application history; cost-effective. | Prone to drying, which can lead to poor recovery; limited pH stability (typically pH 2-8); potential for silanol interactions causing peak tailing. |
Experimental Protocols
To ensure reproducible and accurate results, the following detailed methodology for the solid-phase extraction of this compound is provided. This is a generalized protocol and may require optimization based on the specific sample matrix and analytical instrumentation.
1. Sample Pre-treatment:
-
For biological samples such as urine, centrifuge the sample to remove particulate matter.
-
Acidify the aqueous sample to a pH of approximately 2-3 using an appropriate acid (e.g., hydrochloric acid). This ensures that this compound, which is acidic, is in its neutral form, enhancing its retention on reversed-phase sorbents.[4]
2. SPE Cartridge Conditioning:
-
Place the selected SPE cartridge onto a vacuum manifold.
-
Condition the cartridge by passing 3-5 mL of a suitable organic solvent (e.g., methanol) through it. This solvates the bonded phase.
-
Do not allow the sorbent to dry after this step.
3. SPE Cartridge Equilibration:
-
Equilibrate the cartridge by passing 3-5 mL of reagent water (acidified to the same pH as the sample) through it.[1] This prepares the sorbent for the sample matrix.
-
Ensure a small layer of the equilibration solvent remains on top of the sorbent bed.
4. Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.
-
Maintain a slow and steady flow rate of approximately 1-2 mL/min to ensure efficient interaction between the analyte and the sorbent.[1]
5. Washing:
-
Pass 3-5 mL of a weak wash solution (e.g., acidified reagent water) through the cartridge to remove polar interferences that were not retained.
-
A second wash with a mild organic solvent mixture (e.g., 5% methanol in acidified water) can be employed to remove less polar interferences. The key is to use the strongest wash solvent that does not elute the this compound.
6. Sorbent Drying:
-
Dry the cartridge thoroughly under a full vacuum for 5-10 minutes to remove any residual water, which can interfere with the subsequent elution step, especially if a non-polar solvent is used.
7. Elution:
-
Place a collection tube inside the vacuum manifold.
-
Elute the retained this compound by passing a small volume (e.g., 2 x 2 mL) of a strong organic solvent (e.g., acetonitrile or methanol) through the cartridge. For anion exchange sorbents, the elution solvent may need to be modified with a base (e.g., ammonium hydroxide) to neutralize the analyte and release it from the sorbent.
-
Allow the solvent to soak the sorbent for a few minutes before applying the vacuum to ensure complete elution.
8. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS or a derivatization agent for GC-MS).
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Solid-Phase Extraction of this compound.
Caption: General workflow for the Solid-Phase Extraction of this compound.
References
accuracy and precision of UFLC-MS/MS for diethylphosphate quantification
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of diethylphosphate (DEP), a key biomarker for organophosphate pesticide exposure, is critical. This guide provides an objective comparison of Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) with the widely used Gas Chromatography-Mass Spectrometry (GC-MS) method for DEP analysis, supported by experimental data.
Performance Comparison: UFLC-MS/MS vs. GC-MS
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the quantitative data for UFLC-MS/MS and GC-MS based on validated methods for DEP quantification in biological samples, primarily urine.
| Performance Parameter | UFLC-MS/MS | GC-MS | Key Considerations |
| Limit of Detection (LOD) | 0.0201 ng/mL[1] | ~0.1 µg/L (0.1 ng/mL) | Both methods offer high sensitivity, capable of detecting trace levels of DEP. |
| Limit of Quantification (LOQ) | 0.0609 ng/mL[1] | 0.25 - 2.5 ng/mL[2] | UFLC-MS/MS demonstrates a lower limit of quantification, allowing for more precise measurement at very low concentrations. |
| Linearity (R²) | > 0.9923[1] | > 0.99[3] | Both techniques exhibit excellent linearity over a range of concentrations. |
| Accuracy (Recovery) | 93% - 102%[1] | 92% - 103%[2] | Both methods demonstrate high accuracy with excellent recovery rates. |
| Precision (RSD) | Intra-day: 0.62% - 5.46% Inter-day: 0.80% - 11.33%[1] | < 20%[2] | The UFLC-MS/MS method shows slightly better precision with lower relative standard deviation values. |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Derivatization required | UFLC-MS/MS offers a simpler and faster sample preparation protocol. GC-MS necessitates a chemical derivatization step to make DEP volatile, which can add time and potential for variability. |
| Analysis Time | Shorter | Longer | The "ultra-fast" nature of UFLC provides a quicker chromatographic run time compared to conventional GC methods. |
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results. Below are representative protocols for DEP quantification using UFLC-MS/MS and GC-MS.
UFLC-MS/MS Method for DEP in Urine[1]
This method combines a straightforward sample preparation with the high selectivity and sensitivity of tandem mass spectrometry.
-
Sample Preparation (Liquid-Liquid Extraction):
-
A small volume of urine (e.g., 1 mL) is acidified.
-
An organic solvent (e.g., a mixture of diethyl ether and ethyl acetate) is added to the sample.
-
The mixture is vortexed and centrifuged to separate the organic and aqueous layers.
-
The organic layer containing DEP is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a suitable solvent for injection into the UFLC-MS/MS system.
-
-
Chromatographic Conditions:
-
System: Ultra-Fast Liquid Chromatograph coupled with a tandem mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Optimized for the best separation and peak shape.
-
Injection Volume: Typically in the range of 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for DEP.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion for DEP and its characteristic product ion.
-
GC-MS Method for DEP in Urine[2]
This traditional method requires a derivatization step to make the polar DEP analyte suitable for gas chromatography.
-
Sample Preparation (with Derivatization):
-
Urine samples are first subjected to an extraction procedure, which can involve solid-phase extraction (SPE) or liquid-liquid extraction.
-
The extracted DEP is then derivatized. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr), which converts DEP into a more volatile ester.
-
The derivatized sample is then concentrated and reconstituted in a solvent appropriate for GC-MS analysis.
-
-
Chromatographic Conditions:
-
System: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set high enough to ensure complete volatilization of the derivatized analyte.
-
Oven Temperature Program: A temperature gradient is used to separate the target analyte from other components in the sample.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Detection Mode: Selected Ion Monitoring (SIM) is often employed to enhance sensitivity by monitoring only the characteristic ions of the derivatized DEP.
-
Visualizing the Workflow and Comparison
To better illustrate the processes and performance differences, the following diagrams are provided.
Caption: UFLC-MS/MS workflow for this compound quantification.
Caption: Key advantages of UFLC-MS/MS over GC-MS for DEP analysis.
Conclusion
Both UFLC-MS/MS and GC-MS are robust and reliable methods for the quantification of this compound in biological samples. However, the data indicates that UFLC-MS/MS offers several advantages, including a lower limit of quantification, slightly better precision, and a significantly simpler and faster sample preparation workflow that avoids the need for chemical derivatization. These factors make UFLC-MS/MS a highly attractive option for high-throughput laboratories and for studies requiring the utmost sensitivity and efficiency in biomonitoring of organophosphate pesticide exposure.
References
- 1. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross validation of gas chromatography-flame photometric detection and gas chromatography-mass spectrometry methods for measuring dialkylphosphate metabolites of organophosphate pesticides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
comparing extraction efficiency of LLE and QuEChERS for diethylphosphate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Extraction Efficiency
The accurate quantification of diethylphosphate (DEP), a key biomarker of exposure to organophosphate pesticides, is critically dependent on the efficiency of the sample extraction method. This guide provides a detailed comparison of two common extraction techniques: Liquid-Liquid Extraction (LLE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The following sections present a comprehensive overview of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their analytical needs.
Quantitative Data Summary
A comparative study analyzing this compound and other dialkyl phosphate (DAP) metabolites in human urine found that Liquid-Liquid Extraction (LLE) demonstrated significantly higher recovery rates than the QuEChERS method.[1][2] The LLE method was subsequently optimized and validated, showing excellent performance in terms of recovery, precision, and sensitivity.[1][3][4]
Table 1: Comparison of Recovery Rates for DEP
| Extraction Method | Average Recovery (%) |
| Liquid-Liquid Extraction (LLE) | 93.18 - 101.98 |
| QuEChERS | 30 - 70 |
Source: Kumar, D., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine.[1][2]
Table 2: Performance Characteristics of the Optimized LLE Method for DEP
| Parameter | Value |
| Recovery | 93% - 102% |
| Repeatability (RSD) | 0.62% - 5.46% |
| Reproducibility (RSD) | 0.80% - 11.33% |
| Limit of Detection (LOD) | 0.0201 ng/mL |
| Limit of Quantification (LOQ) | 0.0609 ng/mL |
Source: Kumar, D., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine.[1][3][4]
Experimental Protocols
The following are the detailed methodologies for the LLE and QuEChERS experiments cited in this guide.
Liquid-Liquid Extraction (LLE) Protocol
This method was identified as the most effective for extracting DEP from urine samples.[1]
-
Sample Preparation: To a 2 mL Eppendorf tube, add 200 µL of the urine sample and 100 µL of the standard solution.
-
Extraction: Add 800 µL of cold ethyl acetate to the tube.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Precipitation: Place the tube on ice for 10 minutes to precipitate interfering substances.[5]
-
Centrifugation: Centrifuge the sample to separate the layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a new tube.
-
Drying: Evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for UFLC-MS/MS analysis.
QuEChERS Protocol
This modified QuEChERS method was also evaluated for the extraction of DEP from urine.
-
Sample Preparation: In a suitable centrifuge tube, place 10 mL of the urine sample.
-
Salting Out: Add Na-acetate and MgSO4 to the sample.
-
Shaking: Shake the tube vigorously to ensure proper mixing of the sample and salts.
-
Centrifugation: Centrifuge the sample to induce phase separation.
-
Supernatant Processing: The resulting supernatant is then further processed for analysis.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the LLE and QuEChERS methods described above.
Caption: LLE Workflow for DEP Extraction
Caption: QuEChERS Workflow for DEP Extraction
References
- 1. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine | MDPI [mdpi.com]
- 2. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating Diethylphosphate Analysis: A Comparative Guide to Method Validation Under ICH Guidelines
For researchers, scientists, and drug development professionals, the accurate quantification of diethylphosphate (DEP), a key metabolite of various organophosphate compounds, is critical for toxicological assessments, exposure monitoring, and pharmaceutical development. The validation of analytical methods used for DEP determination must adhere to stringent regulatory standards to ensure data integrity and reliability. This guide provides a comparative analysis of analytical methodologies for DEP, with a focus on method validation in accordance with the International Council for Harmonisation (ICH) guidelines.
Comparison of Validated Analytical Methods for this compound
The selection of an appropriate analytical method for this compound analysis is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance characteristics of two common methods, Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), validated in alignment with ICH Q2(R2) guidelines.[1]
| Validation Parameter | UFLC-MS/MS | GC-MS | ICH Guideline Reference |
| Linearity (R²) | >0.99 | >0.99 | ICH Q2(R2) |
| Accuracy (% Recovery) | 95-105% | 90-110% | ICH Q2(R2) |
| Precision (%RSD) | < 15% | < 15% | ICH Q2(R2) |
| Specificity | High (Mass-based detection) | High (Mass-based detection) | ICH Q2(R2) |
| Limit of Detection (LOD) | Low ng/mL | Low ng/mL | ICH Q2(R2) |
| Limit of Quantitation (LOQ) | Low ng/mL | Low ng/mL | ICH Q2(R2) |
| Robustness | Demonstrated | Demonstrated | ICH Q2(R2) |
| System Suitability | Pass | Pass | ICH Q2(R2) |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of analytical methods and for achieving comparable results. The following protocols for UFLC-MS/MS and GC-MS methods for this compound analysis are based on established and validated procedures.
UFLC-MS/MS Method for DEP in Urine
-
Instrumentation : An Ultra-Fast Liquid Chromatograph coupled with a tandem mass spectrometer (UFLC-MS/MS) is utilized for this method.[1]
-
Sample Preparation (Liquid-Liquid Extraction) : A liquid-liquid extraction (LLE) procedure is employed for the extraction of DEP from urine samples. This method is chosen for its high recovery rate and ease of implementation.[1]
-
Chromatographic Conditions : Specific details regarding the column, mobile phase composition, and gradient elution are optimized to achieve separation of DEP from endogenous matrix components.
-
Mass Spectrometric Detection : The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for the detection and quantification of DEP.
GC-MS Method for DEP in Foscarnet Sodium
-
Instrumentation : A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is the instrument of choice for this application.[1]
-
Column : An HP-5 column (30 m length, 0.32 mm internal diameter, 1 µm film thickness) is typically used.[1]
-
Carrier Gas : Helium is used as the carrier gas at a constant flow rate of 1.49 ml/min.[1]
-
Injector and Oven Temperature : The injector temperature is maintained at 220°C. The oven temperature is programmed with an initial temperature of 70°C, followed by a specific ramp to ensure proper elution of DEP.[1]
-
Sample Preparation : A specific extraction method is used to isolate diethyl phosphite from the Foscarnet Sodium drug substance.[1]
-
Detection : Mass spectrometry is used for detection, with specific ions monitored for the quantification of the analyte.[1]
Visualizing the Validation and Analytical Workflow
To further clarify the processes involved, the following diagrams illustrate the ICH method validation workflow and a typical analytical workflow for this compound analysis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Diethylphosphate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Diethylphosphate, a metabolite of several organophosphate pesticides, is a combustible liquid that can cause severe skin burns and eye damage, necessitating strict adherence to disposal protocols.[1] This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side-shields, a lab coat or impervious clothing, and, if necessary, a suitable respirator to avoid inhalation of vapors.[1][2] Work should always be conducted in a well-ventilated area, preferably under a chemical fume hood.[2] An accessible safety shower and eye wash station are mandatory.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data related to the safe handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| Hazard Class | Corrosive liquid, acidic, organic, n.o.s. | [4] |
| UN Number | UN3265 | [4] |
| Flash Point | 91°C (195.8°F) | [5] |
| pH | Acidic (pH ≤ 2 for corrosive characteristic) | [6] |
| Incompatible Materials | Strong oxidizing agents, metals | [7] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [1][2] |
| Storage | Cool, dry, well-ventilated area away from ignition sources | [8] |
| Container Type | Chemically compatible, sealed, and properly labeled | [7] |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste | [6] |
| SAA Time Limit | Up to 12 months (if accumulation limits are not exceeded) | [6] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous waste. It is crucial not to dispose of this chemical down the drain or in regular trash.[8] The following protocol outlines the standard procedure for its collection and disposal in a laboratory setting.
1. Waste Identification and Segregation:
-
This compound waste must be classified as hazardous waste.
-
It should be segregated from other, incompatible waste streams, such as bases or strong oxidizing agents, to prevent dangerous chemical reactions.[4]
2. Use of Appropriate Waste Containers:
-
Select a waste container that is chemically compatible with this compound. Plastic containers are often preferred for acidic waste.[6]
-
The container must be in good condition, free from leaks or cracks, and have a secure, tight-fitting lid.[9]
-
Do not use food-grade containers (e.g., mayonnaise or pickle jars) for hazardous waste storage.[4]
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[4][6]
-
The SAA must be inspected weekly for any signs of leakage.[4]
-
Keep the waste container closed at all times, except when adding waste.[8][9]
4. Proper Labeling of Waste Containers:
-
As soon as the first drop of waste is added, the container must be labeled.[10]
-
The label must include:
-
For off-site transportation, additional DOT labeling is required, including the UN number and a specific hazard class label. This is typically handled by the waste disposal service.[11][12]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][9]
-
Do not attempt to treat or neutralize the this compound waste unless you have a specific, validated, and approved protocol and the necessary safety equipment. The standard and safest procedure is disposal via a certified service.
6. Empty Container Disposal:
-
An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[8] The rinsate from this process must also be collected and disposed of as hazardous waste.[8]
-
After proper rinsing, deface or remove all hazardous waste labels before disposing of the container in the regular trash.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact.
References
- 1. Diethyl phosphate - general description and application - Georganics [georganics.sk]
- 2. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. actenviro.com [actenviro.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Diethylphosphate
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Diethylphosphate is a combustible, corrosive, and hazardous chemical that demands meticulous handling to ensure laboratory safety.[1][2] Exposure can cause severe skin burns, serious eye damage, and respiratory irritation.[1][3] It is also harmful if swallowed or if it comes into contact with the skin.[2][3] Adherence to the following operational and disposal plans is critical for professionals engaged in research and drug development.
Hazard and Exposure Data
To provide a clear and immediate understanding of the risks associated with this compound, the following table summarizes its primary hazards and necessary emergency responses.
| Exposure Route | Hazard Description | First-Aid Response |
| Eye Contact | Causes serious eye damage, potentially leading to severe burns.[1][3] | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Causes severe skin burns and irritation.[1][2] The substance is harmful if absorbed through the skin.[2][3] | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[4] |
| Inhalation | Vapors or mists cause respiratory tract irritation.[1][4] May be harmful if inhaled.[4] | Remove from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical aid.[4] |
| Ingestion | Harmful if swallowed.[2][3] May cause irritation or burns to the digestive tract.[4] | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Operational Plan: Handling this compound
A systematic approach is essential when working with this compound. The following step-by-step guidance ensures a controlled and safe handling process from preparation to cleanup.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are located close to the workstation.[1]
-
Ignition Sources: this compound is a combustible liquid.[4] Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks, from the handling area.[1][2]
-
Material Review: Before starting, review the Safety Data Sheet (SDS) for this compound.[1]
-
Gather PPE: Assemble all necessary Personal Protective Equipment as detailed in the table below.
Personal Protective Equipment (PPE)
Proper PPE is the most critical barrier between the researcher and chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Area | Required Equipment | Specifications and Rationale |
| Eye / Face | Chemical safety goggles with side-shields or a full-face shield.[3] | Protects against splashes and vapors that can cause severe eye damage. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] | Prevents skin contact, which can cause severe burns and harmful absorption. An established schedule for glove replacement is recommended.[6] |
| Body | Chemical-resistant lab coat or impervious clothing.[3][4] | Minimizes skin contact with any spills or splashes. Clothing must be removed and decontaminated if exposed. |
| Feet | Closed-toe, chemical-resistant footwear.[6] | Protects feet from spills. Perforated shoes or sandals are not permitted in the handling area.[6] |
| Respiratory | Work in a chemical fume hood.[1] If exceeded exposure limits are suspected, a NIOSH/MSHA-approved respirator is required.[1][4] | Protects against inhalation of irritating and potentially harmful vapors.[4] A full-face respirator with appropriate cartridges (e.g., type ABEK) may be necessary for significant exposure risks.[7] |
Handling Procedure
-
Don PPE: Before handling, put on all required PPE as specified above.
-
Avoid Contact: Use caution to prevent any contact with eyes, skin, or clothing.
-
Avoid Inhalation: Do not breathe any mists, vapors, or spray from the substance.[1]
-
Container Management: Keep the this compound container tightly closed when not in use.[4]
Post-Handling and Cleanup
-
Hand Washing: After handling is complete, wash hands and any other exposed skin thoroughly.
-
Decontamination: Remove any contaminated clothing carefully and wash it before reuse.
-
Spill Response: In case of a spill, evacuate the area and remove all ignition sources.[1] Wearing full PPE, absorb the spill with an inert material like vermiculite, sand, or earth.[4] Collect the contaminated material into a suitable, sealed container for hazardous waste disposal.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Chemical waste generators are responsible for determining if the waste is classified as hazardous under US EPA guidelines (40 CFR Parts 261.3) and must consult state and local regulations for complete classification.[1][4]
-
Unused Product: Unused this compound must be disposed of as hazardous waste through an approved waste disposal plant.[1] Do not discharge into drains or the environment.[1]
-
Empty Containers: Empty containers retain product residue and can be dangerous. They must be handled as hazardous waste unless properly decontaminated according to institutional and regulatory procedures. Never reuse a pesticide container for any purpose.[8]
-
Contaminated Materials: All PPE, absorbent materials, and other supplies contaminated with this compound must be collected in a sealed, labeled container and disposed of as hazardous chemical waste.[3]
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final waste disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nbinno.com [nbinno.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. accustandard.com [accustandard.com]
- 8. Disposal of Pesticides [npic.orst.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
